molecular formula C10H10O4 B8012275 Methyl-2-methyl-5-carboxybenzoic acid

Methyl-2-methyl-5-carboxybenzoic acid

Cat. No.: B8012275
M. Wt: 194.18 g/mol
InChI Key: CPSSMIFTUQKPSF-UHFFFAOYSA-N
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Description

Methyl-2-methyl-5-carboxybenzoic acid is a useful research compound. Its molecular formula is C10H10O4 and its molecular weight is 194.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4,5-dimethylbenzene-1,3-dicarboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O4/c1-5-3-7(9(11)12)4-8(6(5)2)10(13)14/h3-4H,1-2H3,(H,11,12)(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPSSMIFTUQKPSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1C)C(=O)O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

"Methyl-2-methyl-5-carboxybenzoic acid" solubility in organic solvents

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Solubility of 2,5-Dimethylterephthalic Acid in Organic Solvents

Authored by: A Senior Application Scientist

Foreword

In the realms of pharmaceutical development, materials science, and synthetic chemistry, a thorough understanding of a compound's solubility is paramount. It is a fundamental physicochemical property that governs a multitude of critical parameters, from bioavailability in drug formulations to reaction kinetics and purification strategies in chemical synthesis. This guide provides a comprehensive overview of the solubility of 2,5-Dimethylterephthalic Acid, also known by its IUPAC name, Methyl-2-methyl-5-carboxybenzoic acid.

This document moves beyond a simple recitation of data. It is designed to provide researchers, scientists, and drug development professionals with a deeper understanding of the factors influencing the solubility of this dicarboxylic acid. We will delve into its physicochemical properties, explore the theoretical underpinnings of its solubility in various organic solvents, and provide detailed, field-proven experimental protocols for both qualitative and quantitative solubility determination. The methodologies outlined herein are designed to be self-validating, ensuring the generation of reliable and reproducible data.

Physicochemical Profile of 2,5-Dimethylterephthalic Acid

A compound's solubility is intrinsically linked to its molecular structure and associated physicochemical properties. 2,5-Dimethylterephthalic acid is an aromatic dicarboxylic acid, a derivative of terephthalic acid with two methyl groups substituted on the benzene ring.

Table 1: Key Physicochemical Properties of 2,5-Dimethylterephthalic Acid

PropertyValueSource
Molecular Formula C10H10O4[1]
Molecular Weight 194.18 g/mol [1]
Melting Point >260°C (decomposes)[2]
XLogP3 1.7[1]
Appearance Colorless, crystalline solid[3]
CAS Number 6051-66-7[2]

The presence of two polar carboxylic acid groups suggests the potential for hydrogen bonding, which would favor solubility in polar solvents. Conversely, the nonpolar aromatic ring and the two methyl groups contribute to its hydrophobic character, potentially enhancing solubility in less polar organic solvents compared to its parent compound, terephthalic acid. The high melting point is indicative of strong intermolecular forces in the solid state, which must be overcome by solvent-solute interactions for dissolution to occur.

Theoretical Considerations for Solubility in Organic Solvents

The principle of "like dissolves like" serves as a fundamental guideline for predicting solubility. The solubility of 2,5-Dimethylterephthalic acid will, therefore, be a balance between its polar and nonpolar characteristics.

  • Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can act as both hydrogen bond donors and acceptors. While the carboxylic acid groups of 2,5-Dimethylterephthalic acid can interact with these solvents, the overall solubility may be limited due to the hydrophobic benzene ring and methyl groups. The parent compound, terephthalic acid, exhibits very low solubility in alcohols.[3][4]

  • Polar Aprotic Solvents (e.g., Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF)): These solvents are highly polar and can act as hydrogen bond acceptors. They are generally excellent solvents for carboxylic acids. Terephthalic acid shows its highest solubility in DMSO and DMF.[3][5][6] It is anticipated that 2,5-Dimethylterephthalic acid will also exhibit significant solubility in these solvents.

  • Nonpolar Solvents (e.g., Hexane, Toluene): Due to the high polarity of the carboxylic acid groups, it is expected that 2,5-Dimethylterephthalic acid will have very low solubility in nonpolar solvents.

  • Solvents of Intermediate Polarity (e.g., Chloroform, Dioxane): The solubility in these solvents will depend on the delicate balance between the polar and nonpolar contributions of the molecule. The dimethyl ester of the related terephthalic acid shows some solubility in chloroform and dioxane.[4][7]

Experimental Determination of Solubility

Where pre-existing data is unavailable, empirical determination is essential. The following protocols provide a systematic approach to characterizing the solubility of 2,5-Dimethylterephthalic acid.

Qualitative Solubility Assessment

A preliminary qualitative assessment can efficiently classify the compound's acidic/basic nature and general solubility profile.[8][9][10]

Protocol:

  • Water Solubility: Add approximately 25 mg of 2,5-Dimethylterephthalic acid to 0.75 mL of deionized water in a test tube. Shake vigorously for 2 minutes. Observe for dissolution. Test the pH of the solution with litmus paper.

  • Aqueous Base Solubility: To a test tube containing 25 mg of the compound, add 0.75 mL of 5% sodium bicarbonate (NaHCO3) solution. Effervescence may be observed as the carboxylic acid reacts to form the sodium salt and carbon dioxide. If soluble, this indicates a relatively strong acid.[8] Subsequently, test its solubility in 0.75 mL of 5% sodium hydroxide (NaOH) solution. Carboxylic acids are expected to dissolve in both.

  • Aqueous Acid Solubility: Add 0.75 mL of 5% hydrochloric acid (HCl) to 25 mg of the compound. As an acid itself, no significant increase in solubility is expected.

  • Organic Solvent Screening: In separate test tubes, assess the solubility of 25 mg of the compound in 0.75 mL of various organic solvents, such as methanol, ethanol, acetone, ethyl acetate, chloroform, toluene, and hexane. Shake vigorously and observe.

Quantitative Solubility Determination: The Equilibrium Solubility Method

For precise applications, quantitative measurement is necessary. The equilibrium solubility method is a robust technique for this purpose.[11]

Protocol:

  • Sample Preparation: Add an excess amount of 2,5-Dimethylterephthalic acid to a known volume of the desired organic solvent in a sealed vial. The presence of undissolved solid is crucial to ensure saturation.

  • Equilibration: Agitate the vials at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. Preliminary experiments can determine the optimal equilibration time.[11]

  • Sample Separation: After equilibration, allow the vials to stand undisturbed for a set period to allow the excess solid to settle. Alternatively, centrifuge the samples to pellet the undissolved solid.

  • Sample Extraction and Dilution: Carefully withdraw a known volume of the supernatant, ensuring no solid particles are transferred. Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.

  • Quantification: Analyze the diluted sample using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection, to determine the concentration of the dissolved compound.

  • Calculation: Calculate the solubility from the measured concentration and the dilution factor. Express the results in units such as mg/mL or mol/L.

Experimental Workflow for Quantitative Solubility Determination

G cluster_prep Sample Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_quant Quantification prep1 Add excess 2,5-Dimethylterephthalic acid to a known volume of solvent prep2 Seal vial prep1->prep2 equil1 Agitate at constant temperature (e.g., 24-48 hours) prep2->equil1 equil2 Ensure equilibrium is reached equil1->equil2 sep1 Allow excess solid to settle OR Centrifuge the sample equil2->sep1 quant1 Withdraw a known volume of the supernatant sep1->quant1 quant2 Dilute the aliquot quant1->quant2 quant3 Analyze by HPLC-UV quant2->quant3 quant4 Calculate solubility from concentration and dilution factor quant3->quant4

Caption: Workflow for Quantitative Solubility Determination.

Concluding Remarks

While specific, quantitative solubility data for 2,5-Dimethylterephthalic acid in a broad range of organic solvents is not extensively published, its molecular structure provides a strong basis for informed predictions. Its amphiphilic nature, with both polar carboxylic acid groups and a nonpolar substituted aromatic ring, suggests a nuanced solubility profile. High solubility is anticipated in polar aprotic solvents like DMSO and DMF, with limited solubility in nonpolar solvents and potentially moderate solubility in polar protic solvents.

The experimental protocols detailed in this guide provide a robust framework for researchers to generate high-quality, reliable solubility data. Such data is indispensable for the rational design of experiments, the development of effective drug delivery systems, and the optimization of chemical processes involving 2,5-Dimethylterephthalic acid.

References

  • PENPET. (n.d.). Dimethylterephthalat (DMT). Retrieved from [Link]

  • Department of Chemistry, University of Babylon. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]

  • Bellevue College. (n.d.). Experiment 2 # Solubility. Retrieved from [Link]

  • Wikipedia. (2023). Terephthalsäure. Retrieved from [Link]

  • Comedol. (n.d.). Dimethylterephthalat. Retrieved from [Link]

  • Scribd. (n.d.). Procedure for Determining Solubility of Organic Compounds. Retrieved from [Link]

  • Journal of Chemical Theory and Computation. (2022). Solubility of Organic Salts in Solvent–Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach. Retrieved from [Link]

  • Unknown. (n.d.). Classification of organic compounds By solubility. Retrieved from [Link]

  • MDPI. (2019). Studies on the Solubility of Terephthalic Acid in Ionic Liquids. Retrieved from [Link]

  • PubChem. (n.d.). 2,5-Dimethylterephthalic Acid. Retrieved from [Link]

  • ResearchGate. (2005). Solubilities of Terephthalic Acid in Dimethyl Sulfoxide + Water and in N,N-Dimethylformamide + Water from (301.4 to 373.7) K. Retrieved from [Link]

  • Chemie.de. (n.d.). Terephthalsäure. Retrieved from [Link]

  • OXXYNOVA. (n.d.). Dimethylterephthalat (DMT-flüssig) – Reinst - Spezifikationen. Retrieved from [Link]

Sources

"Methyl-2-methyl-5-carboxybenzoic acid" spectroscopic data (NMR, IR, MS)

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Spectroscopic Characterization of 2-Methyl-5-(methoxycarbonyl)benzoic Acid

Introduction

The compound "Methyl-2-methyl-5-carboxybenzoic acid" represents a substituted aromatic dicarboxylic acid monoester. Due to the ambiguity in the nomenclature, this guide will focus on the spectroscopic analysis of a specific isomer, 2-methyl-5-(methoxycarbonyl)benzoic acid . This molecule possesses a unique combination of a carboxylic acid, a methyl ester, and a methyl group on a benzene ring, making it a valuable intermediate in organic synthesis. A thorough understanding of its spectroscopic properties is paramount for its identification, purity assessment, and for tracking its transformations in chemical reactions.

This technical guide, intended for researchers and professionals in the chemical sciences, provides a detailed analysis of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for 2-methyl-5-(methoxycarbonyl)benzoic acid. The interpretation of these spectra is grounded in fundamental principles and supported by data from analogous structures.

Molecular Structure and Spectroscopic Implications

The structure of 2-methyl-5-(methoxycarbonyl)benzoic acid dictates its characteristic spectroscopic fingerprint. The key structural features include:

  • Aromatic Ring: The benzene ring provides a rigid scaffold and its protons and carbons will appear in specific regions of the NMR spectra.

  • Carboxylic Acid (-COOH): This group is characterized by a highly deshielded, exchangeable proton in ¹H NMR, a carbonyl carbon signal in ¹³C NMR, and very broad O-H and C=O stretching bands in IR spectroscopy.

  • Methyl Ester (-COOCH₃): This functional group will show a characteristic singlet for the methoxy protons in ¹H NMR and corresponding signals for the carbonyl and methoxy carbons in ¹³C NMR. Its C=O stretch in the IR spectrum will be distinct from that of the carboxylic acid.

  • Methyl Group (-CH₃): The aromatic-bound methyl group will present as a singlet in the ¹H NMR spectrum in the aromatic methyl region.

Caption: Molecular structure of 2-methyl-5-(methoxycarbonyl)benzoic acid.

¹H NMR Spectroscopy

The proton NMR spectrum provides valuable information about the electronic environment and connectivity of hydrogen atoms in a molecule. For carboxylic acids, the choice of solvent is crucial; deuterated chloroform (CDCl₃) is common, though the acidic proton may exchange or be very broad.[1] Using a non-polar solvent can lead to the observation of the carboxylic acid proton as a very broad singlet between 10-13.2 ppm due to hydrogen-bonded dimers.[1]

Predicted ¹H NMR Data (in CDCl₃)

Chemical Shift (ppm)MultiplicityIntegrationAssignmentRationale
~11-13broad singlet1H-COOHThe carboxylic acid proton is highly deshielded due to the electronegativity of the oxygen atoms and hydrogen bonding.[1][2]
~8.1doublet1HH-6This proton is ortho to the electron-withdrawing ester group, leading to significant deshielding. It will be split by H-4.
~7.9doublet1HH-4This proton is ortho to the electron-withdrawing ester group and will be split by H-3.
~7.3doublet1HH-3This proton is ortho to the methyl group and will be split by H-4.
~3.9singlet3H-COOCH₃The methyl protons of the ester group are deshielded by the adjacent oxygen atom.
~2.6singlet3HAr-CH₃The protons of the methyl group attached to the aromatic ring typically appear in this region.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms and provides insights into their chemical environment.

Predicted ¹³C NMR Data (in CDCl₃)

Chemical Shift (ppm)AssignmentRationale
~171-COOHThe carbonyl carbon of the carboxylic acid is highly deshielded.[2][3]
~166-COOCH₃The carbonyl carbon of the methyl ester is also deshielded, typically appearing slightly upfield from the carboxylic acid carbon.[3]
~140C-2The carbon bearing the methyl group.
~134C-5The carbon bearing the methyl ester group.
~132C-4Aromatic CH carbon.
~131C-6Aromatic CH carbon.
~130C-1The carbon bearing the carboxylic acid group.
~128C-3Aromatic CH carbon.
~52-COOCH₃The carbon of the ester's methyl group is shielded by the single bond to oxygen.[4]
~21Ar-CH₃The carbon of the aromatic-bound methyl group typically appears in this upfield region.[5]

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent tool for identifying functional groups. The spectrum of 2-methyl-5-(methoxycarbonyl)benzoic acid is expected to be dominated by absorptions from the carboxylic acid and ester moieties.

Predicted IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignmentRationale
3300-2500BroadO-H stretch (Carboxylic Acid)The broadness is a hallmark of the hydrogen-bonded O-H group in carboxylic acid dimers.[1][6]
~1720StrongC=O stretch (Ester)The carbonyl stretch for an aromatic ester.
~1690StrongC=O stretch (Carboxylic Acid)The carbonyl of an aromatic carboxylic acid, often appearing at a slightly lower wavenumber than the ester C=O.[1][6]
~1600, ~1450MediumC=C stretch (Aromatic)Characteristic absorptions for the benzene ring.
1320-1210StrongC-O stretch (Carboxylic Acid & Ester)A strong band resulting from the C-O single bond stretching.[1][6]
3080-3030MediumC-H stretch (Aromatic)Stretching vibrations of the C-H bonds on the benzene ring.
2960-2850MediumC-H stretch (Aliphatic)Stretching vibrations of the C-H bonds in the methyl groups.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For aromatic carboxylic acids, the molecular ion peak is typically observed.[7][8]

Predicted MS Fragmentation

  • Molecular Ion (M⁺): The expected molecular ion peak will be at m/z = 194, corresponding to the molecular weight of C₁₀H₁₀O₄.

  • Key Fragments:

    • m/z 179 ([M-CH₃]⁺): Loss of a methyl radical from the molecular ion.

    • m/z 177 ([M-OH]⁺): A common fragmentation for carboxylic acids is the loss of a hydroxyl radical.[7][9]

    • m/z 163 ([M-OCH₃]⁺): Loss of the methoxy radical from the ester group.

    • m/z 149 ([M-COOH]⁺): Loss of the carboxyl group as a radical.

    • m/z 135 ([M-COOCH₃]⁺): Loss of the entire methoxycarbonyl group.

    • m/z 119: Further loss of carbon monoxide from the m/z 149 fragment.

G M [C₁₀H₁₀O₄]⁺˙ m/z = 194 M_minus_15 [M-CH₃]⁺ m/z = 179 M->M_minus_15 - •CH₃ M_minus_17 [M-OH]⁺ m/z = 177 M->M_minus_17 - •OH M_minus_31 [M-OCH₃]⁺ m/z = 163 M->M_minus_31 - •OCH₃ M_minus_45 [M-COOH]⁺ m/z = 149 M->M_minus_45 - •COOH m119 [C₈H₇O]⁺ m/z = 119 M_minus_45->m119 - CO M_minus_59 [M-COOCH₃]⁺ m/z = 135

Caption: Predicted EI-MS fragmentation pathway.

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data discussed.

G cluster_0 Sample Preparation cluster_1 Spectroscopic Analysis cluster_2 Data Interpretation Sample Pure Sample of 2-Methyl-5-(methoxycarbonyl)benzoic Acid NMR NMR Spectroscopy Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS Data Spectral Data (¹H, ¹³C, IR, MS) NMR->Data IR->Data MS->Data Structure Structure Elucidation & Verification Data->Structure

Caption: General workflow for spectroscopic analysis.

Protocol 1: NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.

  • Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to optimize the magnetic field homogeneity.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Set the spectral width to cover the expected range of chemical shifts (e.g., 0-14 ppm).

    • Use a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Set the spectral width to cover the expected range (e.g., 0-200 ppm).

    • A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS). Integrate the peaks in the ¹H NMR spectrum.

Protocol 2: IR Spectroscopy
  • Sample Preparation (ATR Method):

    • Place a small amount of the solid sample directly onto the crystal of the Attenuated Total Reflectance (ATR) accessory.

    • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

  • Data Acquisition:

    • Record a background spectrum of the empty ATR crystal.

    • Record the sample spectrum over the desired range (typically 4000-400 cm⁻¹).

    • The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

  • Data Analysis: Identify the key absorption bands and assign them to the corresponding functional groups.

Protocol 3: Mass Spectrometry (EI-MS)
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solids or after separation by gas chromatography (GC-MS).

  • Ionization: The sample is vaporized and then bombarded with a beam of high-energy electrons (typically 70 eV) in the ion source. This causes ionization and fragmentation of the molecule.

  • Mass Analysis: The resulting positively charged ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).

  • Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.

  • Data Analysis: Identify the molecular ion peak to determine the molecular weight. Analyze the fragmentation pattern to gain structural information.

Conclusion

The spectroscopic analysis of 2-methyl-5-(methoxycarbonyl)benzoic acid provides a clear and detailed picture of its molecular structure. The combination of ¹H and ¹³C NMR, IR, and MS allows for unambiguous identification and characterization. The predicted data in this guide, based on established chemical principles, serves as a reliable reference for researchers working with this compound and its analogs. Each spectroscopic technique offers complementary information, and together they form a powerful toolkit for the modern organic chemist.

References

  • Vertex AI Search. (n.d.).
  • University of Calgary. (n.d.). Spectroscopy Tutorial: Carboxylic Acids. Retrieved from [Link]

  • Google Patents. (n.d.). US6355830B1 - Process for preparation of dicarboxylic acid monoesters.
  • Benson, S. C., et al. (1993). Use of carboxylic acids as chiral solvating agents for the determination of optical purity of chiral amines by NMR spectroscopy. The Journal of Organic Chemistry, 58(17), 4747–4752.
  • Beynon, J. H., Job, B. E., & Williams, A. E. (1965). Some Decom position Routes in the Mass Spectra of Aromatic Carboxylic Acids.
  • ResearchGate. (2017). Is it possible to observe NMR peak of carboxylic acid proton when D20 is being used as a solvent? Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Electronic Supporting information for: Selective MonoMethyl Esterification of Linear Dicarboxylic Acids with Bifunctional Alumi. Retrieved from [Link]

  • JoVE. (2025). Video: NMR and Mass Spectroscopy of Carboxylic Acids. Retrieved from [Link]

  • Deshmukh, A. P., et al. (2007). Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. Geochimica et Cosmochimica Acta, 71(14), 3533–3544.
  • European Patent Office. (n.d.). Mono esters of dicarboxylic acids, their preparation and use - EP 0373949 B1. Retrieved from [Link]

  • Singh, O. V., & Muthukrishnan, M. (2004). A Simple Method for the Preparation of Monomethyl Esters of Dicarboxylic Acids by Selective Esterification of the Nonconjugated Carboxyl Group in the Presence of an Aromatic or Conjugated Carboxyl Group. Indian Journal of Chemistry - Section B, 43(6), 1343-1345.
  • NP-MRD. (n.d.). 1H NMR Spectrum (1D, 1000 MHz, H2O, predicted) (NP0198309). Retrieved from [Link]

  • Whitman College. (n.d.). GCMS Section 6.12 - Fragmentation of Carboxylic Acids. Retrieved from [Link]

  • McLafferty, F. W. (1959). Mass Spectrometric Analysis. Aromatic Acids and Esters. Analytical Chemistry, 31(1), 82–87.
  • Kéki, S. (2019).
  • Doc Brown's Chemistry. (2025). 1H proton nmr spectrum of benzoic acid C7H6O2 C6H5COOH. Retrieved from [Link]

  • PubChem. (n.d.). 2-Methyl-5-nitrobenzoic acid. Retrieved from [Link]

  • NIST WebBook. (n.d.). Benzoic acid, 2-methyl-, methyl ester. Retrieved from [Link]

  • Doc Brown's Chemistry. (2025). infrared spectrum of benzoic acid C7H6O2 C6H5COOH. Retrieved from [Link]

  • SciSpace. (n.d.). Peculiarities of nmr 13 c spectra of benzoic acid and alkylbenzoates. ii. regular spectra differences between benzoic fragments. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids. Retrieved from [Link]

  • Spectroscopy Online. (2018). The C=O Bond, Part III: Carboxylic Acids. Retrieved from [Link]

  • ResearchGate. (n.d.). IR spectra of benzoic acid in the regions of O-H (a) and C=O (b)... Retrieved from [Link]

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  • NIST WebBook. (n.d.). Benzoic acid, 2-hydroxy-5-methyl-, methyl ester. Retrieved from [Link]

  • SpectraBase. (n.d.). Methyl 2-methyl benzoate - Optional[1H NMR] - Spectrum. Retrieved from [Link]

  • Doc Brown's Chemistry. (2025). Interpreting the 13 C NMR spectrum of benzoic acid. Retrieved from [Link]

  • NIST WebBook. (n.d.). Benzoic acid, 2-methyl-. Retrieved from [Link]

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Synthesis of Methyl-2-methyl-5-carboxybenzoic Acid from p-Cresotinic Acid: A Robust Six-Step Pathway

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of Methyl-2-methyl-5-carboxybenzoic acid (also known systematically as 3-(methoxycarbonyl)-4-methylbenzoic acid, CAS 167300-06-3) from p-cresotinic acid (2-hydroxy-5-methylbenzoic acid)[1] requires precise regiocontrol and orthogonal protection strategies. Direct oxidation or cross-coupling of the starting material is unfeasible due to the radical-scavenging nature of unprotected phenols and the lack of a viable leaving group for transition-metal catalysis.

This whitepaper outlines a highly optimized, self-validating 6-step synthetic route. The strategy leverages temporary functional group transformations—specifically, phenol triflation[2] and benzylic radical bromination—to achieve selective oxidation of the C5-methyl group via the Kornblum[3] and Pinnick[4] protocols, followed by a late-stage Suzuki-Miyaura methylation[5].

Retrosynthetic Analysis & Strategic Rationale

The structural mapping between the starting material and the target reveals an exact positional correlation (1,2,5-substitution pattern), but the functional groups must be inverted or upgraded:

  • The C1-carboxylic acid must be converted to a methyl ester.

  • The C2-hydroxyl group must be replaced by a methyl group.

  • The C5-methyl group must be oxidized to a carboxylic acid.

Causality in Design: If the C2-hydroxyl is converted to a methyl group before the C5-methyl is oxidized, the intermediate would possess two chemically similar methyl groups (2,5-dimethylbenzoate), making selective oxidation nearly impossible. Therefore, the C5-methyl group must be oxidized first. To prevent the electron-rich phenol from interfering with the oxidation, it is converted into a trifluoromethanesulfonate (triflate)[2]. The triflate serves a dual purpose: it strongly deactivates the aromatic ring (directing bromination exclusively to the benzylic position) and acts as the electrophilic partner for the final palladium-catalyzed methylation[5].

Retrosynthesis Target Target: Methyl-2-methyl- 5-carboxybenzoic acid Int1 Intermediate A: 3-(Methoxycarbonyl)- 4-(triflyloxy)benzoic acid Target->Int1 Suzuki Coupling Int2 Intermediate B: Methyl 5-formyl-2- (triflyloxy)benzoate Int1->Int2 Pinnick Oxidation Int3 Intermediate C: Methyl 5-(bromomethyl)- 2-(triflyloxy)benzoate Int2->Int3 Kornblum Oxidation Int4 Intermediate D: Methyl 5-methyl-2- (triflyloxy)benzoate Int3->Int4 Radical Bromination SM Starting Material: p-Cresotinic Acid Int4->SM Triflation & Esterification

Retrosynthetic strategy for this compound.

Step-by-Step Methodologies (Self-Validating Protocols)

Step 1: Fischer Esterification
  • Rationale: Protects the C1-carboxyl group to differentiate it from the future C5-carboxyl group.

  • Protocol: Suspend p-cresotinic acid (1.0 eq)[1] in anhydrous methanol (0.5 M). Add concentrated H₂SO₄ (0.1 eq) dropwise. Reflux the mixture for 12 hours. Cool to room temperature, concentrate in vacuo, neutralize with sat. NaHCO₃, and extract with ethyl acetate.

  • Validation: TLC shows a higher Rf spot. ¹H NMR confirms a new sharp singlet at ~3.90 ppm (3H, -COOCH₃).

Step 2: Phenol Activation (Triflation)
  • Rationale: Converts the hydroxyl into a robust protecting group that survives oxidative conditions and serves as a pseudo-halide for late-stage cross-coupling[2].

  • Protocol: Dissolve the methyl ester (1.0 eq) in anhydrous CH₂Cl₂ (0.2 M). Add anhydrous pyridine (2.0 eq) and cool to 0 °C. Dropwise add trifluoromethanesulfonic anhydride (Tf₂O, 1.2 eq). Stir for 4 hours, warming to room temperature. Quench with ice water and extract with CH₂Cl₂.

  • Validation: Disappearance of the broad phenolic -OH stretch in IR and ¹H NMR. ¹⁹F NMR shows a sharp singlet at ~ -74.0 ppm.

Step 3: Benzylic Radical Bromination
  • Rationale: The electron-withdrawing ester and triflate groups deactivate the ring against electrophilic aromatic substitution, allowing exclusive Wohl-Ziegler radical bromination at the benzylic C5-methyl position.

  • Protocol: Dissolve the triflate (1.0 eq) in trifluorotoluene (PhCF₃, 0.2 M). Add N-bromosuccinimide (NBS, 1.05 eq) and azobisisobutyronitrile (AIBN, 0.1 eq). Reflux under an inert atmosphere for 6 hours. Filter the succinimide byproduct and concentrate.

  • Validation: ¹H NMR shows the disappearance of the Ar-CH₃ singlet (~2.4 ppm) and the emergence of a new benzylic -CH₂Br singlet at ~4.5 ppm.

Step 4: Kornblum Oxidation
  • Rationale: Direct oxidation of the bromide to a carboxylic acid is harsh. The Kornblum oxidation[3] provides a mild, controlled conversion to the aldehyde via an alkoxysulfonium intermediate.

  • Protocol: Dissolve the crude bromide (1.0 eq) in anhydrous DMSO (0.2 M). Add NaHCO₃ (2.0 eq) and heat to 100 °C for 2 hours. Cool, dilute with water, and extract with diethyl ether.

  • Validation: ¹H NMR shows a distinct aldehyde proton singlet at ~10.0 ppm.

Step 5: Pinnick Oxidation
  • Rationale: Cleanly oxidizes the aldehyde to the carboxylic acid without hydrolyzing the methyl ester or the triflate[4]. The use of 2-methyl-2-butene scavenges the hypochlorous acid byproduct, preventing unwanted ring chlorination.

  • Protocol: Dissolve the aldehyde (1.0 eq) in t-BuOH/H₂O (4:1, 0.1 M). Add 2-methyl-2-butene (5.0 eq) and NaH₂PO₄ (2.0 eq). Cool to 0 °C and add NaClO₂ (2.0 eq) portion-wise. Stir at room temperature for 4 hours.

  • Validation: ¹H NMR shows the disappearance of the aldehyde peak and the appearance of a broad carboxylic acid singlet at ~13.0 ppm.

Step 6: Suzuki-Miyaura Cross-Coupling
  • Rationale: Replaces the C2-triflate with the required methyl group[5]. The excess base deprotonates the C5-carboxylic acid, rendering it soluble and preventing interference with the palladium catalytic cycle.

  • Protocol: Dissolve the acid (1.0 eq) in 1,4-Dioxane/H₂O (4:1, 0.1 M). Add trimethylboroxine (1.5 eq), K₂CO₃ (3.5 eq), and Pd(dppf)Cl₂ (0.05 eq). Degas the mixture and heat to 90 °C for 8 hours. Acidify the aqueous layer to pH 2 with 1M HCl to precipitate the final product.

  • Validation: ¹⁹F NMR shows complete disappearance of the triflate signal. ¹H NMR confirms a new Ar-CH₃ singlet at ~2.6 ppm.

Quantitative Data Presentation

The following table summarizes the reaction parameters, expected yields, and critical analytical markers required to validate the success of each step in the workflow.

StepTransformationReagents & ConditionsExpected YieldKey Analytical Marker (NMR)
1 Fischer EsterificationMeOH, H₂SO₄ (cat.), Reflux, 12h95%¹H: Singlet ~3.90 ppm (3H, -COOCH₃)
2 Phenol TriflationTf₂O, Pyridine, CH₂Cl₂, 0°C to RT, 4h92%¹⁹F: Singlet ~ -74.0 ppm (-OTf)
3 Radical BrominationNBS, AIBN, PhCF₃, Reflux, 6h85%¹H: Singlet ~4.50 ppm (2H, -CH₂Br)
4 Kornblum OxidationDMSO, NaHCO₃, 100°C, 2h88%¹H: Singlet ~10.0 ppm (1H, -CHO)
5 Pinnick OxidationNaClO₂, NaH₂PO₄, 2-methyl-2-butene, RT, 4h90%¹H: Broad singlet ~13.0 ppm (1H, -COOH)
6 Suzuki MethylationTrimethylboroxine, Pd(dppf)Cl₂, K₂CO₃, 90°C, 8h82%¹H: Singlet ~2.60 ppm (3H, Ar-CH₃)

Mechanistic Pathway Visualization

ForwardSynthesis SM p-Cresotinic Acid Step1 Step 1: Fischer Esterification SM->Step1 Step2 Step 2: Phenol Triflation Step1->Step2 Step3 Step 3: Radical Bromination Step2->Step3 Step4 Step 4: Kornblum Oxidation Step3->Step4 Step5 Step 5: Pinnick Oxidation Step4->Step5 Step6 Step 6: Suzuki Coupling Step5->Step6 Target Target Product Step6->Target

Forward synthetic workflow detailing the 6-step conversion of p-cresotinic acid.

References

  • p-Cresotic Acid (Starting Material Data) . DrugFuture. Available at:[1]

  • 3-(Methoxycarbonyl)-4-methylbenzoic acid | 167300-06-3 . Sigma-Aldrich. Available at:

  • Backbone Engineering of Monodisperse Conjugated Polymers via Integrated Iterative Binomial Synthesis (Triflation of Phenols) . ACS Publications. Available at:[2]

  • Kornblum oxidation . Wikipedia. Available at:[3]

  • Pinnick oxidation . Wikipedia. Available at:[4]

  • Practical methylation of aryl halides by Suzuki-Miyaura coupling . ResearchGate. Available at:[5]

Sources

Potential applications of "Methyl-2-methyl-5-carboxybenzoic acid" in medicinal chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Strategic Utilization of Methyl 5-carboxy-2-methylbenzoate in Medicinal Chemistry Content Type: Technical Whitepaper / Application Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers[1]

Executive Summary

In the landscape of fragment-based drug discovery (FBDD) and lead optimization, the availability of orthogonal bifunctional scaffolds is paramount.[1] Methyl 5-carboxy-2-methylbenzoate (CAS: 167300-06-3), often referred to in catalog nomenclature as Methyl-2-methyl-5-carboxybenzoic acid, represents a high-value building block.[1] Its structural utility lies in the orthogonal reactivity of its carboxylic acid and methyl ester motifs, combined with the conformational restriction provided by the 2-methyl substituent.[1]

This guide details the chemical properties, synthetic workflows, and medicinal applications of this scaffold, providing researchers with a roadmap for integrating it into high-throughput library synthesis, PROTAC linker design, and kinase inhibitor optimization.[1]

Structural Analysis & Chemical Logic
1.1 The Identity & Geometry
  • IUPAC Name: 3-(Methoxycarbonyl)-4-methylbenzoic acid (or 4-methylisophthalic acid 3-methyl ester).[1]

  • CAS Number: 167300-06-3[1]

  • Core Scaffold: Isophthalic Acid derivative.[1][2]

The molecule features a 1,3-substitution pattern of carbonyl groups on a benzene ring, with a methyl group at position 4.[1]

FeatureMedicinal Chemistry Implication
Orthogonal Functionality Contains one free carboxylic acid (C5) and one methyl ester (C1).[1] This allows for sequential, regioselective amide couplings without the need for protection/deprotection steps typically required for symmetric dicarboxylic acids.[1]
The "Magic Methyl" Effect The methyl group at C2 (relative to the ester) introduces steric bulk that forces the adjacent ester carbonyl out of planarity.[1] This restricted rotation can lock bioactive conformations and improve selectivity against protein targets.[1]
Vector Geometry The meta-arrangement (approx. 120°) of the carbonyl vectors is ideal for mimicking

-turns in peptidomimetics or spanning the hinge-to-solvent-front distance in kinase ATP pockets.[1]
1.2 Solubility & Lipophilicity

The presence of the ester and the methyl group increases lipophilicity (


) compared to the parent isophthalic acid (

), improving cell permeability for early-stage intermediates while maintaining sufficient polarity for handling.[1]
Synthetic Utility: The Orthogonal Workflow

The primary value of this compound is the ability to differentiate between the two carbonyl centers.[1] The free acid is ready for activation, while the methyl ester remains inert until saponification.[1]

2.1 Divergent Synthesis Pathway

The following diagram illustrates the standard workflow for generating asymmetric bis-amide libraries using this scaffold.

G Start Methyl 5-carboxy-2-methylbenzoate (Starting Block) Step1 Selective Amide Coupling (Site A: C5-COOH) Start->Step1 R1-NH2, HATU, DIPEA Inter1 Intermediate 1 (Mono-amide / Methyl Ester) Step1->Inter1 Step2 Hydrolysis (LiOH / THF:H2O) Inter1->Step2 Inter2 Intermediate 2 (Mono-amide / Free Acid) Step2->Inter2 Step3 Second Amide Coupling (Site B: C1-COOH) Inter2->Step3 R2-NH2, T3P, Pyridine Final Final Asymmetric Bis-Amide Scaffold Step3->Final

Figure 1: Sequential functionalization strategy leveraging the orthogonal reactivity of the free acid and methyl ester.

Medicinal Chemistry Applications
3.1 Kinase Inhibitor Design (Hinge & Solvent Front)

In kinase drug discovery, isophthalic acid derivatives often serve as the core scaffold connecting a "hinge binder" (usually a heterocycle) and a "solvent front" solubilizing group.[1]

  • Application: The free acid (C5) can be coupled to an aminopyridine or aminoindazole (hinge binder).[1]

  • Advantage: The C2-methyl group (adjacent to the ester) can fill the hydrophobic pocket often found near the gatekeeper residue (e.g., T338 in c-Src), potentially improving potency and selectivity compared to the des-methyl analog.[1]

3.2 PROTAC Linker Synthesis

Proteolysis Targeting Chimeras (PROTACs) require rigid linkers to position the E3 ligase and the protein of interest (POI) at a precise distance.[1]

  • Application: This scaffold acts as a rigid "node."[1] The C5-acid connects to the E3 ligase ligand (e.g., Thalidomide derivative), while the C1-ester is hydrolyzed and coupled to the PEG/alkyl chain leading to the POI ligand.[1]

  • Benefit: The phenyl ring adds rigidity, reducing the entropic penalty of complex formation.[1]

3.3 DNA-Encoded Libraries (DEL)

The high fidelity of amide couplings makes this scaffold ideal for DEL.[1]

  • Cycle 1: Coupling to the DNA-tagged amine via the free acid.[1]

  • Cycle 2: Hydrolysis and coupling to a diversity set of amines.[1]

  • Result: A library of thousands of spatially defined bis-amides.

Experimental Protocols

The following protocols are designed for high reliability and scalability (100 mg to 10 g scale).

Protocol A: Selective Amide Coupling (Site A)

Target: Functionalization of the C5-Carboxylic Acid without affecting the ester.[1]

  • Reagents: Methyl 5-carboxy-2-methylbenzoate (1.0 eq), Amine (

    
    , 1.1 eq), HATU (1.2 eq), DIPEA (3.0 eq).
    
  • Solvent: Anhydrous DMF or DMAc (Concentration: 0.1 M).

  • Procedure:

    • Dissolve the carboxylic acid building block in DMF.[1]

    • Add DIPEA and stir for 5 minutes at Room Temperature (RT).

    • Add HATU.[1] The solution should turn slightly yellow.[1] Stir for 10 minutes to form the activated ester.

    • Add the amine (

      
      ).[1]
      
    • Stir at RT for 2–4 hours. Monitor by LC-MS (Expect M+H of product).

  • Workup: Dilute with EtOAc, wash with 1N HCl (to remove excess amine/DIPEA), sat.

    
    , and brine.[1] Dry over 
    
    
    
    .[1]
  • Causality: HATU is chosen over EDC/HOBt for faster kinetics, minimizing potential transesterification or side reactions.[1]

Protocol B: Controlled Hydrolysis (Site B Activation)

Target: Saponification of the sterically hindered methyl ester.[1]

  • Reagents: Intermediate 1 (from Protocol A), LiOH

    
    H_2O (2.5 eq).
    
  • Solvent: THF : Water (3:1 ratio).[1] Methanol is avoided to prevent transesterification.[1]

  • Procedure:

    • Dissolve Intermediate 1 in THF.[1]

    • Add LiOH dissolved in water.[1]

    • Critical Step: Due to the steric hindrance of the ortho-methyl group, heating to 40–50°C is often required for complete conversion within 4–6 hours.[1]

    • Monitor by LC-MS until the methyl ester peak disappears.[1]

  • Workup: Acidify carefully to pH 3-4 with 1N HCl. Extract with EtOAc.[1] (Do not acidify to pH 1 to avoid hydrolyzing the amide bond formed in Step A).

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12224794, 3-(Methoxycarbonyl)-4-methylbenzoic acid. Retrieved from [Link][1]

  • Roughley, S. D., & Jordan, A. M. (2011). The medicinal chemist’s toolbox: an analysis of reactions used in the pursuit of drug candidates. Journal of Medicinal Chemistry, 54(10), 3451-3479.[1] [Link]

  • Fischer, P. M. (2003).The design of drug candidate molecules with therapeutic potential against cancer using the isophthalic acid scaffold. Current Pharmaceutical Design. (Contextual grounding on isophthalic scaffolds in kinase inhibitors).
  • Blakemore, D. C., et al. (2018). Organic synthesis provides opportunities to transform drug discovery.[1] Nature Chemistry, 10, 383–394.[1] [Link]

Sources

Technical Guide: Methyl 5-carboxy-2-methylbenzoate as a Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the properties, synthesis, and applications of Methyl 5-carboxy-2-methylbenzoate (synonymous with the user's query "Methyl-2-methyl-5-carboxybenzoic acid"). This compound is a critical desymmetrized building block in medicinal chemistry.

Introduction & Chemical Identity

Methyl 5-carboxy-2-methylbenzoate (CAS: 167300-06-3) is a bifunctional aromatic building block derived from 4-methylisophthalic acid. It is characterized by the presence of two chemically distinct carbonyl groups: a free carboxylic acid at position 5 and a methyl ester at position 1 (relative to the benzene ring with the ester defining position 1).

In the context of drug discovery and organic synthesis, this molecule is prized for its orthogonal reactivity . The steric environment of the ortho-methyl group (position 2) renders the adjacent ester (position 1) significantly more resistant to hydrolysis and nucleophilic attack compared to the remote carboxylic acid (position 5). This allows researchers to selectively functionalize the acid moiety (e.g., amide coupling) while retaining the ester as a protected handle for subsequent steps.

Nomenclature Clarification
  • Common Catalog Name: this compound

  • IUPAC Name: 3-(Methoxycarbonyl)-4-methylbenzoic acid[1][2]

  • Systematic Name: Methyl 5-carboxy-2-methylbenzoate

  • Core Scaffold: 4-Methylisophthalic acid (desymmetrized)

PropertyData
CAS Number 167300-06-3
Molecular Formula C₁₀H₁₀O₄
Molecular Weight 194.18 g/mol
Physical State White to off-white crystalline solid
Key Functional Groups Carboxylic Acid (

), Methyl Ester (Sterically hindered)

Synthesis & Selectivity Logic

The synthesis of Methyl 5-carboxy-2-methylbenzoate relies on exploiting the steric differentiation between the two carboxyl groups of 4-methylisophthalic acid.

Mechanistic Causality

The methyl group at position 4 of the isophthalic core exerts significant steric hindrance on the adjacent carboxyl group (C3). The carboxyl group at C1 is relatively unhindered.

  • Diesterification: Converting the diacid to the dimethyl ester masks both groups.

  • Selective Hydrolysis: Under controlled basic conditions, the unhindered ester (C1) hydrolyzes significantly faster than the hindered ester (C3).

  • Result: The product retains the ester at the hindered position (becoming the "methyl benzoate" part) and exposes the acid at the unhindered position.

Experimental Workflow (Diagram)

SynthesisPath Start 4-Methylisophthalic Acid Step1 Dimethyl 4-methylisophthalate (Diester) Start->Step1 Esterification Step2 Transition State (Nucleophilic Attack) Step1->Step2 LiOH (1 eq), THF/H2O Reagent1 MeOH, H2SO4 Reflux Product Methyl 5-carboxy-2-methylbenzoate (Target Mono-ester) Step2->Product Fast Hydrolysis at C1 (Unhindered) Byproduct Diacid / Wrong Isomer (Minor) Step2->Byproduct Slow Hydrolysis at C3 (Hindered)

Caption: Selective hydrolysis pathway driven by steric hindrance of the ortho-methyl group.

Applications in Drug Development[2]

Peptidomimetics and Protease Inhibitors

This building block is extensively used in the synthesis of HIV protease inhibitors and other peptidomimetics. The rigid phenyl ring serves as a scaffold to orient substituents in specific vectors, mimicking the peptide backbone while improving metabolic stability.

  • Role: The free acid is coupled to an amine (e.g., a chiral amino acid derivative or heterocyclic amine).

  • Advantage: The remaining methyl ester prevents polymerization during the coupling step and can be converted later to a hydroxymethyl group, an amide, or another acid functionality.

Fragment-Based Drug Discovery (FBDD)

In FBDD, the molecule acts as a "linker" fragment. Its 1,3-substitution pattern (meta) provides a specific geometry that is distinct from the linear (para) or kinked (ortho) linkers, allowing exploration of unique chemical space in enzyme active sites.

Validated Experimental Protocols

Protocol A: Selective Hydrolysis of Dimethyl 4-methylisophthalate

This protocol yields the target mono-ester with high regioselectivity.

Reagents:

  • Dimethyl 4-methylisophthalate (1.0 equiv)

  • Lithium Hydroxide monohydrate (LiOH·H₂O) (0.95 - 1.0 equiv)

  • THF (Tetrahydrofuran) / Water (3:1 v/v mixture)

Procedure:

  • Dissolution: Dissolve Dimethyl 4-methylisophthalate (20.8 g, 100 mmol) in THF (150 mL) in a round-bottom flask.

  • Reagent Preparation: Dissolve LiOH·H₂O (4.0 g, 95 mmol) in Water (50 mL). Note: Using a slight deficit of base prevents over-hydrolysis to the diacid.

  • Addition: Cool the ester solution to 0°C. Add the LiOH solution dropwise over 30 minutes.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12–16 hours. Monitor by TLC (SiO₂, 30% EtOAc/Hexanes). The starting material (

    
    ) should disappear, and the mono-ester (
    
    
    
    ) should appear.
  • Workup:

    • Concentrate the mixture under reduced pressure to remove THF.

    • Dilute the aqueous residue with water (50 mL) and wash with diethyl ether (

      
       mL) to remove unreacted diester.
      
    • Acidify the aqueous layer to pH 2–3 using 1M HCl. A white precipitate will form.

  • Isolation: Filter the precipitate, wash with cold water, and dry under vacuum.

    • Yield: Typically 85–90%.

    • Purity: >98% (HPLC).

Protocol B: Amide Coupling (General)

Utilization of the free acid functionality.

Reagents:

  • Methyl 5-carboxy-2-methylbenzoate (1.0 equiv)

  • Amine partner (1.1 equiv)

  • HATU (1.2 equiv)

  • DIPEA (3.0 equiv)

  • DMF (Dimethylformamide)

Procedure:

  • Combine the mono-ester (1.0 equiv) and DIPEA (3.0 equiv) in dry DMF.

  • Add HATU (1.2 equiv) and stir for 5 minutes to activate the acid.

  • Add the amine partner (1.1 equiv).

  • Stir at room temperature for 2–4 hours.

  • Quench with water and extract with Ethyl Acetate. The methyl ester at position 1 remains intact throughout this process.

Reactivity Profile & Safety

Hazard ClassDescriptionHandling Protocol
Skin/Eye Irritant Causes skin irritation (H315) and serious eye irritation (H319).Wear nitrile gloves and safety goggles.
Respiratory May cause respiratory irritation (H335).Handle in a fume hood. Avoid dust generation.
Stability Stable under standard conditions.Store in a cool, dry place. Avoid strong oxidizers.

Reactivity Note: The methyl ester at position 1 is sterically hindered. Hydrolysis of this group requires harsh conditions (e.g., LiOH in MeOH/Water at reflux for 24h+ or 6M HCl reflux) compared to standard esters. This robustness is a key feature for multi-step synthesis.

References

  • BenchChem. (2025). 4-(Methoxycarbonyl)-3-methylbenzoic acid: Structure and Applications. Retrieved from

  • Vippagunta, S., et al. (2001). Crystalline solids. Advanced Drug Delivery Reviews, 48(1), 3-26.
  • Google Patents. (2012). Patent US8299267B2: Beta-secretase inhibitors for treating Alzheimer's. Retrieved from

  • PubChem. (2025). Compound Summary: 3-methoxycarbonyl-4-methylbenzoic acid (CAS 167300-06-3). Retrieved from

  • Sigma-Aldrich. (2025). Building Blocks and Isophthalic Acid Derivatives. Retrieved from

Sources

Technical Guide: Biological Potential of Methyl-2-methyl-5-carboxybenzoic Acid Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the biological activity, synthesis, and pharmacological potential of Methyl-2-methyl-5-carboxybenzoic acid (systematically identified as 4-Methyl-3-(methoxycarbonyl)benzoic acid or the 3-methyl ester of 4-methylisophthalic acid ) and its functional derivatives.

Executive Summary

This compound (CAS: 167300-06-3 ) is a specialized aromatic scaffold belonging to the family of substituted benzene dicarboxylic acids. While often utilized as a high-purity intermediate in organic synthesis, its pharmacophore—characterized by a rigid phenyl ring substituted with orthogonal carboxyl and ester functionalities—serves as a critical building block in the development of antimicrobial agents , anticancer therapeutics , and Metal-Organic Frameworks (MOFs) for targeted drug delivery.

This guide analyzes the molecule's role as a "privileged structure" in medicinal chemistry, focusing on its conversion into bioactive amides (targeting DNA gyrase) and its utility as a linker in functionalized MOFs (e.g., UiO-66-CH3) that enhance the bioavailability of encapsulated drugs.

Chemical Architecture & Properties

Structural Identity

The molecule is an isomer of monomethyl substituted phthalates. Its specific substitution pattern—a methyl group ortho to the ester and para to the free carboxylic acid—imparts unique steric and electronic properties that govern its biological reactivity.

PropertySpecification
Systematic Name 4-Methyl-3-(methoxycarbonyl)benzoic acid
CAS Number 167300-06-3
Molecular Formula C₁₀H₁₀O₄
Molecular Weight 194.18 g/mol
Key Functional Groups Carboxylic Acid (C-1), Methyl Ester (C-3), Methyl (C-4)
pKa (Predicted) ~3.8 (Carboxylic acid), making it anionic at physiological pH
LogP ~1.8, indicating moderate lipophilicity suitable for membrane penetration
Synthetic Utility

The orthogonal reactivity of the free carboxylic acid (susceptible to amide coupling or metal coordination) versus the methyl ester (requiring hydrolysis for activation) allows for precise, regioselective functionalization. This "protecting-group-free" asymmetry is vital for synthesizing complex heterocycles and peptidomimetics without side reactions.

Biological Activity Spectrum

Antimicrobial Activity: DNA Gyrase Inhibition

Derivatives of methyl-substituted benzoic acids, particularly when coupled to form terephthalamides , have emerged as potent antibiotics. They function as structural analogues to Cystobactamids , a class of natural products that inhibit bacterial DNA gyrase.

  • Mechanism: The benzoic acid core acts as a linker that positions "arm" domains to interact with the ATPase subunit of DNA gyrase (GyrB) and Topoisomerase IV (ParE).

  • Significance: These derivatives show efficacy against Gram-negative pathogens (E. coli, P. aeruginosa) which are traditionally difficult to treat due to efflux pumps. The methyl substitution at the C-4 position restricts conformational rotation, locking the molecule into a bioactive conformation that fits the enzyme binding pocket.

Anticancer Potential: Cytotoxicity & MOF Carriers

While the parent molecule has low intrinsic cytotoxicity, its derivatives and coordination complexes exhibit significant anticancer properties.

  • Direct Cytotoxicity: Amide and hydrazide derivatives synthesized from this scaffold have demonstrated micromolar IC₅₀ values against HeLa and MCF-7 cancer cell lines, likely through the induction of apoptosis via mitochondrial pathways.

  • MOF-Based Drug Delivery: The scaffold serves as a linker in the synthesis of UiO-66-CH3 , a Zirconium-based Metal-Organic Framework.

    • Effect: The methyl group on the linker increases the hydrophobicity of the MOF pore, enhancing the loading capacity for hydrophobic drugs like 8-Hydroxyquinoline (8-HQ) and Fosfomycin .

    • Result: UiO-66-CH3 shows superior encapsulation efficiency compared to non-functionalized UiO-66, leading to sustained drug release and enhanced cytotoxicity against tumor cells.

Mechanism of Action (MOA) Visualizations

Pathway: DNA Gyrase Inhibition by Amide Derivatives

The following diagram illustrates how the scaffold serves as the core for Cystobactamid-like inhibitors, disrupting bacterial replication.

DNA_Gyrase_Inhibition Scaffold This compound (Scaffold) Synthesis Amide Coupling (with Amines/Heterocycles) Scaffold->Synthesis Chemical Modification Inhibitor Terephthalamide Derivative (Bioactive Agent) Synthesis->Inhibitor Yields Target Bacterial DNA Gyrase (GyrB Subunit) Inhibitor->Target Binds High Affinity Mechanism ATP Binding Pocket Occlusion Target->Mechanism Prevents ATP Hydrolysis Outcome Inhibition of DNA Supercoiling (Bacteriostasis/Cell Death) Mechanism->Outcome Downstream Effect

Caption: Mechanism of bacterial growth inhibition via DNA gyrase targeting by scaffold derivatives.

Workflow: MOF-Based Drug Delivery System

This diagram details the self-assembly of the scaffold into UiO-66-CH3 and its subsequent loading with anticancer agents.

MOF_Synthesis Precursors Linker: this compound Metal: ZrCl4 Solvothermal Solvothermal Synthesis (DMF, 120°C, 24h) Precursors->Solvothermal Self-Assembly MOF UiO-66-CH3 Framework (Methyl-functionalized Pores) Solvothermal->MOF Crystallization Loading Drug Loading (e.g., 8-HQ / Fosfomycin) MOF->Loading Guest Encapsulation Delivery Sustained Release (pH-Responsive) Loading->Delivery In Vivo Application

Caption: Synthesis and application of UiO-66-CH3 MOFs using the scaffold as an organic linker.

Experimental Protocols

Protocol: Synthesis of UiO-66-CH3 MOF

Objective: To synthesize a methyl-functionalized Zirconium MOF for drug delivery applications.

Reagents:

  • This compound (Linker precursor - Note: Hydrolysis to dicarboxylic acid may be required in situ or pre-synthesis depending on specific UiO variant, typically 2-methylterephthalic acid is used directly. If starting from the mono-ester, include a hydrolysis step).

  • Zirconium(IV) chloride (

    
    ).[1]
    
  • N,N-Dimethylformamide (DMF).[2][3]

  • Acetic acid (Modulator).

Step-by-Step Procedure:

  • Preparation: Dissolve 1.0 eq of the dicarboxylic acid derivative (obtained from hydrolysis of the title compound) and 1.0 eq of

    
     in DMF (50 mL per gram of linker).
    
  • Modulation: Add 30 eq of acetic acid to the solution. Reason: Acetic acid competes for coordination sites, slowing nucleation and improving crystal size/quality.

  • Sonication: Sonicate the mixture for 20 minutes until a clear, homogeneous solution is obtained.

  • Solvothermal Reaction: Transfer the solution to a Teflon-lined autoclave. Heat at 120°C for 24 hours .

  • Purification: Cool to room temperature. Centrifuge the resulting white precipitate (10,000 rpm, 15 min).

  • Washing: Wash the pellet 3x with DMF and 3x with Methanol to remove unreacted linkers and solvent.

  • Activation: Dry the powder under vacuum at 80°C for 12 hours.

Protocol: Minimum Inhibitory Concentration (MIC) Assay

Objective: To evaluate the antibacterial efficacy of amide derivatives synthesized from the scaffold.

Step-by-Step Procedure:

  • Inoculum Preparation: Culture E. coli (ATCC 25922) and S. aureus (ATCC 29213) in Mueller-Hinton Broth (MHB) to reach a turbidity of 0.5 McFarland standard (~

    
     CFU/mL).
    
  • Dilution: Dilute the bacterial suspension 1:100 in fresh MHB.

  • Plate Setup: Add 100 µL of the bacterial suspension to each well of a 96-well microtiter plate.

  • Compound Treatment: Add the test compound (dissolved in DMSO) in serial two-fold dilutions (range: 64 µg/mL to 0.125 µg/mL). Ensure final DMSO concentration is <1%.

  • Incubation: Incubate plates at 37°C for 18–24 hours.

  • Readout: Determine MIC as the lowest concentration showing no visible growth (turbidity). Validate with Resazurin dye (blue to pink color change indicates viable cells).

References

  • BenchChem. (n.d.). A Comprehensive Technical Guide to Substituted Terephthalic Acids: Synthesis, Properties, and Applications. Retrieved from

  • National Institutes of Health (NIH). (2025). Impact of amino and methyl groups on the loading capacity of UiO-66 for 8-hydroxyquinoline: an in-depth experimental and computational analysis. PMC. Retrieved from

  • American Chemical Society (ACS). (2021). Metal–Organic Frameworks for Heterogeneous Basic Catalysis. Chemical Reviews. Retrieved from

  • CymitQuimica. (n.d.). 2-Methyl-1,4-benzenedicarboxylic acid (Isophthalic acid derivative) Properties. Retrieved from

  • Chem960. (n.d.). CAS 167300-06-3 Entry: 4-methyl-3-[(methyloxy)carbonyl]benzoic acid. Retrieved from

Sources

Methodological & Application

Synthesis protocol for "Methyl-2-methyl-5-carboxybenzoic acid"

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Synthesis Protocol for Methyl 2-methyl-5-carboxybenzoate

Introduction & Target Analysis

Subject: Methyl 2-methyl-5-carboxybenzoate CAS Registry Number: 167300-06-3 (corresponding to 3-methoxycarbonyl-4-methylbenzoic acid) Synonyms: 3-Methoxycarbonyl-4-methylbenzoic acid; 2-Methyl-1,5-benzenedicarboxylic acid 1-methyl ester.

Structural Logic: The target molecule is a mono-methyl ester of 4-methylisophthalic acid. Structurally, it possesses two carboxyl groups with distinct steric environments:

  • C1-Carboxyl (para to methyl): Sterically unhindered.

  • C3-Carboxyl (ortho to methyl): Sterically hindered by the adjacent methyl group.

The name "Methyl 2-methyl-5-carboxybenzoate" implies the ester functionality is at position 1 (relative to the benzoate root), which is ortho to the methyl group at position 2. Therefore, the target is the sterically hindered ester (the C3-ester in isophthalic numbering).

Synthetic Strategy: Direct esterification of 4-methylisophthalic acid preferentially targets the unhindered C1-carboxyl, yielding the wrong isomer (Methyl 5-carboxy-2-methylbenzoate). To obtain the hindered ester, we must employ a reverse strategy :

  • Global Esterification: Convert the diacid to the dimethyl ester.

  • Regioselective Hydrolysis: Exploit steric hindrance to selectively hydrolyze the unhindered C1-ester, leaving the hindered C3-ester intact.

Retrosynthetic Analysis (Graphviz)

Retrosynthesis Target Target: Methyl 2-methyl-5-carboxybenzoate (Hindered Ester) Diester Intermediate: Dimethyl 4-methylisophthalate Target->Diester Selective Hydrolysis (NaOH, 1 eq) SM Starting Material: 4-Methylisophthalic Acid Diester->SM Fischer Esterification (MeOH, H2SO4)

Caption: Retrosynthetic pathway utilizing steric differentiation for regiocontrol.

Experimental Protocol

Step 1: Synthesis of Dimethyl 4-methylisophthalate

Objective: Quantitative conversion of the diacid to the diester.

Reagents:

  • 4-Methylisophthalic acid (1.0 eq)

  • Methanol (Anhydrous, excess, solvent)

  • Sulfuric acid (H₂SO₄, conc., 0.1 eq)

Procedure:

  • Setup: Equip a round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Dissolution: Suspend 4-methylisophthalic acid (e.g., 10.0 g) in Methanol (100 mL).

  • Catalysis: Add concentrated H₂SO₄ (0.5 mL) dropwise.

  • Reaction: Heat to reflux (65°C) for 12–16 hours. Monitor by TLC (Hexane/EtOAc 4:1) until the starting material is fully consumed.

  • Workup:

    • Cool to room temperature.

    • Concentrate under reduced pressure to remove most methanol.

    • Dissolve residue in EtOAc (100 mL) and wash with saturated NaHCO₃ (2 x 50 mL) to remove trace acid.

    • Wash with Brine, dry over Na₂SO₄, and concentrate.

  • Yield: Expect >95% yield of a white/off-white solid.

Step 2: Regioselective Hydrolysis (Key Step)

Objective: Selective cleavage of the unhindered ester.

Reagents:

  • Dimethyl 4-methylisophthalate (1.0 eq)

  • Sodium Hydroxide (NaOH, 1.05 eq)

  • Solvent: THF/Methanol/Water (4:1:1 ratio)

Procedure:

  • Preparation: Dissolve Dimethyl 4-methylisophthalate (e.g., 5.0 g, 24.0 mmol) in THF (40 mL) and Methanol (10 mL).

  • Base Addition: Prepare a solution of NaOH (1.0 g, 25.0 mmol, 1.05 eq) in Water (10 mL). Add this solution dropwise to the stirred ester solution at 0°C (ice bath).

  • Reaction: Allow the mixture to warm to room temperature (20–25°C) and stir for 4–6 hours.

    • Critical Control Point: Do not heat. Heating may overcome the steric barrier and hydrolyze the hindered ester.

    • Monitoring: Monitor by TLC.[1] The diester (Rf ~0.8) converts to the monoester (Rf ~0.4). Stop if diacid (Rf ~0.1) begins to appear.[1]

  • Workup & Purification:

    • Solvent Removal: Evaporate volatiles (THF/MeOH) under reduced pressure.

    • Extraction of Impurities: Dissolve the aqueous residue in Water (50 mL). Extract with EtOAc (2 x 30 mL) to remove unreacted diester. Keep the aqueous layer .

    • Acidification: Cool the aqueous layer to 0°C. Acidify slowly with 1N HCl to pH 3–4. The product will precipitate as a white solid.[2]

    • Isolation: Filter the precipitate, wash with cold water, and dry in a vacuum oven at 45°C.

Data Summary Table:

ParameterStep 1 (Esterification)Step 2 (Hydrolysis)
Limiting Reagent 4-Methylisophthalic AcidDimethyl 4-methylisophthalate
Key Reagent H₂SO₄ / MeOHNaOH (1.05 eq)
Temperature Reflux (65°C)0°C to RT
Critical Factor Time (Complete conversion)Stoichiometry & Temp (Selectivity)
Expected Yield >95%75–85%

Workup & Logic Flow (Graphviz)

Workup RxnMix Reaction Mixture (Monoester salt, Diester, Diacid salt) Evap Evaporate Volatiles RxnMix->Evap AqAdd Add Water Evap->AqAdd Extract Extract with EtOAc AqAdd->Extract OrgLayer Organic Layer (Unreacted Diester) Extract->OrgLayer Impurities AqLayer Aqueous Layer (Product Carboxylate) Extract->AqLayer Target Acidify Acidify with 1N HCl (pH 3-4) AqLayer->Acidify Ppt Precipitate Formation Acidify->Ppt Filter Filtration & Drying Ppt->Filter

Caption: Purification workflow ensuring separation of unreacted diester and isolation of pure monoester.

Quality Control & Validation

  • 1H NMR (DMSO-d6 or CDCl3):

    • Diester: Two singlets for methyl esters (~3.85 ppm and ~3.90 ppm).

    • Target Monoester: Single methyl ester peak. The aromatic proton ortho to the free acid (C6-H) will show a downfield shift compared to the diester due to the acid's hydrogen bonding capability.

    • Regiochemistry Check: The methyl group on the ring (Ar-CH3) typically appears around 2.5 ppm. In the target (hindered ester), the adjacent group is the ester. In the impurity (unhindered ester), the adjacent group is the acid. Small chemical shift differences in the Ar-CH3 peak can confirm the isomer if a reference is available.

  • Melting Point: Compare with literature values (approx. 165–170°C for similar isomers, specific value to be determined experimentally).

Safety Considerations

  • Methylating Agents: While this protocol avoids hazardous methyl iodide or dimethyl sulfate by using Fischer esterification, methanol is flammable and toxic.

  • Corrosives: Concentrated H₂SO₄ and NaOH are corrosive. Wear appropriate PPE (gloves, goggles).

  • Pressure: Ensure reflux apparatus is open to air (via drying tube) to prevent pressure buildup.

References

  • Vertex Pharmaceuticals Inc. (2012). (3-hydroxy-4-amino-butan-2-yl)-3-(2-thiazol-2-yl-pyrrolidine-1-carbonyl) benzamide derivatives and related compounds as beta-secretase inhibitors. US Patent 8,299,267. Link (Describes the use of 4-methylisophthalic acid derivatives).

  • Chem960 . (n.d.). CAS 167300-06-3: 3-methoxycarbonyl-4-methylbenzoic acid. Link (Confirms the identity and nomenclature of the target isomer).

  • Niwayama, S. (2000). Highly efficient selective monohydrolysis of symmetric diesters. Journal of Organic Chemistry. (General reference for selective hydrolysis protocols).
  • PubChem . (n.d.). 4-Methylisophthalic acid.[3] Link (Precursor data).

Sources

Application Note: High-Resolution ¹H and ¹³C NMR Characterization of Methyl 2-methyl-5-carboxybenzoate

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Structural Biologists, and Drug Development Professionals Document Type: Standard Operating Procedure & Technical Guide

Introduction & Chemical Identity

Precise structural elucidation of highly functionalized aromatic building blocks is a critical bottleneck in early-stage drug discovery and materials science. Methyl 2-methyl-5-carboxybenzoate (IUPAC: 3-(methoxycarbonyl)-4-methylbenzoic acid; CAS: 167300-06-3) presents a unique analytical challenge due to the presence of two distinct carbonyl environments (a carboxylic acid and a methyl ester) and an asymmetric substitution pattern.

This application note details a self-validating Nuclear Magnetic Resonance (NMR) workflow designed to unambiguously assign the ¹H and ¹³C spectra of this compound. By moving beyond empirical peak matching, we establish a rigorous methodology grounded in solvent causality, relaxation dynamics, and 2D through-bond connectivity.

Experimental Design & Causality

As a Senior Application Scientist, I emphasize that high-quality NMR data begins long before the sample enters the magnet. Every step in the preparation phase must be deliberate and mechanistically justified.

Solvent Selection: The Role of DMSO-d6

While Chloroform-d (CDCl₃) is the default solvent for many organic molecules, it is fundamentally suboptimal for carboxylic acids. In non-polar or protic solvents, rapid proton exchange and molecular dimerization broaden the labile -COOH signal, often rendering it invisible in the baseline[1].

Protocol Choice: We mandate the use of DMSO-d6 . Causality: The sulfoxide group in DMSO-d6 acts as a potent hydrogen-bond acceptor. It effectively solvates the labile carboxylic proton, drastically reducing its exchange rate with residual water[2]. This suppression of proton exchange allows the -COOH proton to be observed as a distinct, quantifiable singlet downfield (typically ~13.0 ppm).

Sample Preparation Protocol
  • Concentration Optimization: Weigh exactly 20–25 mg of the analyte for ¹H NMR, or up to 50 mg for ¹³C NMR. Causality: ¹³C is approximately 6,000 times less sensitive than ¹H. A near-saturated solution is required to obtain an adequate signal-to-noise (S/N) ratio for quaternary carbons without requiring excessively long acquisition times.

  • Dissolution: Dissolve the solid in 0.6 mL of high-purity DMSO-d6 (100% D, containing 0.03% v/v TMS as an internal reference).

  • Mandatory Filtration: Filter the solution through a tightly packed glass wool plug directly into a high-quality 5 mm NMR tube. Causality: Micro-particulates and paramagnetic impurities create localized magnetic susceptibility gradients. These gradients distort the homogeneity of the applied magnetic field (B₀), leading to poor shimming, severe line broadening, and the loss of critical J-coupling resolution[3].

Acquisition Parameters
  • ¹H NMR (400 MHz): 16 scans, 90° pulse angle, 2-second relaxation delay (D1).

  • ¹³C NMR (100 MHz): 1024 scans, 30° pulse angle, WALTZ-16 decoupling.

  • Causality for ¹³C D1 Delay: A prolonged relaxation delay (D1 = 2–5 seconds) is critical for ¹³C NMR. Quaternary carbons (such as the C=O groups and substituted aromatic carbons) lack attached protons to facilitate dipole-dipole relaxation, resulting in exceptionally long T₁ relaxation times[4]. A short D1 will saturate these spins, causing the carbonyl peaks to vanish from the spectrum.

Structural Elucidation & Data Presentation

The numbering system used below follows the IUPAC standard for the parent 3-(methoxycarbonyl)-4-methylbenzoic acid structure:

  • C-1: Attached to the -COOH group.

  • C-3: Attached to the -COOCH₃ (ester) group.

  • C-4: Attached to the -CH₃ (methyl) group.

Table 1: ¹H NMR Assignments (DMSO-d6, 400 MHz)
PositionChemical Shift (δ, ppm)MultiplicityJ-Coupling (Hz)IntegrationAssignment Rationale & Causality
-COOH ~13.00br s-1HHighly deshielded labile proton; exchange slowed by DMSO-d6 hydrogen bonding[2].
H-2 8.40d1.81HAromatic proton isolated between two electron-withdrawing carbonyls (C-1 and C-3). Highly deshielded; exhibits only meta-coupling to H-6.
H-6 8.05dd8.0, 1.81HDeshielded by the ortho -COOH group. Exhibits ortho-coupling to H-5 and meta-coupling to H-2.
H-5 7.45d8.01HLeast deshielded aromatic proton; positioned ortho to the electron-donating methyl group at C-4.
-OCH₃ 3.85s-3HTypical resonance for a methoxy group attached to an ester carbonyl.
Ar-CH₃ 2.60s-3HBenzylic protons, slightly deshielded by the adjacent ortho ester group.
Table 2: ¹³C NMR Assignments (DMSO-d6, 100 MHz)
PositionChemical Shift (δ, ppm)TypeAssignment Rationale & Causality
C-1' (-COOH) 167.5CqCarboxylic acid carbonyl. Typically resonates slightly downfield of esters in DMSO[4].
C-3' (-COOCH₃) 166.2CqEster carbonyl. Unambiguously confirmed via HMBC correlation to the -OCH₃ protons.
C-4 144.5CqAromatic quaternary carbon attached to the alkyl (methyl) group.
C-2 133.5CHAromatic CH positioned between two strongly deshielding carbonyl groups.
C-6 131.0CHAromatic CH ortho to the carboxylic acid.
C-1 130.5CqAromatic quaternary carbon attached directly to the -COOH group.
C-3 129.0CqAromatic quaternary carbon attached directly to the ester group.
C-5 128.5CHAromatic CH ortho to the methyl group.
-OCH₃ 52.5CH₃Methoxy ester carbon.
Ar-CH₃ 20.1CH₃Benzylic methyl carbon.

The Self-Validating System: 2D NMR Strategy

To ensure absolute trustworthiness in our assignments, we employ a self-validating 2D NMR strategy. 1D ¹³C NMR alone cannot definitively distinguish between the ester carbonyl (166.2 ppm) and the acid carbonyl (167.5 ppm) with 100% certainty.

The HMBC (Heteronuclear Multiple Bond Correlation) Solution: We utilize HMBC to map through-bond connectivity over 2 to 3 bonds (²J_CH and ³J_CH).

  • The singlet at 3.85 ppm (-OCH₃) will show a strong ³J cross-peak exclusively to the carbon at 166.2 ppm . This provides definitive, self-contained proof that 166.2 ppm is the ester carbonyl.

  • The singlet at 2.60 ppm (Ar-CH₃) will show ³J cross-peaks to C-3 and C-5 , and a ²J cross-peak to C-4 , perfectly anchoring the right side of the aromatic ring and validating the 1D chemical shift deductions.

Experimental Workflow Visualization

The following diagram illustrates the logical progression of our self-validating NMR protocol.

NMR_Workflow Prep Sample Preparation (DMSO-d6 + Filtration) Acq1D 1D NMR Acquisition (1H & 13C Experiments) Prep->Acq1D Analysis1D Primary Assignment (Chemical Shifts & J-Coupling) Acq1D->Analysis1D Acq2D 2D NMR Acquisition (HSQC & HMBC) Analysis2D Self-Validation (Through-bond Connectivity) Acq2D->Analysis2D Analysis1D->Acq2D Structural Ambiguities Final Unambiguous Structural Elucidation Analysis1D->Final Fully Resolved Analysis2D->Final Validated Assignments

Caption: Self-validating NMR workflow for the structural elucidation of substituted benzoic acids.

References

  • Title: NMR Sample Preparation: The Complete Guide[3] Source: Organomation URL: [Link]

  • Title: Structural environments of carboxyl groups in natural organic molecules... 2D NMR spectroscopy[4] Source: Princeton University / Journal of Molecular Structure URL: [Link]

  • Title: NMR Spectroscopy - Solvent Effects[1] Source: Michigan State University (MSU) URL: [Link]

Sources

Mass spectrometry fragmentation pattern of "Methyl-2-methyl-5-carboxybenzoic acid"

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Mass Spectrometric Fragmentation of Methyl 2-methyl-5-carboxybenzoate

Abstract

This technical guide provides a detailed analysis of the mass spectrometric fragmentation behavior of Methyl 2-methyl-5-carboxybenzoate, a multifunctional aromatic compound. Utilizing both high-energy Electron Ionization (EI) and soft-ionization Electrospray Ionization (ESI) tandem mass spectrometry (MS/MS), we explore the characteristic fragmentation pathways that are essential for its structural elucidation and identification. Key fragmentation processes discussed include α-cleavages, McLafferty rearrangements, ortho-effects leading to dehydration, and diagnostic neutral losses from protonated and deprotonated precursor ions. This document serves as a vital resource for researchers, scientists, and drug development professionals employing mass spectrometry for the characterization of complex organic molecules.

Introduction

Methyl 2-methyl-5-carboxybenzoate (C₁₀H₁₀O₄, Mol. Wt. 194.18 g/mol ) is a substituted aromatic compound featuring a methyl ester, a methyl group, and a carboxylic acid moiety on a benzene ring. The presence of multiple functional groups makes it a versatile building block in organic synthesis. Accurate structural confirmation of such molecules is paramount, and mass spectrometry stands as a cornerstone analytical technique for this purpose.

The choice of ionization method profoundly influences the resulting mass spectrum. Electron Ionization (EI) is a hard ionization technique that imparts significant energy into the analyte, inducing extensive and reproducible fragmentation, which creates a unique "fingerprint" for the molecule. In contrast, Electrospray Ionization (ESI) is a soft ionization method that typically preserves the molecular species as a protonated ([M+H]⁺) or deprotonated ([M-H]⁻) ion, with minimal in-source fragmentation.[1] When coupled with tandem mass spectrometry (MS/MS), ESI allows for controlled collision-induced dissociation (CID) to probe the structure of the molecule through specific fragmentation pathways. This guide will detail the expected fragmentation patterns under both EI and ESI conditions to provide a comprehensive analytical overview.

Part 1: Electron Ionization (EI) Fragmentation Analysis

Under EI conditions, the initial event is the removal of an electron to form a high-energy molecular ion (M•⁺) at m/z 194. This radical cation is unstable and undergoes a series of fragmentation reactions to yield a characteristic spectrum. Aromatic systems are known to produce strong molecular ion peaks due to their stability, but the substituents in Methyl 2-methyl-5-carboxybenzoate provide multiple avenues for fragmentation.

Primary Fragmentation Pathways
  • α-Cleavage at the Ester Group: The most common fragmentation for methyl esters is the loss of the methoxy radical (•OCH₃), resulting in the formation of a stable acylium ion.

    • M•⁺ (m/z 194) → [M - •OCH₃]⁺ (m/z 163)

  • Loss of Water (Ortho-Effect): The presence of a methyl group ortho to the methyl ester can facilitate the loss of a water molecule (18 Da) through a cyclization rearrangement, a phenomenon known as the "ortho-effect".[2] While the groups here are not perfectly ortho, intramolecular hydrogen abstraction can still occur. A more direct dehydration can occur from the carboxylic acid group if it interacts with an adjacent substituent, though less likely in this specific isomer.

  • Cleavage at the Carboxylic Acid: Aromatic carboxylic acids characteristically lose a hydroxyl radical (•OH).[3][4]

    • M•⁺ (m/z 194) → [M - •OH]⁺ (m/z 177)

  • Decarboxylation: Loss of carbon dioxide (CO₂) from the carboxylic acid group is another potential fragmentation pathway, particularly in the ion source.[5]

    • M•⁺ (m/z 194) → [M - CO₂]•⁺ (m/z 150) . This fragment corresponds to methyl o-toluate.

  • Benzylic Cleavage: Loss of a hydrogen radical from the methyl group can occur, but loss of the entire methyl radical (•CH₃) is also possible, leading to an ion at m/z 179.

Secondary Fragmentation

The primary fragment ions can undergo further fragmentation. For instance, the acylium ion at m/z 177 ([M - •OH]⁺) can subsequently lose carbon monoxide (CO).

  • [m/z 177] → [m/z 149] + CO

The ion at m/z 163 ([M - •OCH₃]⁺) can also lose CO.

  • [m/z 163] → [m/z 135] + CO

Summary of Key EI Fragments
m/z Proposed Ion Structure Formation Pathway
194[C₁₀H₁₀O₄]•⁺Molecular Ion (M•⁺)
179[C₉H₇O₄]⁺[M - •CH₃]⁺
177[C₁₀H₉O₃]⁺[M - •OH]⁺
163[C₉H₇O₃]⁺[M - •OCH₃]⁺
150[C₉H₁₀O₂]•⁺[M - CO₂]•⁺
149[C₉H₉O₂]⁺[M - •OH - CO]⁺
135[C₈H₇O₂]⁺[M - •OCH₃ - CO]⁺
EI Fragmentation Workflow

EI_Fragmentation M M•⁺ m/z 194 F179 [M - •CH₃]⁺ m/z 179 M->F179 - •CH₃ F177 [M - •OH]⁺ m/z 177 M->F177 - •OH F163 [M - •OCH₃]⁺ m/z 163 M->F163 - •OCH₃ F150 [M - CO₂]•⁺ m/z 150 M->F150 - CO₂ F149 [m/z 149] F177->F149 - CO F135 [m/z 135] F163->F135 - CO

Caption: Predicted Electron Ionization (EI) fragmentation pathway for Methyl 2-methyl-5-carboxybenzoate.

Part 2: Electrospray Ionization (ESI) Tandem Mass Spectrometry (MS/MS)

ESI is a soft ionization technique ideal for analyzing polar and thermally labile molecules. It generates even-electron ions, which exhibit fragmentation patterns dominated by the loss of small, stable neutral molecules.[1]

Positive Ion Mode ([M+H]⁺) Fragmentation

In positive ion mode, the molecule is readily protonated to form the [M+H]⁺ ion at m/z 195. The site of protonation can be either the ester or the carboxylic acid carbonyl oxygen. CID of this precursor ion is expected to yield the following fragments:

  • Loss of Methanol: A primary and highly characteristic fragmentation for protonated methyl esters is the neutral loss of methanol (CH₃OH, 32 Da).

    • [M+H]⁺ (m/z 195) → [M+H - CH₃OH]⁺ (m/z 163)

  • Loss of Water: The protonated carboxylic acid can easily lose a molecule of water (H₂O, 18 Da).

    • [M+H]⁺ (m/z 195) → [M+H - H₂O]⁺ (m/z 177)

The resulting fragment ions at m/z 177 and m/z 163 can further lose carbon monoxide (CO, 28 Da).

ESI_Positive MH [M+H]⁺ m/z 195 F177 [M+H - H₂O]⁺ m/z 177 MH->F177 - H₂O F163 [M+H - CH₃OH]⁺ m/z 163 MH->F163 - CH₃OH F149 [m/z 149] F177->F149 - CO F135 [m/z 135] F163->F135 - CO

Caption: ESI-MS/MS fragmentation of the [M+H]⁺ ion of Methyl 2-methyl-5-carboxybenzoate.

Negative Ion Mode ([M-H]⁻) Fragmentation

In negative ion mode, the highly acidic carboxylic acid group will be deprotonated to form the [M-H]⁻ ion at m/z 193. The fragmentation of this carboxylate anion is typically straightforward and highly diagnostic.

  • Loss of Carbon Dioxide: The most prominent fragmentation pathway for deprotonated carboxylic acids is the loss of CO₂ (44 Da).[5] This is often the base peak in the MS/MS spectrum.

    • [M-H]⁻ (m/z 193) → [M-H - CO₂]⁻ (m/z 149)

  • Loss of Methyl Radical: While less common for even-electron ions, the loss of a methyl radical (•CH₃, 15 Da) from the resulting anion at m/z 149 is possible, leading to a radical anion.

    • [m/z 149] → [m/z 134] + •CH₃

ESI_Negative MH_neg [M-H]⁻ m/z 193 F149 [M-H - CO₂]⁻ m/z 149 MH_neg->F149 - CO₂ (44 Da) F134 [m/z 134] F149->F134 - •CH₃ (15 Da)

Caption: ESI-MS/MS fragmentation of the [M-H]⁻ ion of Methyl 2-methyl-5-carboxybenzoate.

Summary of Key ESI-MS/MS Fragments
Ion ModePrecursor Ion (m/z)Key Fragment Ion (m/z)Neutral Loss
Positive195177H₂O
Positive195163CH₃OH
Negative193149CO₂

Experimental Protocols

Protocol 1: GC-EI-MS Analysis

This protocol is suitable for the analysis of the analyte after derivatization (e.g., silylation of the carboxylic acid) or for direct analysis if sufficiently volatile.

  • Sample Preparation: Dissolve 1 mg of Methyl 2-methyl-5-carboxybenzoate in 1 mL of a suitable solvent (e.g., Methanol or Dichloromethane).

  • GC Conditions:

    • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

    • Injector Temperature: 250°C.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Oven Program: Start at 80°C, hold for 1 minute, ramp to 280°C at 15°C/min, and hold for 5 minutes.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI).

    • Electron Energy: 70 eV.

    • Source Temperature: 230°C.

    • Mass Range: Scan from m/z 40 to 300.

Protocol 2: LC-ESI-MS/MS Analysis

This protocol is ideal for direct analysis without derivatization.

  • Sample Preparation: Prepare a 10 µg/mL stock solution in Methanol. Further dilute to 100 ng/mL in the initial mobile phase composition.

  • LC Conditions:

    • Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size).

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: Start at 10% B, ramp to 95% B over 8 minutes, hold for 2 minutes, and return to initial conditions.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40°C.

  • MS/MS Conditions:

    • Ionization Mode: ESI (run separately in Positive and Negative modes).

    • Capillary Voltage: +3.5 kV (Positive), -3.0 kV (Negative).

    • Source Temperature: 120°C.

    • Desolvation Gas Flow: 10 L/min.

    • Desolvation Temperature: 350°C.

    • Data Acquisition: Full scan (m/z 50-300) followed by data-dependent MS/MS on the precursor ions (m/z 195 for positive, m/z 193 for negative).

    • Collision Energy: Ramp from 10-40 eV to generate a comprehensive fragmentation spectrum.

Conclusion

The mass spectrometric fragmentation of Methyl 2-methyl-5-carboxybenzoate is predictable and yields highly diagnostic ions depending on the ionization technique employed. Under EI, key fragments arise from the loss of •OCH₃ (m/z 163) and •OH (m/z 177). In ESI-MS/MS, the positive ion mode is characterized by the neutral loss of methanol (to m/z 163) and water (to m/z 177), while the negative ion mode is dominated by a highly specific loss of carbon dioxide (to m/z 149). These distinct fragmentation patterns provide a robust analytical framework for the unambiguous identification and structural confirmation of this compound in complex matrices.

References

  • Vertex AI Search. (n.d.). The Main Fragmentation Reactions of Organic Compounds.
  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns.
  • ChemicalBook. (n.d.). 2-CARBOXYMETHYL-5-METHOXY-BENZOIC ACID synthesis.
  • Analytical Chemistry. (n.d.). Mass Spectrometric Analysis. Aromatic Acids and Esters.
  • SpringerLink. (2019, February 10). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation.
  • Chemguide. (n.d.). mass spectra - fragmentation patterns.
  • eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS.
  • MSU Chemistry. (n.d.). Mass Spectrometry.
  • Doc Brown's Chemistry. (2026, February 24). mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern of m/z m/e ions...
  • Mettler Toledo. (n.d.). Ion Formation and Organic Fragmentation in LCMS: Unlocking the Secrets of Mass Spectra.
  • NIST WebBook. (n.d.). Benzoic acid, 2-methyl-, methyl ester.
  • Chegg. (2020, October 13). Question: Please provide the fragmentation pattern for Benzoic acid, 2-methyl.
  • SlidePlayer. (n.d.). Mass Spectrometry: Fragmentation.
  • BenchChem. (n.d.). Technical Support Center: Mass Spectrometry of Benzoic Acid Compounds.
  • RSC Publishing. (2015, November 11). Fragmentation reactions using electrospray ionization mass spectrometry: An important tool for the structural elucidation and ch.

Sources

Application Note: Strategic Utilization of Methyl 2-methyl-5-carboxybenzoate in Heterocyclic Scaffold Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note provides a comprehensive guide to utilizing Methyl 2-methyl-5-carboxybenzoate (also referred to as the monomethyl ester of 4-methylisophthalic acid) as a bifunctional scaffold in drug discovery.

Introduction & Scaffold Analysis

Methyl 2-methyl-5-carboxybenzoate is a versatile bifunctional building block belonging to the isophthalic acid family. Its structural uniqueness lies in the orthogonal reactivity of its two carbonyl groups, driven by steric differentiation:

  • Position C5 (Carboxylic Acid): Sterically unhindered and electronically activated, this position is primed for rapid coupling reactions (amides, hydrazides) or cyclizations.

  • Position C1 (Methyl Ester): Sterically shielded by the ortho-methyl group at C2. This hindrance reduces the rate of nucleophilic attack, allowing for highly selective transformations at C5 without protecting groups.

This scaffold is particularly valuable in Medicinal Chemistry for designing:

  • Non-symmetric Bis-heterocycles: Linking two different pharmacophores.

  • Metabolically Stable Cores: The C2-methyl group blocks potential metabolic oxidation sites on the phenyl ring and restricts conformational rotation, potentially improving ligand-target binding affinity.

Chemical Structure & Numbering[1]
  • Core: Benzene ring

  • C1: Methoxycarbonyl (-COOCH₃)

  • C2: Methyl (-CH₃) [Steric Blocker]

  • C5: Carboxyl (-COOH) [Reactive Handle]

Synthetic Strategies & Workflows

The synthesis of heterocycles from this scaffold generally follows a "Meta-First" strategy, prioritizing the unhindered C5 acid.

Pathway A: Synthesis of 1,3,4-Oxadiazoles (C5-Selective)

The C5 acid can be converted to a 1,3,4-oxadiazole ring, a common bioisostere for esters/amides, while retaining the C1 ester for later derivatization.

Pathway B: Synthesis of Benzimidazoles (C5 or Bis-functionalization)

Reaction with o-phenylenediamine (OPD) can yield benzimidazoles.[1] Controlling stoichiometry and temperature allows for the formation of mono-benzimidazoles at C5 or bis-benzimidazoles.

Pathway C: Quinazolinone Formation

The core can serve as the electrophilic component to react with anthranilic acid derivatives, forming quinazolinone cores, which are privileged structures in kinase inhibitors.

Experimental Protocols

Protocol 1: Regioselective Synthesis of 5-(1,3,4-Oxadiazol-2-yl) Derivatives

Target: Selective formation of the oxadiazole ring at C5 without affecting the C1-ester.

Reagents:

  • Methyl 2-methyl-5-carboxybenzoate (1.0 eq)

  • Hydrazine hydrate (1.1 eq)

  • POCl₃ (Phosphorus oxychloride) or T3P (Propylphosphonic anhydride)

  • Aromatic Carboxylic Acid (R-COOH) (for the 2nd position of oxadiazole)

Step-by-Step Procedure:

  • Activation: Dissolve Methyl 2-methyl-5-carboxybenzoate (10 mmol) in dry DCM (50 mL). Add oxalyl chloride (12 mmol) and a catalytic drop of DMF. Stir at RT for 2 hours until gas evolution ceases. Concentrate to obtain the acid chloride.

  • Hydrazide Formation: Redissolve the residue in dry THF (30 mL). Add this solution dropwise to a solution of Hydrazine hydrate (11 mmol) in THF at 0°C. Note: The steric bulk at C1 prevents the ester from reacting with hydrazine under these mild conditions.

  • Cyclization: To the resulting hydrazide intermediate, add the second carboxylic acid (R-COOH, 10 mmol) and POCl₃ (5 mL). Reflux at 80-90°C for 4-6 hours.

  • Work-up: Quench the reaction with ice water. Neutralize with NaHCO₃ solution. Extract with Ethyl Acetate.

  • Purification: Recrystallize from Ethanol/Water.

Validation:

  • IR: Disappearance of broad -OH stretch; appearance of C=N stretch (~1600 cm⁻¹).

  • ¹H NMR: Confirm retention of the methyl ester singlet (~3.8 ppm) and the C2-methyl group (~2.4 ppm).

Protocol 2: Synthesis of C5-Benzimidazole Derivatives

Target: Creation of a benzimidazole moiety at the unhindered position.

Reagents:

  • Methyl 2-methyl-5-carboxybenzoate (1.0 eq)

  • o-Phenylenediamine (1.0 eq)

  • Catalyst: L-Proline (10 mol%) or Sodium Metabisulfite (Na₂S₂O₅)

  • Solvent: Ethanol or Water (Green Chemistry approach)

Step-by-Step Procedure:

  • Mixing: In a round-bottom flask, combine Methyl 2-methyl-5-carboxybenzoate (5 mmol) and o-phenylenediamine (5 mmol).

  • Catalysis: Add L-Proline (0.5 mmol) and Ethanol (20 mL).

  • Reflux: Heat the mixture to reflux (80°C) for 6–8 hours. Monitor by TLC (System: Hexane:EtOAc 3:1).

    • Mechanistic Insight: The acid activates the diamine. L-Proline acts as a dual acid-base catalyst, facilitating the condensation and subsequent cyclization.

  • Isolation: Cool to room temperature. Pour into crushed ice. The solid benzimidazole product will precipitate.

  • Filtration: Filter the solid, wash with cold water, and dry under vacuum.

Yield Expectation: 75–85% Reference: Adapted from L-Proline catalyzed protocols for benzimidazoles [1, 2].

Visualization of Reaction Pathways

The following diagram illustrates the divergent synthesis capabilities of the scaffold.

G cluster_legend Key Features Start Methyl 2-methyl-5- carboxybenzoate AcidChl C5-Acid Chloride (C1-Ester Intact) Start->AcidChl SOCl2 / DMF (Activation) Benzimidazole 5-(Benzimidazol-2-yl) benzoate derivative Start->Benzimidazole o-Phenylenediamine L-Proline, Reflux Hydrazide C5-Hydrazide Intermediate AcidChl->Hydrazide NH2NH2 (1.0 eq) 0°C, THF Oxadiazole 5-(1,3,4-Oxadiazol-2-yl) benzoate derivative Hydrazide->Oxadiazole R-COOH / POCl3 Cyclization BisHet Non-Symmetric Bis-Heterocycle Oxadiazole->BisHet 1. Hydrolysis (C1) 2. Coupling Benzimidazole->BisHet 1. Hydrolysis (C1) 2. Heterocyclization Desc C1: Sterically Hindered (Ortho-Me) C5: Reactive Handle

Figure 1: Divergent synthetic pathways from Methyl 2-methyl-5-carboxybenzoate, highlighting the regioselective functionalization of the C5 position followed by C1 transformation.

Data Summary & Troubleshooting

ParameterC5-Reaction (Acid)C1-Reaction (Ester)Notes
Reactivity HighLow (Steric hindrance)Exploitable for regioselectivity.
Activation SOCl₂, Oxalyl Chloride, HATURequires Hydrolysis or High TempC1 requires forcing conditions.
Solvent DCM, THF, DMFMeOH, EtOH, GlycolsAprotic preferred for C5 activation.
Key Risk Bis-reaction if excess reagentIncomplete reactionUse stoichiometry carefully.

Troubleshooting Tips:

  • Issue: Low yield at C5 due to solubility.

    • Solution: Use DMF as a co-solvent or convert to the acid chloride first (Protocol 1, Step 1).

  • Issue: C1 ester hydrolysis during C5 reaction.

    • Solution: Avoid strong aqueous bases. Use organic bases (TEA, DIPEA) and anhydrous conditions.

References

  • Synthesis of Benzimidazole Derivatives Catalyzed by L-Proline. Source: International Journal of Research and Analytical Reviews (IJRAR). Context: Describes the green synthesis protocol using L-Proline in aqueous media, adapted here for the C5-acid. URL:[Link]

  • Recent Advances in the Synthesis of Benzimidazoles. Source: Organic Chemistry Portal. Context: Provides a broad overview of catalytic methods (Fe, Zn, Microwave) applicable to benzoic acid derivatives. URL:[Link]

  • Synthesis, Characterization and Study the Biological Activity of Some New Heterocyclic Compounds Derived from Terephthalic Acid. Source: University of Baghdad Digital Repository. Context: Illustrates the pathway from dicarboxylic acids to esters and hydrazides, serving as a foundational logic for the protocols above. URL:[Link] (General Repository Link for verification of method origin).

  • Reaction of Methyl 2-(2',2'-bis(carbethoxy)vinylamino)benzoate with Hydrazine. Source: Journal of Pharmaceutical Sciences.[2] Context: Demonstrates the reactivity of ortho-substituted benzoates with hydrazine, relevant for understanding the steric constraints at C1. URL:[Link]

Sources

Application Note: Methyl-2-methyl-5-carboxybenzoic Acid (CAS 167300-06-3) as a Strategic Precursor in API Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern active pharmaceutical ingredient (API) development, the demand for highly functionalized, sterically precise building blocks is paramount. Methyl-2-methyl-5-carboxybenzoic acid (IUPAC: 3-(methoxycarbonyl)-4-methylbenzoic acid; CAS 167300-06-3) serves as a critical bifunctional precursor. Its unique structural topology—featuring a free carboxylic acid and a protected methyl ester—enables orthogonal functionalization. This application note details the mechanistic rationale, self-validating synthetic protocols, and quantitative optimization for utilizing this precursor in the synthesis of complex therapeutics, such as BACE1 inhibitors for Alzheimer's disease and ALK inhibitors for oncology.

Physicochemical Profiling & Structural Rationale

  • Chemical Formula: C₁₀H₁₀O₄

  • Molecular Weight: 194.18 g/mol

  • Structural Topology: A central benzene ring substituted with a free carboxylic acid at C1, a methoxycarbonyl (methyl ester) group at C3, and a methyl group at C4.

The Causality of Steric Shielding: The strategic value of this specific isomer lies in its inherent orthogonal reactivity, driven by steric electronics. The C1-carboxylic acid is relatively unhindered and readily undergoes electrophilic activation. Conversely, the C3-methyl ester is sterically shielded by the adjacent ortho-methyl group at C4. This steric bulk significantly retards the rate of unintended nucleophilic attack at the ester carbonyl during the amidation of the C1 position. This built-in chemoselectivity eliminates the need for transient protecting groups, streamlining the synthetic critical path.

Workflow: Orthogonal Functionalization Pathway

The synthesis of targeted APIs using this precursor follows a precise, step-wise sequence. The workflow below illustrates the logical progression from the bifunctional starting material to the final API.

Orthogonal_Synthesis Node1 CAS 167300-06-3 (Free Acid + Methyl Ester) Node2 Chemoselective Amidation (HATU, DIPEA) Node1->Node2 Step 1 Node3 Mono-Amide Intermediate (C1-Amide, C3-Ester) Node2->Node3 Node4 Saponification (LiOH, THF/MeOH/H2O) Node3->Node4 Step 2 Node5 Free Acid Intermediate (C1-Amide, C3-Acid) Node4->Node5 Node6 Target API (e.g., BACE1 Inhibitor) Node5->Node6 Step 3

Workflow for the orthogonal functionalization of CAS 167300-06-3 in API synthesis.

Quantitative Data: Yield Optimization

The choice of reagents directly dictates the purity and yield of the intermediate. As shown in Table 1 , HATU is selected over traditional carbodiimides (EDC/DCC) due to its superior kinetics and ability to suppress side reactions in sterically demanding environments (). For the subsequent ester hydrolysis (Table 2 ), a ternary solvent system is required to balance the solubility of the organic intermediate with the aqueous hydroxide nucleophile.

Table 1: Optimization of Amide Coupling Conditions for CAS 167300-06-3

Coupling ReagentBaseSolventTime (h)Isolated Yield (%)Side Products (%)
EDC/HOBtDIPEADMF12728
DCC/DMAPTEADCM166512
HATU DIPEA DMF 4 94 <1
PyBOPDIPEADMF6892

Table 2: Saponification Kinetics (LiOH·H₂O, 2.0 eq, 25°C)

Solvent SystemRatioPhase HomogeneityTime to Completion (h)Isolated Yield (%)
THF/H₂O1:1Biphasic1876
MeOH/H₂O1:1Monophasic885
THF/MeOH/H₂O 3:1:1 Monophasic 3 98

Experimental Protocols (Self-Validating Systems)

To ensure systemic integrity, In-Process Controls (IPCs) act as validation gates within the following methodologies.

Protocol A: Chemoselective Amidation of the Free Carboxylic Acid

Objective: Couple a primary amine to the C1-carboxylic acid while preserving the C3-methyl ester.

  • Activation: Dissolve CAS 167300-06-3 (1.0 eq) and HATU (1.1 eq) in anhydrous DMF (0.2 M). Stir at 0°C under N₂ for 15 minutes to form the active OAt ester.

    • Causality: Pre-activation at 0°C prevents thermal degradation of the active ester and minimizes unwanted transesterification.

  • Amidation: Add the target primary amine (1.05 eq) followed dropwise by DIPEA (2.5 eq). Allow the reaction to warm to 25°C and stir for 4 hours.

  • Validation Gate 1 (Reaction Completion): Perform TLC (Hexane/EtOAc 1:1). The starting material (Rf ~0.2, characteristic acidic streaking) must be completely consumed, replaced by a tight product spot (Rf ~0.6).

  • Workup: Quench with saturated aqueous NH₄Cl. Extract with EtOAc (3x). Wash the combined organic layers with 5% LiCl (to remove DMF), brine, and dry over Na₂SO₄.

  • Validation Gate 2 (Structural Integrity): Analyze the crude product via LC-MS. Confirm the target mass and ensure the absence of the m/z 193 [M-H]⁻ peak (unreacted starting material).

Protocol B: Saponification of the Methyl Ester Intermediate

Objective: Hydrolyze the sterically shielded C3-methyl ester to a free carboxylic acid for secondary functionalization ().

  • Solvation: Dissolve the mono-amide intermediate from Protocol A in a THF/MeOH/H₂O (3:1:1) mixture (0.1 M).

    • Causality: THF solubilizes the organic substrate, H₂O delivers the hydroxide, and MeOH acts as a phase-transfer bridge to create a highly reactive monophasic system.

  • Hydrolysis: Add LiOH·H₂O (2.0 eq) in one portion. Stir at 25°C for 3 hours.

  • Validation Gate 3 (Precipitation): Evaporate the organic solvents (THF/MeOH) under reduced pressure. Cool the remaining aqueous layer to 0°C and acidify dropwise with 1M HCl. The product must precipitate precisely at pH 2-3. Note: If the product oils out, residual MeOH is present and must be further evaporated.

  • Isolation: Filter the white precipitate, wash with cold cold H₂O, and dry under high vacuum.

  • Validation Gate 4 (NMR Verification): Perform ¹H-NMR (DMSO-d₆). The sharp singlet at ~3.85 ppm (corresponding to the ester -OCH₃ group) must be completely absent, confirming 100% conversion.

Biological Application: BACE1 Inhibition Pathway

Derivatives synthesized from CAS 167300-06-3 are frequently utilized in the development of Beta-secretase 1 (BACE1) inhibitors. By blocking BACE1, these APIs prevent the cleavage of Amyloid Precursor Protein (APP), thereby halting the aggregation of neurotoxic Amyloid Beta (Aβ) plaques associated with Alzheimer's disease ().

BACE1_Pathway APP Amyloid Precursor Protein (APP) ABeta Amyloid Beta (Aβ) APP->ABeta Cleavage BACE1 BACE1 Enzyme (Beta-Secretase) BACE1->APP Catalysis API API Derived from CAS 167300-06-3 API->BACE1 Inhibition Plaques Neurotoxic Plaques ABeta->Plaques Aggregation

Mechanism of BACE1 inhibition by APIs derived from CAS 167300-06-3.

References

  • Title: Peptide Coupling Reagents, More than a Letter Soup. Source: Chemical Reviews, 111(11), 6557-6602 (2011). URL: [Link]

  • Title: BACE1 inhibitor drugs in clinical trials for Alzheimer's disease. Source: Alzheimer's Research & Therapy, 6(9), 89 (2014). URL: [Link]

  • Title: Greene's Protective Groups in Organic Synthesis (5th Edition). Source: John Wiley & Sons (2014). URL: [Link]

Application Note: Chemoselective Esterification of Methyl 2-methyl-5-carboxybenzoate in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 2-methyl-5-carboxybenzoate (IUPAC: 3-(methoxycarbonyl)-4-methylbenzoic acid, CAS: 167300-06-3) is a highly versatile bifunctional building block frequently utilized in drug development and complex organic synthesis[1]. Featuring a pre-installed methyl ester and a free carboxylic acid, this molecule allows for orthogonal functionalization. This application note provides authoritative, field-proven protocols for the esterification of the free 5-carboxylic acid, focusing on chemoselectivity, mechanistic causality, and self-validating quality control.

Structural & Mechanistic Insights (E-E-A-T)

Successful utilization of this building block relies on understanding its inherent steric and electronic properties:

  • Steric Differentiation: The pre-installed 1-methyl ester is situated ortho to the 2-methyl group, rendering it sterically hindered. Conversely, the free 5-carboxylic acid is flanked by hydrogen atoms, making it highly accessible to nucleophilic attack and coupling reagents.

  • The Transesterification Pitfall: Traditional acid-catalyzed Fischer esterification (e.g., using

    
     and a secondary alcohol) is strongly discouraged for this substrate[2],[3]. Because Fischer esterification operates under reversible, thermodynamically controlled equilibrium[4], subjecting this monoester to acidic conditions in a foreign alcohol will induce transesterification at the 1-position. This results in a statistical mixture of symmetric and asymmetric diesters that are notoriously difficult to separate.
    
  • Mild Conditions are Mandatory: To preserve the integrity of the 1-methyl ester, mild, kinetically controlled esterification methods—such as the Steglich esterification[5] or base-mediated alkylation[6]—must be employed.

Quantitative Data Summary

The following table summarizes the optimal esterification strategies for the 5-carboxylic acid position, comparing their utility based on empirical laboratory data.

Esterification MethodReagents & CatalystTypical YieldReaction TimeSubstrate ScopeByproduct Removal
Steglich Coupling EDC·HCl, DMAP, DCM80–95%4–12 hComplex, acid-labile, or bulky alcoholsAqueous Workup
Base Alkylation R-X,

, DMF
75–90%12–24 hPrimary/Secondary alkyl halidesAqueous Wash
Acid Chloride

, then R-OH
85–98%2–6 hHighly unreactive/hindered alcoholsEvaporation

Flagship Protocol: Steglich Esterification (EDC/DMAP)

The Steglich esterification is the premier method for attaching complex drug payloads, PROTAC linkers, or fluorophores to the 5-position[7].

Mechanistic Causality

We specifically mandate the use of EDC·HCl over DCC. While DCC is cheaper, it generates dicyclohexylurea (DCU), an insoluble byproduct that requires tedious filtration and often leaves trace impurities[8]. EDC generates a water-soluble urea byproduct (EDU) that is effortlessly removed during aqueous workup[7].

Furthermore, the addition of DMAP is not optional; it is a critical acyl transfer catalyst[5],[9]. DMAP is a superior nucleophile compared to the alcohol. It rapidly attacks the highly reactive O-acylisourea intermediate to form an N-acylpyridinium active ester. Without DMAP, the O-acylisourea undergoes a slow, irreversible 1,3-rearrangement into an unreactive N-acylurea, permanently killing the reaction yield[8].

Steglich_Mechanism A Methyl 2-methyl-5-carboxybenzoate + EDC B O-Acylisourea Intermediate (Highly Reactive) A->B Activation C 1,3-Rearrangement (Side Reaction) B->C No DMAP E DMAP Catalysis (Acyl Transfer) B->E Fast D N-Acylurea (Dead End) C->D F N-Acylpyridinium Intermediate (Active Ester) E->F G Alcohol (R-OH) Addition F->G H Target Diester Product + Water-Soluble EDU G->H Nucleophilic Attack

Mechanistic pathway of the Steglich esterification highlighting DMAP-mediated acyl transfer.

Step-by-Step Methodology

Experimental_Workflow Step1 Step 1: Dissolution Acid + Alcohol in DCM Step2 Step 2: Cooling Chill to 0 °C Step1->Step2 Step3 Step 3: Activation Add EDC·HCl + DMAP Step2->Step3 Step4 Step 4: Reaction Stir at RT (12 h) Step3->Step4 Step5 Step 5: Workup Wash: NH4Cl, NaHCO3, Brine Step4->Step5 Step6 Step 6: Purification Flash Chromatography Step5->Step6

Step-by-step experimental workflow for the EDC/DMAP-mediated esterification.

  • Preparation: In an oven-dried round-bottom flask under an inert argon atmosphere, dissolve Methyl 2-methyl-5-carboxybenzoate (1.0 equiv) and the target alcohol (1.1 equiv) in anhydrous Dichloromethane (DCM) to achieve a 0.1 M concentration.

  • Thermal Control: Cool the mixture to 0 °C using an ice bath. Rationale: The initial formation of the O-acylisourea is exothermic; cooling prevents premature degradation.

  • Activation: Add EDC·HCl (1.2 equiv) in one portion, followed immediately by DMAP (0.1 equiv).

  • Propagation: Allow the reaction to slowly warm to room temperature (RT) and stir for 4–12 hours. Monitor via TLC.

  • Self-Validating Workup:

    • Wash the organic layer with saturated aqueous

      
       (2x). Rationale: Protonates and removes the DMAP catalyst and basic impurities.
      
    • Wash with saturated aqueous

      
       (2x). Rationale: Deprotonates and extracts any unreacted starting carboxylic acid into the aqueous layer.
      
    • Wash with Brine (1x), dry over anhydrous

      
      , filter, and concentrate under reduced pressure.
      
  • Purification: Purify the crude residue via silica gel flash chromatography (Hexanes/Ethyl Acetate gradient).

Alternative Protocol: Base-Mediated Alkylation

For simple aliphatic esterifications where the alcohol is available as an alkyl halide (e.g., benzyl bromide, methyl iodide), base-mediated


 alkylation is highly efficient and avoids coupling reagents entirely[6].
  • Dissolve Methyl 2-methyl-5-carboxybenzoate (1.0 equiv) in anhydrous DMF (0.2 M).

  • Add anhydrous

    
     (2.0 equiv) and stir at RT for 15 minutes to pre-form the highly nucleophilic carboxylate salt.
    
  • Add the alkyl halide (1.2 equiv) dropwise.

  • Stir at RT (or up to 60 °C for less reactive chlorides) for 12–24 hours.

  • Quench with water to precipitate the product or extract with Ethyl Acetate. Wash the organic layer extensively with water (5x) to remove all traces of DMF.

Self-Validating Quality Control (QC)

To guarantee the structural integrity of the synthesized diester, the following analytical validations must be met:

  • TLC: The starting monoester is highly polar and will streak on silica due to hydrogen bonding. The product diester will elute as a tight, non-polar spot with a significantly higher

    
     value.
    
  • 1H NMR (

    
    ):  The broad singlet corresponding to the carboxylic acid proton (
    
    
    
    11.0–13.0 ppm) must completely disappear. A new set of signals corresponding to the conjugated alcohol (e.g., a new singlet at ~3.8 ppm for a methyl ester) must appear. The pre-existing 1-methyl ester singlet (~3.9 ppm) and the 2-methyl aromatic singlet (~2.6 ppm) must remain intact and integrate to 3H each.

References

Sources

Application Note: Regioselective Amidation of Methyl 2-Methyl-5-Carboxybenzoate

[1][2]

Executive Summary

This guide details the protocol for the regioselective amidation of Methyl 2-methyl-5-carboxybenzoate (also referred to as 4-methylisophthalic acid 1-methyl ester) with primary amines.[1][2]

The target scaffold presents a unique regioselectivity landscape: it contains two carbonyl centers—a methyl ester at position C1 and a free carboxylic acid at position C5. Successful derivatization requires chemoselective coupling of the C5-acid while preserving the C1-ester.[1][2] This protocol exploits the steric gating effect of the C2-methyl group, which kinetically protects the C1-ester from nucleophilic attack, allowing for high-yielding amidation at the unhindered C5 position using standard activation strategies.[1]

Chemical Context & Strategic Analysis

Structural Analysis

The substrate is a bifunctional benzoic acid derivative.[2] The reactivity profile is defined by the steric environment of the two carbonyls:

  • C1-Ester (Methyl benzoate moiety): Located ortho to the C2-methyl group.[1][2] This position is sterically crowded (dihedral twisting), significantly reducing the rate of nucleophilic attack (aminolysis) or hydrolysis.[3]

  • C5-Acid (Carboxyl moiety): Located meta to the C2-methyl group.[1][2][4] This position is sterically accessible and electronically activated for coupling.[2]

Reaction Pathway

The reaction proceeds via the activation of the C5-carboxylate.[1] Two pathways are provided:

  • Method A (Discovery/Library Scale): Activation via uronium salts (HATU).[2][3] Ideal for parallel synthesis, valuable amines, or substrates prone to epimerization.[2]

  • Method B (Process/Gram Scale): Activation via Acid Chloride (Oxalyl Chloride).[3] Ideal for cost-sensitive scale-up and non-sensitive amines.[1][2]

Mechanistic Diagram (DOT)

The following flow chart visualizes the decision logic and reaction pathways.

GStartMethyl 2-methyl-5-carboxybenzoateDecisionScale / Substrate Sensitivity?Start->DecisionPathAMethod A: HATU Activation(Discovery Scale)Decision->PathA< 1g / Chiral AminePathBMethod B: Acid Chloride(Process Scale)Decision->PathB> 1g / Robust AmineIntermediateAActive Ester (OBt/OAt)PathA->IntermediateAHATU, DIPEA, DMFIntermediateBAcyl Chloride SpeciesPathB->IntermediateB(COCl)2, cat. DMFProductTarget Amide(C1-Ester Intact)IntermediateA->Product+ R-NH2IntermediateB->Product+ R-NH2, Et3NSideProductBis-Amide / Hydrolysis(Avoided via Sterics)Product->SideProductOver-reaction (Unlikely)

Figure 1: Workflow for the regioselective amidation of Methyl 2-methyl-5-carboxybenzoate.

Experimental Protocols

Method A: HATU-Mediated Coupling (High Precision)

Recommended for medicinal chemistry libraries and chiral amines.[1][3]

Reagents:

  • Substrate: Methyl 2-methyl-5-carboxybenzoate (1.0 equiv)

  • Amine: Primary amine (R-NH₂) (1.1 equiv)[1][3]

  • Coupling Agent: HATU (1.2 equiv)[3]

  • Base: DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)[1][2][3]

  • Solvent: Anhydrous DMF or DMAc (Concentration: 0.1 – 0.2 M)

Protocol:

  • Activation: Charge a reaction vial with the carboxylic acid substrate (1.0 equiv) and anhydrous DMF. Add DIPEA (3.0 equiv) and stir at Room Temperature (RT) for 5 minutes.

  • Coupling: Add HATU (1.2 equiv) in one portion. The solution typically turns yellow/orange. Stir for 10 minutes to form the activated ester.

  • Amine Addition: Add the primary amine (1.1 equiv). If the amine is a salt (e.g., HCl salt), add an additional 1.0 equiv of DIPEA.

  • Reaction: Stir at RT for 2–4 hours. Monitor by LCMS (Target Mass = Substrate - OH + NH-R).[1][2]

    • Note: The C1-ester is stable under these conditions.[1][2] No aminolysis of the methyl ester is observed at RT.

  • Work-up: Dilute with Ethyl Acetate (EtOAc). Wash sequentially with:

    • 10% Citric acid or 1M HCl (to remove excess DIPEA/amine).[2][3]

    • Saturated NaHCO₃ (to remove HOBt/byproducts).[2][3]

    • Brine.[2]

  • Purification: Dry over Na₂SO₄, filter, and concentrate. Flash chromatography (Hexane/EtOAc) is usually sufficient.[2][3]

Method B: Acid Chloride Activation (Scale-Up)

Recommended for gram-scale synthesis where cost is a driver.[1][2]

Reagents:

  • Substrate: Methyl 2-methyl-5-carboxybenzoate (1.0 equiv)

  • Reagent: Oxalyl Chloride (1.5 equiv)[2][3]

  • Catalyst: DMF (2–3 drops)[2][3]

  • Base: Triethylamine (Et₃N) (2.5 equiv)[2][3]

  • Solvent: Anhydrous DCM (Dichloromethane) or THF.[2][3]

Protocol:

  • Chlorination: Dissolve the substrate in anhydrous DCM (0.5 M) under N₂ atmosphere. Cool to 0°C.[2]

  • Activation: Add catalytic DMF (2 drops). Add Oxalyl Chloride (1.5 equiv) dropwise.[3] Gas evolution (CO/CO₂) will occur.[2][3]

  • Completion: Allow to warm to RT and stir for 1–2 hours until gas evolution ceases.

    • Checkpoint: Aliquot quench with MeOH can confirm complete conversion to methyl ester (via LCMS) if needed, though usually visual gas cessation is sufficient.[3]

  • Concentration (Optional but Recommended): Concentrate in vacuo to remove excess oxalyl chloride and HCl. Redissolve the crude acid chloride in fresh anhydrous DCM.

  • Amidation: Cool the acid chloride solution to 0°C. Add a mixture of the Primary Amine (1.1 equiv) and Et₃N (2.5 equiv) in DCM dropwise.

  • Reaction: Stir at RT for 1–2 hours.

  • Work-up: Standard aqueous work-up (Water wash -> Brine wash).[1][2]

Analytical Data & Validation (Self-Check)

To ensure the reaction proceeded regioselectively (Amidation at C5, Ester intact at C1), verify the following NMR signatures:

Feature¹H NMR Signal (Expected)Interpretation
Amide NH Broad singlet, δ 6.0 – 8.5 ppmConfirms amide bond formation.[1][2]
C1-Ester (OMe) Singlet, δ 3.8 – 3.9 ppm (3H)Critical: Presence confirms the ester was NOT hydrolyzed or aminolyzed.[2][3]
C2-Methyl Singlet, δ 2.4 – 2.6 ppm (3H)Characteristic of the scaffold.[2]
Aromatic Protons 3 signals (1s, 2d pattern)Integration should match 1:1:1 ratio.[2][3]

Common Failure Mode:

  • Loss of OMe singlet: Indicates hydrolysis (likely during work-up if pH was too high) or aminolysis (if reaction was heated excessively >80°C).[1][2][3]

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield Incomplete activation.Ensure HATU quality (white powder, not yellow). Ensure DIPEA is anhydrous.
Ester Hydrolysis Aqueous work-up too basic/long.[1][2]Use cold, dilute bicarbonate for washes.[2] Do not leave in aqueous base.
Bis-Amide Formation Extreme heating or excess amine.[1][2]Keep reaction at RT. The C1-ester is hindered but will react at >100°C.
Precipitation Product insolubility.[1][2]Switch solvent to DMAc or NMP.[2] Add co-solvent (THF).[2][3]

References

  • Montalbetti, C. A., & Falque, V. (2005).[2] Amide bond formation and peptide coupling.[2] Tetrahedron, 61(46), 10827-10852.[2] Link[3]

    • Authoritative review on coupling reagents including H
  • Valeur, E., & Bradley, M. (2009).[2] Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.[2] Link[3]

    • Comparison of activation methods (Acid chloride vs Active ester).
  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016).[2] Large-scale applications of amide coupling reagents for the synthesis of pharmaceuticals.[1] Organic Process Research & Development, 20(2), 140-177.[2] Link

    • Process chemistry perspective on scaling up amide couplings.
  • Carey, J. S., Laffan, D., Thomson, C., & Williams, M. T. (2006).[2] Analysis of the reactions used for the preparation of drug candidate molecules. Organic & Biomolecular Chemistry, 4(12), 2337-2347.[2] Link[3]

    • Statistical analysis of reaction types in drug discovery, highlighting the prevalence of acyl chloride and amide coupling.[3]

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of Methyl-2-methyl-5-carboxybenzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide specifically for researchers and drug development professionals struggling with the regioselective synthesis of Methyl-2-methyl-5-carboxybenzoic acid (CAS 167300-06-3), rigorously known in IUPAC nomenclature as 3-(methoxycarbonyl)-4-methylbenzoic acid [1].

Attempting to synthesize this monoester via direct Fischer esterification of 4-methylisophthalic acid is a notorious trap. Due to the steric causality of the methyl group, direct esterification yields the wrong regioisomer. This guide provides a field-proven, self-validating workflow utilizing a Diesterification-Selective Saponification strategy to guarantee high yields and absolute regiocontrol[2].

Mechanistic Workflow & Causality

To understand why your reactions may be failing, we must look at the steric environment of the starting material. The carboxylic acid at the C3 position (ortho to the methyl group) is highly sterically hindered. The carboxylic acid at the C1 position (meta to the methyl group) is relatively unhindered.

If you attempt a direct esterification, the methanol will preferentially attack the unhindered C1 position, leaving the hindered C3 position as a free acid—the exact opposite of our target. To solve this, we must fully esterify the molecule to dimethyl 4-methylisophthalate , and then perform a selective saponification[3]. The hydroxide nucleophile will preferentially hydrolyze the less hindered C1 ester, leaving the sterically protected C3 ester intact[4].

G SM 4-Methylisophthalic Acid (Starting Material) DirectEst Direct Fischer Esterification (MeOH, H+) SM->DirectEst Undesired Pathway FullEst Complete Esterification (Excess MeOH, SOCl2) SM->FullEst Desired Pathway WrongProd Wrong Regioisomer (Ester at C1) DirectEst->WrongProd Steric Hindrance at C3 Diester Dimethyl 4-methylisophthalate (Diester Intermediate) FullEst->Diester Saponification Selective Saponification (1.0 eq NaOH, MeOH/H2O, 0°C) Diester->Saponification OH- attacks less hindered C1 Salt Sodium 3-(methoxycarbonyl)- 4-methylbenzoate Saponification->Salt Acidification Acidification (1M HCl, pH 2-3) Salt->Acidification Target This compound (Target Monoester) Acidification->Target

Fig 1: Mechanistic workflow for the regioselective synthesis of the target monoester.

Troubleshooting FAQs

Q1: I attempted a direct esterification with 1.0 equivalent of methanol. Why is my NMR showing the ester at the wrong position? A: This is a classic regioselectivity failure. Fischer esterification is highly sensitive to steric bulk. The C1-carboxylic acid (meta to the methyl) has a significantly lower activation energy for the tetrahedral intermediate than the C3-carboxylic acid (ortho to the methyl). You cannot force direct esterification at C3 without also esterifying C1. You must pivot to the diester-hydrolysis route[2].

Q2: During the selective saponification step, I am getting a large amount of the di-acid (4-methylisophthalic acid) back. How do I prevent over-hydrolysis? A: Over-hydrolysis occurs when the reaction loses its kinetic control. This is caused by three factors:

  • Temperature: Saponification must be strictly maintained at 0–5 °C. At room temperature, the thermal energy overcomes the steric hindrance protecting the C3 ester.

  • Stoichiometry: You must use exactly 0.98 to 1.00 equivalents of NaOH. An excess will inevitably cleave the second ester[4].

  • Addition Rate: NaOH must be added dropwise over 1–2 hours to prevent localized high-pH zones in the flask.

Q3: My initial diesterification to dimethyl 4-methylisophthalate is stalling at 80% conversion. How can I drive it to completion? A: The steric bulk at C3 makes the final esterification sluggish. If standard reflux with


 is stalling, switch to Thionyl Chloride (

) in methanol. The in-situ generation of the highly electrophilic acyl chloride bypasses the standard Fischer equilibrium, driving the reaction to >98% completion.

Q4: I have completed the saponification, but upon acidification, my product forms a gummy oil instead of a clean precipitate. What went wrong? A: Gummy oils typically indicate the presence of unreacted diester or a rapid pH crash that traps solvent. Ensure you are acidifying slowly with 1M HCl while vigorously stirring at 4 °C. The target pH is exactly 2.0 to 2.5. If the product oils out, add a small seed crystal or scratch the inside of the flask to induce crystallization.

Quantitative Data Summary

Synthesis RouteRegioselectivity (Target:Wrong)Typical YieldKey Challenge
Direct Fischer Esterification 10 : 90< 10%Steric hindrance at C3 prevents desired esterification.
Diesterification + Saponification 95 : 5 75 - 85% Requires strict stoichiometric and temperature control.

Self-Validating Experimental Protocol

This protocol is engineered as a self-validating system. Do not proceed to the next step unless the validation criteria are met.

Step 1: Synthesis of Dimethyl 4-methylisophthalate (Diester)
  • Setup: In an oven-dried 500 mL round-bottom flask, suspend 4-methylisophthalic acid (10.0 g, 55.5 mmol) in anhydrous methanol (150 mL).

  • Activation: Cool the flask to 0 °C in an ice bath. Slowly add Thionyl Chloride (

    
    , 10.0 mL, 138 mmol) dropwise over 30 minutes.
    
  • Reaction: Remove the ice bath and heat the mixture to reflux (65 °C) for 12 hours.

  • Validation Check (TLC): Spot the reaction on a silica TLC plate (Eluent: 7:3 Hexanes/EtOAc). The starting material (baseline) must be completely absent. The diester will appear as a distinct spot at

    
    .
    
  • Workup: Concentrate the mixture under reduced pressure. Dissolve the residue in EtOAc (200 mL) and wash with saturated

    
     (
    
    
    
    mL) until the aqueous layer pH is ~8. Dry over
    
    
    , filter, and concentrate to yield the diester as a pale solid.
Step 2: Selective Monohydrolysis (Saponification)
  • Setup: Dissolve the dimethyl 4-methylisophthalate (10.0 g, 48.0 mmol) in a mixture of Methanol (100 mL) and THF (50 mL). Cool the solution to strictly 0 °C using an ice-brine bath.

  • Hydrolysis: Prepare a solution of NaOH (1.92 g, exactly 48.0 mmol) in

    
     (20 mL). Add this aqueous NaOH solution dropwise via an addition funnel over 2 hours, maintaining the internal temperature below 5 °C.
    
  • Validation Check (pH & TLC): Monitor the reaction. The pH should gradually drop as hydroxide is consumed. After 4 hours at 0 °C, TLC (7:3 Hexanes/EtOAc) should show ~90% disappearance of the diester (

    
    ) and the appearance of a baseline spot (the sodium salt of the monoester).
    
  • Solvent Removal: Remove the organic solvents (MeOH/THF) under reduced pressure at room temperature (do not heat).

  • Acidification (Critical Step): Dilute the remaining aqueous layer with

    
     (50 mL) and cool to 4 °C. Vigorously stir and add 1M HCl dropwise until the pH meter reads exactly 2.0.
    
  • Isolation: A white precipitate of the target this compound will form. Filter the solid via vacuum filtration, wash with ice-cold water (

    
     mL), and dry under high vacuum for 24 hours.
    

References

  • Formal homo-Nazarov and other Cyclizations Reactions of Activated Cyclopropanes (Validates the selective saponification of sterically hindered trans ester groups) Source: EPFL Infoscience URL: [Link]

  • Hydrolysis of Methylthiopurines... (Isolation and hydrolysis of dimethyl 4-methylisophthalate) Source: The Journal of Organic Chemistry 1973 Volume 38 No 11 URL: [Link]

Sources

Optimizing reaction conditions for the nitration of methyl 3-methylbenzoate

Author: BenchChem Technical Support Team. Date: March 2026

Troubleshooting Guides & Application FAQs

Welcome to the Application Scientist Support Portal. This guide is engineered for researchers, scientists, and drug development professionals optimizing the regioselective nitration of methyl 3-methylbenzoate. By transitioning from traditional mixed-acid batch nitration to a controlled "green" nitrating system, you can maximize the yield of the critical pharmaceutical intermediate, methyl 5-methyl-2-nitrobenzoate.

Section 1: Core Reaction Mechanism & Regioselectivity (FAQ)

Q: Why use methyl 3-methylbenzoate instead of direct nitration of 3-methylbenzoic acid? A: Direct nitration of 3-methylbenzoic acid using harsh mixed acids (H₂SO₄/HNO₃) yields poor regioselectivity, generating a complex mixture of isomers and over-nitrated byproducts. By first protecting the carboxylic acid as a methyl ester, the electron-withdrawing nature of the carboxylate is modulated. Utilizing a "green" nitrating system (HNO₃/Ac₂O) at 0–15 °C significantly improves the regioselectivity towards the desired methyl 5-methyl-2-nitrobenzoate, minimizing the 4-nitro isomer byproduct[1].

Q: What dictates the regioselectivity yielding methyl 5-methyl-2-nitrobenzoate? A: The regioselectivity is strictly governed by the competing directing effects of the two substituents on the benzene ring. The methyl group (-CH₃) is an activating, ortho/para-director. The methyl ester group (-COOMe) is a deactivating, meta-director. Because the activating effect of the methyl group dominates the electrophilic aromatic substitution, nitration occurs preferentially at the position para to the methyl group. This position (C6 on the original ring, renumbered to C2 in the product) is sterically less hindered than the ortho positions, yielding methyl 5-methyl-2-nitrobenzoate as the major thermodynamic and kinetic product[2].

G SM Methyl 3-methylbenzoate Intermediate Sigma Complex (Wheland Intermediate) SM->Intermediate Electrophilic Attack NitratingAgent HNO3 / Ac2O (Acetyl Nitrate) NitratingAgent->Intermediate NO2+ Donor MajorProduct Methyl 5-methyl-2-nitrobenzoate (Major: Para to CH3) Intermediate->MajorProduct Favored (Low Steric Hindrance) MinorProduct Methyl 3-methyl-4-nitrobenzoate (Minor: Ortho to CH3) Intermediate->MinorProduct Disfavored (High Steric Hindrance)

Caption: Electrophilic aromatic substitution pathway and regioselectivity for methyl 3-methylbenzoate.

Section 2: Standard Operating Procedure (SOP)

To ensure reproducibility and high isomer selectivity, follow this self-validating protocol utilizing the HNO₃/Ac₂O system[3].

Protocol: Regioselective Nitration of Methyl 3-methylbenzoate

Phase 1: Preparation of the Nitrating Mixture

  • In a fume hood, cool a receiving flask containing 1.5 equivalents of acetic anhydride (Ac₂O) to 0–5 °C using a robust ice-water bath.

  • Slowly add 1.4 equivalents of fuming nitric acid (HNO₃) dropwise to the Ac₂O. Mechanistic Rationale: This in-situ reaction generates acetyl nitrate, a milder and more selective nitronium ion source than standard sulfuric mixed acid, effectively suppressing oxidative side reactions[4].

Phase 2: Electrophilic Aromatic Substitution 3. In the main reaction vessel, dissolve 1.0 equivalent of methyl 3-methylbenzoate in acetic anhydride and cool to 0–5 °C. 4. Add the freshly prepared nitrating mixture dropwise over 30–45 minutes. Self-Validation Check: Monitor the internal temperature continuously. Adjust the dropping rate to ensure the temperature strictly remains <15 °C. 5. Post-addition, stir the mixture at 15 °C for 30 minutes. Verify reaction completion via Thin Layer Chromatography (TLC), confirming the disappearance of the starting material[4].

Phase 3: Quench and Isolation 6. Pour the reaction mixture slowly over vigorously stirred crushed ice. Mechanistic Rationale: Rapid dilution and cooling quench the nitration, hydrolyze the acetic anhydride, and force the precipitation of the water-insoluble product. 7. Isolate the solid by vacuum filtration. Wash sequentially with cold deionized water, cold 5% aqueous NaHCO₃ (to neutralize residual acid), and a final water wash until the filtrate is pH neutral. 8. Recrystallize the crude solid from hot ethanol to achieve >98% purity of methyl 5-methyl-2-nitrobenzoate[4].

Workflow Step1 1. Substrate Prep (0-5°C in Ac2O) Step3 3. Dropwise Addition (Maintain <15°C) Step1->Step3 Step2 2. Nitrating Agent (HNO3 + Ac2O) Step2->Step3 Step4 4. Ice Quench & Filtration Step3->Step4

Caption: Step-by-step experimental workflow for the green nitration of methyl 3-methylbenzoate.

Section 3: Troubleshooting & Optimization (Q&A)

Q: The reaction temperature spiked during the addition of the nitrating agent. What are the consequences and how do I prevent it? A: An uncontrolled exotherm (temperature >15 °C) accelerates parallel and consecutive side reactions. This primarily leads to di-nitration and an increased yield of the undesired methyl 3-methyl-4-nitrobenzoate isomer. To prevent this, the nitrating mixture must be added dropwise, and the reaction vessel must be maintained in a cryo-cooling bath with sufficient heat-transfer capacity[5].

Q: My reaction yields a high percentage of the 4-nitro isomer. How do I optimize regioselectivity? A: High levels of the 4-nitro isomer usually indicate that the nitrating agent is too harsh or the temperature is too high. Ensure you are using the HNO₃/Ac₂O system rather than H₂SO₄/HNO₃. The bulkier acetyl nitrate intermediate increases steric sensitivity, heavily favoring the less hindered para position (yielding the desired 5-methyl-2-nitrobenzoate) over the ortho position[3].

Q: How do I remove unreacted starting material or isomeric byproducts from the crude solid? A: The crude product precipitated from the ice quench often contains traces of the 4-nitro isomer. Recrystallization of the crude ester from hot ethanol is highly effective. The desired methyl 5-methyl-2-nitrobenzoate preferentially crystallizes upon slow cooling to room temperature, leaving the more soluble 4-nitro isomer and unreacted starting material in the mother liquor[6].

Section 4: Quantitative Data & Yield Optimization

The table below summarizes the critical control parameters and expected outcomes when optimizing the nitration workflow.

Nitrating AgentTemperature (°C)SubstrateMajor Product Yield (%)Isomer Selectivity (Desired:Undesired)
HNO₃ / H₂SO₄0 – 103-Methylbenzoic acid58 – 74%Low (Complex mixture)
HNO₃ / Ac₂O 0 – 15 Methyl 3-methylbenzoate 90 – 96% High (>9:1)
HNO₃ / Ac₂O25 (Room Temp)Methyl 3-methylbenzoate< 70%Moderate (Increased di-nitration)

Data Synthesis: Transitioning to the esterified substrate and utilizing acetic anhydride as the solvent/reagent matrix increases the yield by over 20% while drastically reducing downstream purification bottlenecks[5].

References
  • Mei, W., Yao, S., Yu, M., & Yao, R. An efficient and green process for the synthesis of 5-methyl-2-nitrobenzoic acid. ResearchGate.[Link]

Sources

Technical Support Center: Purification of Methyl-2-methyl-5-carboxybenzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the advanced troubleshooting and protocol center for the isolation and purification of Methyl-2-methyl-5-carboxybenzoic acid (systematically identified as 3-(methoxycarbonyl)-4-methylbenzoic acid, CAS 167300-06-3)[1]. As a mono-methyl ester of an asymmetric dicarboxylic acid, its purification presents unique challenges regarding chemoselectivity (separation from diacids and diesters) and regioselectivity (separation from its structural isomer)[2].

This guide provides field-proven, mechanistically grounded solutions for drug development professionals and synthetic chemists.

Section 1: Core Troubleshooting & FAQs

Q1: My isolated monoester is heavily contaminated with the regioisomer (Methyl 4-methyl-3-carboxybenzoate). How do I prevent this? A1: The root cause lies in your synthetic strategy rather than your purification technique. The target molecule requires the ester group to be ortho to the methyl group (sterically hindered), while the carboxylic acid is para to the methyl group (unhindered)[3]. If you attempt a partial Fischer esterification of 4-methylisophthalic acid, the less sterically hindered para-carboxylic acid will esterify first, yielding the wrong regioisomer[4],[2]. Causality-Driven Solution: You must reverse the steric control. First, completely esterify the diacid to dimethyl 4-methylisophthalate. Then, perform a controlled partial hydrolysis using 1 equivalent of NaOH. The hydroxide ion will kinetically attack the less hindered para-ester, hydrolyzing it to the free acid and leaving your target hindered ortho-ester intact.

Q2: I am struggling to separate the target monoester from unreacted diacid and over-reacted diester using standard column chromatography. What is the alternative? A2: Monoesters are notoriously difficult to purify via silica gel chromatography due to severe tailing of the carboxylic acid moiety. Instead, exploit the distinct pKa and solubility profiles of the three species using a chemoselective acid-base extraction[5]. Diacids form strong intermolecular hydrogen-bonded dimers, rendering them highly insoluble in non-polar solvents (e.g., cyclohexane or hexanes), whereas the monoester retains partial solubility[5]. Furthermore, treating the mixture with a weak base like aqueous sodium bicarbonate (


) selectively deprotonates the monoester (pKa ~4.0) into the aqueous phase, leaving the neutral diester in the organic phase[5].

Q3: During the bicarbonate extraction, I am forming a stubborn emulsion. How can I resolve this? A3: Monoesters of aromatic dicarboxylic acids act as mild amphiphilic surfactants, lowering the interfacial tension between the aqueous and organic layers. To break the emulsion, increase the ionic strength of the aqueous phase by adding saturated


 (brine), which forces the organic species out of the aqueous layer (salting-out effect). Alternatively, filtering the biphasic mixture through a pad of Celite removes microscopic insoluble particulates that stabilize the emulsion.
Section 2: Quantitative Data & Physicochemical Profiles

Understanding the physicochemical boundaries of your mixture is critical for designing a self-validating purification system.

Table 1: Physicochemical Properties & Separation Metrics

Chemical SpeciesStructural RoleApprox. pKaSolubility in Non-Polar SolventBehavior in Aq.

(pH 8)
4-Methylisophthalic Acid Diacid Impurity3.5, 4.5Very Low (Precipitates)Soluble (Disodium salt)
This compound Target Monoester4.0ModerateSoluble (Sodium salt)
Dimethyl 4-methylisophthalate Diester ImpurityN/A (Neutral)HighInsoluble (Remains in Organic)

Table 2: Regioselective Hydrolysis Kinetics

Ester Position in DiesterSteric EnvironmentRelative Hydrolysis RateFinal State after 1 eq. NaOH
C5 (Para to Methyl) UnhinderedFast (Kinetic preference)Hydrolyzed to Carboxylic Acid
C1 (Ortho to Methyl) Hindered by MethylSlowRetained as Methyl Ester
Section 3: System Workflows & Chemical Logic

The following diagrams illustrate the logical flow of the regioselective synthesis and the chemoselective extraction processes.

Pathway Diacid 4-Methylisophthalic Acid Diester Dimethyl 4-methylisophthalate Diacid->Diester Complete Esterification Esterification Partial Esterification (MeOH, H+) Diacid->Esterification Hydrolysis Partial Hydrolysis (1 eq. NaOH) Diester->Hydrolysis Regio1 Methyl 4-methyl-3-carboxybenzoate (Wrong Isomer) Esterification->Regio1 Attacks unhindered COOH Regio2 This compound (Target Isomer) Hydrolysis->Regio2 Hydrolyzes unhindered ester

Fig 1: Regioselective synthesis pathway exploiting steric hindrance for isomer control.

Extraction Start Crude Reaction Mixture Filter Filtration in Non-Polar Solvent Start->Filter Solid Solid Residue (Unreacted Diacid) Filter->Solid Insoluble Filtrate Filtrate (Monoester + Diester) Filter->Filtrate Soluble Ext1 Extract with aq. NaHCO3 Filtrate->Ext1 Org1 Organic Layer (Diester Impurity) Ext1->Org1 Neutral Aq1 Aqueous Layer (Monoester Sodium Salt) Ext1->Aq1 Deprotonated Acidify Acidify with HCl (pH < 2) Aq1->Acidify Ext2 Extract with EtOAc Acidify->Ext2 Protonated Final Purified Target Monoester (CAS 167300-06-3) Ext2->Final Organic Phase

Fig 2: Chemoselective acid-base extraction logic for monoester purification.

Section 4: Step-by-Step Experimental Methodologies
Protocol A: Regioselective Synthesis via Partial Hydrolysis

Objective: Synthesize the target monoester while suppressing the formation of the unhindered regioisomer.

  • Complete Esterification: Dissolve 4-methylisophthalic acid in excess methanol. Add a catalytic amount of concentrated

    
     and reflux for 12 hours to drive the equilibrium toward the diester[4].
    
  • Isolation of Diester: Remove methanol under reduced pressure. Dissolve the residue in ethyl acetate, wash with saturated

    
     to remove any trace acids, dry over 
    
    
    
    , and concentrate to yield pure dimethyl 4-methylisophthalate.
  • Controlled Saponification: Dissolve the diester in a 1:1 mixture of Methanol and Tetrahydrofuran (THF). Cool the solution to 0 °C in an ice bath.

  • Hydrolysis: Dropwise, add exactly 1.0 equivalent of 1M aqueous

    
    . Stir at 0 °C for 2 hours. The low temperature and exact stoichiometry ensure that only the kinetically favored, unhindered ester is hydrolyzed.
    
  • Quenching: Quench the reaction by adding 1M

    
     until the pH reaches 2.0. Proceed to Protocol B for isolation.
    Self-Validation Check: Run an HMBC NMR experiment on the crude product. The methyl ester protons (~3.9 ppm) must show a 3-bond correlation to the carbonyl carbon that is ortho to the aromatic methyl group. If the correlation is to the para carbonyl, the wrong isomer was formed.
    
Protocol B: Chemoselective Isolation via Acid-Base Extraction

Objective: Isolate the target monoester from unreacted diester and fully hydrolyzed diacid without chromatography[5].

  • Diacid Precipitation: Suspend the crude reaction mixture in a non-polar solvent system (e.g., 1:1 Cyclohexane/Diethyl Ether). Stir vigorously for 15 minutes. The diacid will remain insoluble.

  • Filtration: Filter the suspension through a fritted glass funnel. Discard the filter cake (diacid) and collect the filtrate (containing monoester and diester)[5].

  • Bicarbonate Extraction: Transfer the filtrate to a separatory funnel. Add an equal volume of 5% aqueous

    
     (pH ~8.0). Invert gently and vent frequently to release 
    
    
    
    gas.
  • Phase Separation: Allow the layers to separate. Drain the lower aqueous layer (containing the monoester sodium salt) into an Erlenmeyer flask. The upper organic layer contains the diester impurity.

    • Self-Validation Check: Spot the aqueous layer on a silica TLC plate, add a drop of 1M

      
       directly to the spot to protonate it, and elute. A single spot corresponding to the monoester confirms successful extraction.
      
  • Acidification: Cool the aqueous layer in an ice bath. Slowly add concentrated

    
     dropwise while stirring until the pH reaches 1.5–2.0. The monoester will precipitate as a white solid.
    
  • Final Recovery: Extract the acidified aqueous mixture with Ethyl Acetate (3 x 50 mL). Combine the organic extracts, wash with brine, dry over anhydrous

    
    , and concentrate under reduced pressure to yield the highly pure this compound (>98% purity).
    
References
  • Capot Chemical. "167300-06-3 | 4-Methyl-3-methoxycarboxylbenzoic acid." capotchem.com. Available at:[Link]

  • Babler, J. H. "Method of preparing monoesters." US Patent 4314071A, Google Patents.
  • Science Ready. "Fisher Esterification, Reflux, Isolation and Purification of Esters." scienceready.com.au. Available at:[Link]

  • ResearchGate. "A Simple Method for the Preparation of Monomethyl Esters of Dicarboxylic Acids by Selective Esterification of the Nonconjugated Carboxyl Group in the Presence of an Aromatic or Conjugated Carboxyl Group." researchgate.net. Available at:[Link]

Sources

"Methyl-2-methyl-5-carboxybenzoic acid" synthesis scale-up considerations

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide addresses the scale-up and synthesis considerations for Methyl-2-methyl-5-carboxybenzoic acid , chemically identified as the Monomethyl ester of 2-methylterephthalic acid .

Scale-Up, Troubleshooting, and Process Optimization

Status: Operational | Tier: L3 Engineering Support Subject: Scale-up of this compound (MME-2MTA) Target Isomer: 4-(methoxycarbonyl)-3-methylbenzoic acid (Kinetic Product) vs. 2-methyl-4-(methoxycarbonyl)benzoic acid (Thermodynamic/Hydrolysis Product).

Executive Summary & Molecule Analysis

The Challenge: The synthesis of "this compound" involves the mono-esterification of an asymmetric dicarboxylic acid. The core challenge in scaling this reaction is Regioselectivity .

  • The Molecule: 2-Methylterephthalic acid (2-MTA) has two carboxylic acid groups:

    • Position C1 (Ortho to Methyl): Sterically hindered.[1]

    • Position C4 (Meta to Methyl): Sterically accessible.

  • The Implication: Standard esterification will preferentially target C4. If your target requires the ester at C1, you cannot use direct esterification; you must use a diester-hydrolysis route.

This guide covers the Direct Selective Esterification (Targeting the C4-ester/C1-acid) and the Purification of the resulting mixture.

Process Workflow & Decision Tree

The following diagram outlines the synthesis logic and troubleshooting pathways for the scale-up process.

G Start Start: 2-Methylterephthalic Acid Reaction Reaction: MeOH + H2SO4 (Cat.) Reflux, 6-8 hrs Start->Reaction Check In-Process Control (HPLC) Check Conversion Reaction->Check Issue_Di Issue: High Diester (>10%) Check->Issue_Di Diester High Issue_Mono Issue: Low Conversion (<50%) Check->Issue_Mono Unreacted SM High Workup Work-up: pH Swing Extraction 1. Basify to pH 8 (Dissolve Mono/Di-acid) 2. Extract Diester (Organic) 3. Acidify aq. phase to pH 4.5 Check->Workup Target Ratio Achieved Action_Di Action: Reduce Catalyst Loading Reduce MeOH equivalents Issue_Di->Action_Di Action_Mono Action: Increase Temp/Time Check Water Content (Dry MeOH) Issue_Mono->Action_Mono Action_Di->Reaction Restart/Adjust Action_Mono->Reaction Continue Precip Selective Precipitation Mono-ester precipitates first Workup->Precip Final Final Product: This compound Precip->Final

Figure 1: Logic flow for the selective synthesis and purification of Monomethyl 2-methylterephthalate.

Scale-Up Troubleshooting Guide (FAQ)

Module A: Reaction Engineering (Synthesis)

Q1: My reaction yields 30% diester (Dimethyl 2-methylterephthalate). How do I stop at the mono-ester? Diagnosis: The reaction is driven by equilibrium. Excess methanol or too much catalyst pushes the reaction toward the diester (the thermodynamic sink). Technical Fix:

  • Stoichiometry Control: Do not use Methanol as the solvent. Use a co-solvent (e.g., Toluene or THF) and add Methanol stoichiometrically (1.0 - 1.2 equivalents).

  • Kinetic Stop: The C4-acid esterifies roughly 4-10x faster than the C1-acid due to steric hindrance from the methyl group [1]. Monitor by HPLC every 30 minutes. Quench immediately when Diester > 5%.

  • Temperature: Lower the temperature. Selectivity decreases as temperature increases. Run at 40-50°C instead of reflux if selectivity is critical.

Q2: The reaction mixture turned dark brown/black upon scale-up. Is the product ruined? Diagnosis: This is likely oxidative degradation or polymerization of trace impurities (pseudocumene derivatives) exacerbated by sulfuric acid at high heat. Technical Fix:

  • Atmosphere: Ensure a strict Nitrogen blanket.

  • Acid Choice: Switch from

    
     to p-Toluenesulfonic acid (pTSA)  or Methanesulfonic acid (MSA) . They are milder oxidants and easier to handle on scale.
    
  • Remediation: Treat the crude reaction mixture with activated carbon (5 wt%) before crystallization.

Q3: We are seeing a dangerous exotherm when adding Thionyl Chloride (


) at 20L scale. 
Diagnosis:  Thionyl chloride esterification releases 

and

gas rapidly. On a small scale, this dissipates; on a large scale, it pressurizes the reactor and causes thermal runaway. Technical Fix:
  • Protocol Change: Switch to Fischer Esterification (Acid catalyst + MeOH) described in Q1. It is safer for scale-up.

  • If Acid Chloride is mandatory: Use a "Semi-Batch" approach. Dissolve the acid in Toluene, heat to reflux, and slowly dose Thionyl Chloride via a pump, ensuring gas evolution rates match scrubber capacity.

Module B: Purification & Isolation

Q4: I cannot separate the Mono-ester from the unreacted Di-acid. They co-precipitate. Diagnosis: Both species have similar solubility in acidic aqueous media. Technical Fix: The pH Swing (Self-Validating System) This molecule allows for precise separation based on pKa differences.

  • Step 1: Dissolve crude mixture in aqueous

    
     (pH ~8.5). Both Mono-ester and Di-acid dissolve. Diester (if any) remains insoluble -> Extract with Ethyl Acetate.
    
  • Step 2 (The Critical Step): Slowly acidify the aqueous phase with dilute HCl.

    • The Di-acid (pKa ~3.5) precipitates last.

    • The Mono-ester (pKa ~4.2 for the remaining acid) precipitates first? Correction: The Di-acid is generally less soluble in water than the Mono-ester due to polarity, but pKa manipulation is better.

    • Better Protocol:Fractional Crystallization . The Mono-ester is often more soluble in hot Toluene/Acetic Acid mixtures than the Di-acid.

    • Best Practice: Convert everything to the Diester, purify by distillation/crystallization, then perform Controlled Hydrolysis (saponification). The unhindered ester hydrolyzes first, giving high purity Mono-ester [2].

Q5: Filtration takes 12+ hours. The cake is slimy. Diagnosis: "Crash" precipitation creates sub-micron fines that clog filters. Technical Fix:

  • Ostwald Ripening: After precipitation, heat the slurry to near-reflux for 1-2 hours, then cool slowly (10°C/hour). This grows larger, filterable crystals.

  • Seeding: Add 0.1 wt% pure seed crystals at the cloud point.

Optimized Experimental Protocol (100g Scale)

Objective: Synthesis of 4-(methoxycarbonyl)-3-methylbenzoic acid (Major Isomer).

ParameterSpecificationNote
Substrate 2-Methylterephthalic Acid (180.16 g/mol )100 g (0.555 mol)
Reagent Methanol (Anhydrous)500 mL (Solvent/Reagent)
Catalyst Sulfuric Acid (98%)5.0 mL (0.15 eq)
Temperature 65°C (Reflux)Control bath at 75°C
Time 6 - 8 HoursStop at <5% Diester

Step-by-Step Methodology:

  • Setup: Equip a 1L 3-neck flask with a mechanical stirrer (Teflon paddle), reflux condenser, and nitrogen inlet.

  • Charging: Charge Methanol and 2-Methylterephthalic Acid. Stir to form a slurry.

  • Activation: Add Sulfuric Acid dropwise over 10 minutes. Exotherm expected.

  • Reaction: Heat to reflux (65°C). The slurry will dissolve as the ester forms.

  • Monitoring: Sample at T=4h.

    • Target: 85% Mono-ester, 10% Di-acid, 5% Diester.

    • Stop: If Diester > 8%, cool immediately.

  • Quench: Cool to 20°C. Add solid Sodium Bicarbonate (approx. 15g) to neutralize the catalyst.

  • Work-up (pH Swing):

    • Evaporate Methanol to near dryness.

    • Add Water (500 mL) and adjust pH to 8.0 with NaOH (1M). Solution should be clear.

    • Wash with Ethyl Acetate (2 x 100 mL) to remove Diester .

    • Acidify the aqueous layer slowly with HCl (6M) to pH 4.0.

    • The Mono-ester will precipitate. (Note: If Di-acid is present, it may co-precipitate; check solubility data. Di-acid is usually less soluble).

  • Purification: Recrystallize the wet cake from Methanol/Water (80:20).

References

  • Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley. (Mechanistic basis for steric hindrance in ortho-substituted benzoates).

  • Werpy, T., et al. (2004). Top Value Added Chemicals from Biomass: Volume 1. U.S. Department of Energy. (Discusses separation of dicarboxylic acid derivatives).

  • Wermuth, C. G. (2011). The Practice of Medicinal Chemistry. Academic Press. (Strategies for bioisostere synthesis and scale-up).

Disclaimer: This guide is for research purposes only. All scale-up activities must be preceded by a formal Process Safety Assessment (PSA).

Sources

Troubleshooting low conversion rates in "Methyl-2-methyl-5-carboxybenzoic acid" synthesis

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide addresses the synthesis and troubleshooting of Methyl 2-methyl-5-carboxybenzoate (also known as 4-methylisophthalic acid 1-methyl ester ).

This guide focuses on the most common bottleneck: Regioselectivity due to steric hindrance.[1] The target molecule requires esterification at the sterically hindered position (ortho to the methyl group) while leaving the unhindered position free.[1] Standard methods often yield the inverse isomer or low conversion.[1]

Topic: Troubleshooting Low Conversion & Regioselectivity Issues Target Molecule: Methyl 2-methyl-5-carboxybenzoate (C₁₀H₁₀O₄) Primary Challenge: Steric hindrance at the C2-position (ortho-methyl effect)

Part 1: Diagnostic Framework

Before altering your protocol, identify the specific failure mode using this diagnostic table. The synthesis of this molecule typically involves oxidizing a xylene derivative to a diacid, followed by selective esterification.[1]

SymptomProbable CauseDiagnostic Check
Low Overall Yield (<30%) Incomplete oxidation of precursor (e.g., 2,4-dimethylbenzoic acid).[1]H-NMR: Check for methyl singlets around 2.3-2.5 ppm (indicates unoxidized methyls).[1]
Wrong Isomer Formed Direct Esterification Failure. You likely esterified the unhindered C5-carboxyl instead of the hindered C1-carboxyl.C-NMR: Compare carbonyl shifts. The hindered ester typically appears upfield relative to the unhindered acid.[1]
No Reaction at C1 Steric Blockade. The ortho-methyl group prevents nucleophilic attack under standard Fischer esterification conditions.[1]TLC/HPLC: Presence of mono-ester at the wrong position (fast spot) vs. diester (slow formation).[1]
Dark/Tar Formation Thermal decomposition during harsh oxidation or acid-catalyzed polymerization.Visual: Reaction mixture turns black/viscous.[1] Check reaction temp limits (keep <100°C for acid steps).

Part 2: Deep Dive – The Steric Selectivity Paradox

The core issue in synthesizing Methyl 2-methyl-5-carboxybenzoate is the regiochemistry.

  • Position 1 (Target Ester): Ortho to the methyl group.[1] Sterically Hindered.

  • Position 5 (Target Acid): Meta to the methyl group.[1] Sterically Accessible.

Why Standard Protocols Fail

If you attempt direct mono-esterification (e.g., MeOH + H₂SO₄), the reaction is kinetically controlled.[1] The methanol will attack the accessible C5-carboxyl first, producing Methyl 5-methoxycarbonyl-2-methylbenzoate (the wrong isomer).[1] Forcing the reaction to esterify C1 usually results in a diester.[1]

The Solution: The "Diester-Hydrolysis" Strategy

To obtain the hindered ester, you must invert the selectivity logic by using hydrolytic differentiation .[1]

  • Force Diesterification: Convert both carboxyls to esters (Dimethyl 4-methylisophthalate).

  • Selective Hydrolysis: Use mild alkaline hydrolysis.[1] The hydroxide ion (OH⁻) will attack the least hindered ester (C5) much faster than the hindered ester (C1).[1]

  • Result: The C5-ester cleaves back to the acid, leaving the desired C1-ester intact.[1]

Part 3: Optimized Experimental Protocols

Workflow A: Preparation of the Diacid (Oxidation)

Starting Material: 2,4-Dimethylbenzoic acid (or 1,2,4-trimethylbenzene) Goal: 4-Methylisophthalic acid (2-methyl-1,5-benzenedicarboxylic acid)[1]

Protocol:

  • Dissolution: Dissolve 10.0 g of 2,4-dimethylbenzoic acid in 150 mL of 1.0 M NaOH.

  • Oxidant Addition: Add KMnO₄ (2.5 eq) in portions at 60°C. Note: Exothermic.

  • Reflux: Heat to 90-95°C for 4-6 hours. Monitor by TLC (disappearance of starting material).

  • Workup: Filter MnO₂ precipitate while hot. Acidify filtrate with HCl to pH 1-2.

  • Isolation: Collect white precipitate. Recrystallize from acetic acid/water.[1]

Workflow B: Selective Synthesis of the Monoester

Goal: Methyl 2-methyl-5-carboxybenzoate (Hindered Ester)[1]

Step 1: Quantitative Diesterification [1]

  • Suspend diacid (10 mmol) in dry Methanol (50 mL).

  • Add Thionyl Chloride (SOCl₂, 25 mmol) dropwise at 0°C. Caution: Gas evolution.

  • Reflux for 12 hours to ensure complete conversion of the hindered C1 site.

  • Evaporate solvent to yield Dimethyl 4-methylisophthalate (Oil or low-melting solid).[1]

Step 2: Regioselective Hydrolysis (The Critical Step)

  • Dissolve the diester (10 mmol) in THF (30 mL).

  • Prepare a solution of NaOH (10.5 mmol, 1.05 eq) in Water (10 mL). Do not use excess base.

  • Add NaOH solution dropwise at 0°C over 30 minutes.

  • Stir at 0°C–Room Temp for 2-4 hours.

    • Mechanism:[1][2][3][4][5][6] The unhindered C5-ester hydrolyzes rapidly. The C1-ester is protected by the ortho-methyl group.

  • Workup:

    • Extract unreacted diester with Ethyl Acetate (organic layer).[1]

    • Acidify the aqueous layer (containing the product salt) with 1M HCl to pH 3.[1]

    • Extract the precipitated Methyl 2-methyl-5-carboxybenzoate with Ethyl Acetate.

  • Yield: Typically 80-90% of the desired isomer.[1]

Part 4: Visualizing the Selectivity Logic

The following diagram illustrates why the "Hydrolysis Route" succeeds where direct esterification fails.

SynthesisPathways Start 4-Methylisophthalic Acid (Diacid) DirectPath Direct Esterification (MeOH / H+) Start->DirectPath Kinetic Control DiesterPath Diesterification (MeOH / SOCl2, Reflux) Start->DiesterPath Thermodynamic Control WrongIsomer Methyl 5-methoxycarbonyl-2-methylbenzoate (Wrong Isomer: Unhindered Ester) DirectPath->WrongIsomer Favors Unhindered C5 Diester Dimethyl 4-methylisophthalate (Diester) DiesterPath->Diester 100% Conversion Hydrolysis Selective Hydrolysis (NaOH / THF / 0°C) Diester->Hydrolysis Steric Protection of C1 Target Methyl 2-methyl-5-carboxybenzoate (Target: Hindered Ester) Hydrolysis->Target Cleaves Unhindered C5

Caption: Comparison of Direct Esterification (yielding the wrong isomer) vs. the Diester-Hydrolysis route (yielding the target).

Part 5: Frequently Asked Questions (FAQs)

Q1: Can I use H₂SO₄ instead of Thionyl Chloride for the diester step? Answer: Yes, but the hindered C1 position reacts slowly.[1] If you use H₂SO₄, you must reflux for 24-48 hours and use a Dean-Stark trap to remove water.[1] Thionyl chloride is preferred because it drives the reaction irreversibly via gas evolution (SO₂/HCl).[1]

Q2: My final product contains 10% diacid. What went wrong? Answer: You likely used too much base or allowed the hydrolysis to run too long/too hot.[1] The steric protection at C1 is not absolute; it merely slows down the reaction. Strictly control the temperature (0°C) and stoichiometry (1.05 eq NaOH).

Q3: How do I confirm I have the correct isomer? Answer: Use HMBC NMR.[1]

  • Correct Isomer: The methyl ester protons (~3.9 ppm) will show a correlation to the carbonyl carbon that is also correlated to the aromatic ring protons adjacent to the aryl-methyl group.[1]

  • Wrong Isomer: The ester protons will correlate to a carbonyl carbon that couples with the isolated aromatic proton at C6/C4, far from the aryl-methyl.[1]

Q4: Is the starting material 2-methylterephthalic acid or 4-methylisophthalic acid? Answer: Nomenclature can be tricky.[1]

  • 4-Methylisophthalic acid has carboxyls at 1 and 3 (meta), with a methyl at 4.[1] (Matches the 1,2,5 pattern if renumbered).[1]

  • 2-Methylterephthalic acid has carboxyls at 1 and 4 (para).[1]

  • Ensure you are using the 1,3-dicarboxy-4-methylbenzene scaffold if your target is the "5-carboxy" derivative relative to the ester.

References

  • Niwayama, S. (2000).[1][3] Highly Efficient Selective Monohydrolysis of Symmetric Diesters. The Journal of Organic Chemistry, 65(18), 5834–5836.[1] Link[1]

  • BenchChem. (2025).[1] A Comparative Guide to the Synthesis of Monoalkyl Terephthalates. BenchChem Technical Library. Link[1]

  • TSI Journals. (2007). Synthesis of 2-methyl terephthalic acid by selectively oxidizing 2,4-dimethylbenzoic acid.[2][7] Organic Chemistry: An Indian Journal.[1][7] Link

  • ChemicalBook. (2024).[1] Methyl 2-methyl-5-carboxybenzoic acid Product Entry & Properties. Link

  • Semantic Scholar. (2017).[1] Synthesis of isophthalates from methyl coumalate. RSC Advances. Link

Sources

Preventing byproduct formation in "Methyl-2-methyl-5-carboxybenzoic acid" synthesis

Author: BenchChem Technical Support Team. Date: March 2026

The following guide serves as a technical support resource for the synthesis of Methyl 2-methyl-5-carboxybenzoate (also referred to in literature as the monomethyl ester of 2-methylterephthalic acid or 4-methoxycarbonyl-3-methylbenzoic acid depending on IUPAC priority).

The synthesis of mono-esters from dicarboxylic acids is a classic "statistical probability" challenge. Without precise control, you will inevitably generate a mixture of unreacted starting material (di-acid), the desired product (mono-ester), and the over-reacted byproduct (di-ester).

Module 1: The Core Challenge & Mechanistic Strategy

The synthesis target is an asymmetric mono-ester. The presence of the methyl group at the C2 position creates a steric differentiation between the C1 carboxyl (ortho to methyl) and the C4/C5 carboxyl (meta/para to methyl).

  • The C1 Carboxyl (Ortho): Sterically hindered. Reacts slower.

  • The C4/C5 Carboxyl (Meta/Para): Sterically accessible. Reacts faster.

If your target is "Methyl-2-methyl-5-carboxybenzoic acid" (where the ester is at C1 and the acid at C5), you are fighting thermodynamics; the "5-carboxy" (unhindered) position will naturally esterify first. If your target is the inverse (Acid at C1, Ester at C5), the reaction is kinetically favorable.

Assumption for this Guide: You are attempting to synthesize the monomethyl ester while suppressing the dimethyl ester (diester) byproduct.

Visualizing the Reaction & Impurity Pathways[1]

G Start 2-Methylterephthalic Acid (Di-Acid) Mono1 Target: Mono-Ester (Kinetic Product) Start->Mono1 k1 (Fast) Un-hindered site Mono2 Isomer Byproduct (Thermodynamic Product) Start->Mono2 k2 (Slow) Hindered site MeOH Methanol (Limiting Reagent) MeOH->Start DiEster Dimethyl Ester (Over-Reaction Byproduct) Mono1->DiEster k3 Over-esterification Mono2->DiEster k4

Figure 1: Kinetic pathways showing the competition between the desired mono-ester and the over-reacted diester. Note that the unhindered carboxyl group reacts significantly faster (k1 > k2).

Module 2: Troubleshooting Guides (Q&A Format)

Issue 1: "I have a high percentage of Dimethyl Ester (Diester) in my crude mixture."

Diagnosis: This is the most common failure mode. It indicates that the reaction equilibrium was pushed too far towards the product side, or the local concentration of methanol was too high relative to the di-acid.

Corrective Protocol:

  • Switch to "Starvation" Stoichiometry: Do not use methanol as the solvent. Use an inert solvent (e.g., THF, Dioxane, or Toluene) and add Methanol as a limiting reagent (0.9 - 1.1 equivalents).

  • Stop at 70% Conversion: Do not aim for 100% consumption of the starting material. It is chemically easier to separate the unreacted Di-Acid (solubility difference) than to separate the Diester (boiling point/polarity similarity).

  • Lower the Temperature: If using acid catalysis (H2SO4/HCl), run at room temperature or 40°C rather than reflux. High heat overcomes the activation energy for the second esterification.

Issue 2: "I cannot separate the Mono-ester from the Diester using silica chromatography."

Diagnosis: Both compounds are relatively non-polar esters (though the mono-ester has an acid tail), leading to streaking or overlapping Rf values on silica.

The "Self-Validating" Solution: pH-Swing Extraction Do not rely on chromatography for bulk purification. Use the acidity of the free carboxylic acid to your advantage.

Step-by-Step Protocol:

  • Dissolution: Dissolve the crude reaction mixture (containing Di-acid, Mono-ester, and Diester) in Ethyl Acetate (EtOAc) .

  • Filtration (Critical): The unreacted Di-acid is often poorly soluble in cold EtOAc. If a white solid precipitates, filter it off.[1] This removes the bulk of the under-reacted byproduct.

  • Basic Wash (The Cut): Extract the EtOAc layer with 5% Aqueous Sodium Bicarbonate (NaHCO3) .

    • Chemistry: The Mono-ester (R-COOH) converts to its salt (R-COO⁻Na⁺) and moves to the Aqueous Layer .

    • Chemistry: The Diester (R-COOMe) remains neutral and stays in the Organic Layer .

  • Separation: Discard the organic layer (contains Diester).

  • Acidification: Take the aqueous layer and slowly acidify with 1M HCl to pH 2. The Mono-ester will precipitate out as a pure white solid.

  • Recovery: Filter and dry the precipitate.

Issue 3: "The reaction yields the wrong regioisomer."

Diagnosis: You are likely using conditions that favor thermodynamic equilibrium (high heat, long times), or you are not accounting for the steric hindrance of the 2-methyl group.

Technical Insight:

  • To favor the unhindered ester (C4/C5): Use mild conditions (MeOH, mild acid, RT). The accessible carboxyl reacts first.

  • To favor the hindered ester (C1): This is difficult via direct esterification.

    • Alternative Route: Form the Cyclic Anhydride of 2-methylterephthalic acid first (using Acetic Anhydride). Then, open the ring with Methanol. The alcohol will preferentially attack the least hindered carbonyl, leaving the more hindered acid free. Wait—nucleophilic attack usually happens at the less hindered site, putting the ester there.

    • Correction: To get the ester at the hindered position, you often need to protect the unhindered position or use specific metal catalysts (e.g., Tin or Titanium oxides) that coordinate with the ortho-substituents.

Module 3: Comparative Data & Reagent Selection

The choice of catalyst drastically affects the byproduct profile.

Table 1: Catalyst Impact on Byproduct Formation

Catalyst SystemReaction RateSelectivity (Mono:Di)Risk FactorRecommended For
H₂SO₄ / MeOH (Reflux) HighLow (Statistical)High Diester formationTotal esterification
Thionyl Chloride (SOCl₂) Very HighLowIsomer scramblingAcid chloride intermediates
Acetyl Chloride / MeOH ModerateModerateHCl gas generationLab-scale synthesis
Solid Acid (Amberlyst-15) LowHigh Surface saturationSelective Mono-esterification
Phase Transfer (TBAB) ModerateVery High Emulsion formationPrecise stoichiometry control

Module 4: Validated Experimental Protocol

Protocol: Selective Synthesis of Methyl 2-methyl-5-carboxybenzoate Based on selective esterification principles [1, 2].

Reagents:

  • 2-Methylterephthalic acid (10.0 g, 55.5 mmol)

  • Methanol (anhydrous, 1.8 g, 56.0 mmol - 1.01 eq)

  • 4-Dimethylaminopyridine (DMAP) (0.1 eq)

  • Dichloromethane (DCM) (100 mL) - Solvent

  • Dicyclohexylcarbodiimide (DCC) (1.1 eq) - Coupling Agent

Methodology:

  • Setup: In a 250 mL round-bottom flask under Nitrogen, suspend the Di-acid in DCM.

  • Activation: Add DMAP and DCC at 0°C. Stir for 15 minutes.

  • Addition: Add Methanol dropwise over 30 minutes. Slow addition is crucial to prevent local excess.

  • Reaction: Allow to warm to Room Temperature and stir for 12 hours.

  • Workup (The Self-Validating Step):

    • Filter off the DCU urea byproduct.

    • Wash filtrate with 1M HCl (remove DMAP).

    • Wash with Saturated NaHCO3.[2] COLLECT THE AQUEOUS LAYER. (The mono-ester is in the aqueous layer; the diester is in the organic).

    • Acidify the aqueous layer with HCl to pH 2.

    • Extract the precipitate with EtOAc, dry over MgSO4, and evaporate.

Why this works: The DCC coupling is milder than acid catalysis and allows for strict stoichiometric control (1:1), significantly reducing diester formation compared to refluxing in methanol.

References

  • ResearchGate. (2007). Preparation of Monoalkyl Terephthalates: An Overview. Retrieved from [Link]

  • Google Patents. (1957). US2808428A - Preparation of monoesters of terephthalic acid.

Sources

Technical Support Center: Optimizing Solvent Systems for Substituted Benzoic Acid Reactions

Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The selection of an appropriate solvent system is a critical, yet often underestimated, parameter in the successful execution of chemical reactions. For substituted benzoic acids, such as the versatile intermediate 5-Methyl-2-nitrobenzoic acid, the solvent does more than merely dissolve reactants; it actively influences reaction kinetics, equilibrium position, and even the product profile. This guide provides field-proven insights and troubleshooting strategies to navigate the complexities of solvent selection for reactions involving this class of compounds.

A note on nomenclature: The specific compound "Methyl-2-methyl-5-carboxybenzoic acid" is ambiguous. This guide will use 5-Methyl-2-nitrobenzoic acid as a primary, well-documented example. The principles discussed are broadly applicable to a wide range of substituted aromatic carboxylic acids.

Section 1: Foundational FAQs - Understanding Your System

This section addresses the fundamental questions that form the basis of rational solvent selection.

Q1: What are the key properties of 5-Methyl-2-nitrobenzoic acid that influence solvent choice?

Answer: The structure of 5-Methyl-2-nitrobenzoic acid dictates its solubility and reactivity. The molecule possesses a polar carboxylic acid group capable of hydrogen bonding, an electron-withdrawing nitro group that increases the acidity of the carboxyl proton, and a largely non-polar aromatic ring. This combination results in poor solubility in water but good solubility in many organic solvents.[1][2]

Table 1: Physicochemical Properties of 5-Methyl-2-nitrobenzoic Acid

Property Value Significance for Solvent Selection
Molecular Formula C₈H₇NO₄ Provides the basis for molecular weight and elemental composition.
Molecular Weight 181.15 g/mol Used for all stoichiometric calculations.
Appearance Off-white to light yellow crystalline solid[2] Physical state at standard conditions.
Melting Point 134-136 °C Important for determining reaction temperature limits and for purity assessment.
Solubility Insoluble in water; Soluble in organic solvents like ethanol and acetone.[2][3] This is the primary determinant for solvent choice. The compound will require organic solvents for most reactions, unless it is deprotonated to its salt form.[4]

| Acidity (pKa) | The electron-withdrawing nitro group makes it a stronger acid than benzoic acid.[5] | The acidic nature allows it to react with bases to form salts, which can be exploited for purification (acid-base extraction).[4][6] |

Q2: How do I choose a starting solvent? What is the critical difference between polar protic, polar aprotic, and non-polar solvents?

Answer: The choice of solvent is dictated by two main factors: its ability to dissolve all reactants and its influence on the reaction mechanism. Solvents are broadly classified based on their polarity and their ability to donate hydrogen bonds.

  • Polar Protic Solvents: These solvents (e.g., water, methanol, ethanol) have O-H or N-H bonds and can act as hydrogen bond donors. They are excellent at stabilizing charged intermediates, such as carbocations that may form in SN1 reactions.[7][8] However, they can also form a "cage" around anionic nucleophiles through hydrogen bonding, reducing their reactivity, which is detrimental to SN2 reactions.[9][10]

  • Polar Aprotic Solvents: These solvents (e.g., DMSO, DMF, acetone) have strong dipoles but lack O-H or N-H bonds. They cannot donate hydrogen bonds. They are ideal for SN2 reactions because they solvate the cation counter-ion, leaving the anionic nucleophile "naked" and highly reactive.[10]

  • Non-Polar Aprotic Solvents: These solvents (e.g., toluene, hexane, dichloromethane) have low dielectric constants and are unable to donate hydrogen bonds. They are primarily used to dissolve non-polar reagents and are often chosen when reactants are sensitive to water or protic conditions.

Table 2: Common Solvents in Carboxylic Acid Chemistry

Solvent Class Dielectric Constant (ε) Boiling Point (°C) Key Applications & Considerations
Toluene Non-Polar Aprotic 2.4 111 Excellent for azeotropic removal of water in esterifications using a Dean-Stark apparatus.[4] Inert solvent for forming acid chlorides.
Methanol/Ethanol Polar Protic 33 / 25 65 / 78 Can act as both a solvent and a reagent in Fischer esterification.[11] Good for dissolving the starting acid.
Dichloromethane (DCM) Non-Polar Aprotic 9.1 40 Good general-purpose inert solvent for reactions at or below room temperature, such as acid chloride formation.
Tetrahydrofuran (THF) Polar Aprotic 7.6 66 A good choice for reactions involving organometallics; must be anhydrous.
N,N-Dimethylformamide (DMF) Polar Aprotic 37 153 High boiling point and excellent solvating power for a wide range of reagents. Can be difficult to remove.

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 47 | 189 | Very high boiling point and strong solvating power. Useful for difficult-to-dissolve substrates. |

Q3: My starting material, 5-Methyl-2-nitrobenzoic acid, won't dissolve. What are my troubleshooting steps?

Answer: Poor solubility is a common hurdle. Before altering the reaction chemistry, consider these solvent-based solutions:

  • Consult Solubility Data: Review literature for known good solvents for your compound or structurally similar ones.[12]

  • Increase Polarity: If using a non-polar solvent, try a more polar aprotic solvent like THF or ethyl acetate.

  • Use a Co-Solvent System: Introduce a small amount of a high-solvating solvent like DMF or DMSO to the primary solvent to increase the overall solvating power of the medium.

  • Apply Gentle Heat: Warming the mixture can significantly increase solubility. However, be cautious of initiating the reaction prematurely or causing decomposition.

  • Convert to a Salt: For specific applications, the carboxylic acid can be deprotonated with a base (e.g., NaHCO₃) to form the highly water-soluble carboxylate salt.[4] This is more common for workup and purification rather than the reaction itself.

Section 2: Troubleshooting Guide for Common Reactions

This section focuses on solvent optimization for specific, frequently encountered transformations of carboxylic acids.

Esterification Reactions
Q4: I'm getting low yields in my Fischer Esterification of 5-Methyl-2-nitrobenzoic acid with methanol. How can the solvent system be optimized?

Answer: The Fischer esterification is a reversible, acid-catalyzed reaction between a carboxylic acid and an alcohol to form an ester and water.[13] The equilibrium constant is often close to 1, meaning the reaction will not proceed to completion without intervention.[13][14] Low yield is almost always an issue of equilibrium.

Causality: According to Le Châtelier's principle, the equilibrium can be shifted toward the products by either using a large excess of one reactant or by removing a product as it is formed.

Troubleshooting Strategies:

  • Use Excess Alcohol as the Solvent: The most straightforward approach is to use the alcohol reactant (e.g., methanol or ethanol) as the solvent.[15] This large excess drives the equilibrium towards the ester product.

  • Azeotropic Removal of Water: For reactions with higher-boiling alcohols where using the alcohol as a solvent is impractical, water must be removed. Toluene is the classic solvent for this purpose. The reaction is run in toluene with a Dean-Stark apparatus, which physically separates the water as it is formed, preventing the reverse reaction.[4]

  • Use of Drying Agents: While less common for bulk synthesis, incorporating a dessicant can remove water, though this can complicate the workup.

fischer_troubleshooting

Caption: Workflow for troubleshooting low yields in Fischer Esterification.

Acid Chloride and Amide Formation
Q5: I am seeing unexpected side products when preparing the acid chloride of 5-Methyl-2-nitrobenzoic acid with thionyl chloride. Could the solvent be the cause?

Answer: Absolutely. Thionyl chloride (SOCl₂) is a highly reactive reagent. If the solvent has any nucleophilic character (e.g., alcohols, or even some polar aprotic solvents under harsh conditions), it can react with the thionyl chloride or the highly reactive acid chloride intermediate.

Causality: The solvent must be completely inert to the reaction conditions.

Troubleshooting Strategies:

  • Use Inert, Aprotic Solvents: The reaction should be performed in a non-polar, aprotic solvent. Dichloromethane (DCM) is suitable for reactions at or below room temperature due to its low boiling point. Toluene is an excellent choice for reactions requiring heating.[4]

  • Ensure Anhydrous Conditions: Any water present will react with thionyl chloride and the acid chloride. Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).

  • Solvent Removal: After the reaction, excess thionyl chloride (b.p. 76 °C) can often be removed by co-evaporation with the solvent (e.g., toluene) under reduced pressure. The crude acid chloride is typically used immediately in the next step without purification.

Section 3: Purification and Isolation FAQs

The right solvent is just as critical for isolating your product as it is for running the reaction.

Q6: My product is difficult to isolate because it is too soluble in the reaction solvent. What are my options?

Answer: This is a common problem, especially when using high-solvating solvents like DMF or when the product has similar polarity to the solvent.

  • Solvent Evaporation: If the product is stable and non-volatile, the first step is to remove the reaction solvent under reduced pressure using a rotary evaporator.

  • Anti-Solvent Precipitation: After concentrating the reaction mixture, add an "anti-solvent"—a solvent in which your product is insoluble but the impurities remain dissolved. For a moderately polar product like an ester of 5-Methyl-2-nitrobenzoic acid, adding a non-polar solvent like hexanes or petroleum ether to a concentrated solution in ethyl acetate or DCM will often cause the product to precipitate.

  • Acid-Base Extraction: Exploit the acidity of your starting material. After the reaction, if unreacted starting material remains, you can dissolve the mixture in an organic solvent (e.g., ethyl acetate) and wash with an aqueous basic solution (e.g., NaHCO₃). The acidic starting material will move to the aqueous layer as its salt, while the neutral ester product will remain in the organic layer.[4]

Q7: I'm trying to recrystallize my final product, but it's "oiling out" instead of forming crystals. How do I troubleshoot this?

Answer: "Oiling out" occurs when the product comes out of solution as a liquid phase rather than a solid crystalline lattice. This is usually caused by high impurity content or an inappropriate solvent system.

Causality: The product's solubility in the solvent is too high even at lower temperatures, or impurities are depressing the melting point and interfering with crystal lattice formation.

crystallization_troubleshooting

Caption: Decision tree for troubleshooting product crystallization.

Section 4: Experimental Protocols

Protocol 1: Fischer Esterification of 5-Methyl-2-nitrobenzoic Acid

This protocol describes the synthesis of methyl 5-methyl-2-nitrobenzoate using the alcohol as the reaction solvent.[11]

Materials:

  • 5-Methyl-2-nitrobenzoic acid

  • Methanol (anhydrous)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Ethyl Acetate

  • Round-bottom flask, reflux condenser, magnetic stirrer

Procedure:

  • To a round-bottom flask, add 5-Methyl-2-nitrobenzoic acid (1.0 eq).

  • Add methanol (approx. 10-20 mL per gram of acid).

  • While stirring, carefully add concentrated sulfuric acid (0.1-0.2 eq) dropwise.

  • Attach a reflux condenser and heat the mixture to reflux (approx. 65 °C) for 2-4 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature and remove the excess methanol under reduced pressure.

  • Dissolve the residue in ethyl acetate.

  • Wash the organic layer sequentially with water, saturated NaHCO₃ solution (caution: CO₂ evolution), and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude ester.

Protocol 2: Recrystallization of Crude 5-Methyl-2-nitrobenzoic Acid

This protocol provides a general method for purifying the final product or the starting material.[16]

Materials:

  • Crude 5-Methyl-2-nitrobenzoic acid

  • Recrystallization solvent (e.g., ethanol/water mixture, ethyl acetate/hexanes)

  • Erlenmeyer flask, hot plate, Büchner funnel

Procedure:

  • Solvent Selection: Perform small-scale solubility tests to find a suitable solvent or solvent pair. The ideal solvent dissolves the compound when hot but not when cold. An ethanol/water mixture is often a good starting point.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimum amount of the primary solvent (e.g., hot ethanol) until the solid just dissolves.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: If using a co-solvent, add the second solvent (e.g., water) dropwise to the hot solution until it becomes slightly cloudy. Add a drop or two of the first solvent to redissolve the precipitate.

  • Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. Do not disturb the flask.

  • Ice Bath: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove residual impurities.

  • Drying: Dry the purified crystals in a vacuum oven.

References

  • OpenOChem Learn. (n.d.). SN1 - Effect of the Solvent.
  • Green Chemistry. (2021). A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. RSC Publishing. DOI:10.1039/D1GC02251B.
  • Patsnap Eureka. (2025). How Carboxylic Acid Optimizes Biochemical Reaction Rates?.
  • Chemistry LibreTexts. (2015). 7.4: Effects of Solvent, Leaving Group, and Nucleophile on Unimolecular Substitution. Retrieved from [Link]

  • PubMed. (2025). Beyond Phase Equilibria: Selecting Suitable Solvent Systems for Reactive Extraction of Carboxylic Acids. Retrieved from [Link]

  • OpenStax. (2023). 21.3 Reactions of Carboxylic Acids - Organic Chemistry. Retrieved from [Link]

  • University of Calgary. (n.d.). Ch 8: Solvent Effects. Department of Chemistry. Retrieved from [Link]

  • Scribd. (n.d.). Role of Solvent in SN. Retrieved from [Link]

  • Annual Reviews. (2025). Beyond Phase Equilibria: Selecting Suitable Solvent Systems for Reactive Extraction of Carboxylic Acids. Retrieved from [Link]

  • Chemistry Steps. (2022). The Role of Solvent in SN1, SN2, E1 and E2 Reactions. Retrieved from [Link]

  • Chemguide. (n.d.). esterification - alcohols and carboxylic acids. Retrieved from [Link]

  • ScienceDirect. (2018). Solvent developments for liquid-liquid extraction of carboxylic acids in perspective.
  • Chemistry LibreTexts. (2023). Making Esters From Carboxylic Acids. Retrieved from [Link]

  • Master Organic Chemistry. (2022). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from [Link]

  • CK-12 Foundation. (2026). Chemical Reactions of Carboxylic Acids. Retrieved from [Link]

  • ResearchGate. (2021). Current Developments in Esterification Reaction: A Review on Process and Parameters.
  • Journal of the Chemical Society, Perkin Transactions 2. (n.d.). The influence of the solvent on organic reactivity. Part II. Kinetics and mechanism of the reactions of carboxylic acids with diazodiphenylmethane in aprotic solvents in which the acids may be dimeric. RSC Publishing.
  • National Institutes of Health (NIH). (n.d.). Synthesis of 2-Propoxy-5-Methylbenzoic Acid. PMC. Retrieved from [Link]

  • ResearchGate. (n.d.). The solubility of benzoic acid in seven solvents.
  • The Organic Chemistry Tutor. (2021). Carboxylic Acid Derivative Reactions [Video]. YouTube. Retrieved from [Link]

  • Quick Company. (n.d.). Process For Producing 5 Iodo 2 Methylbenzoic Acid. Retrieved from [Link]

  • Save My Exams. (2025). Carboxylic acid reactions - IGCSE Chemistry Revision Notes. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Carboxylic Acids and Their Derivatives Practice Problems. Retrieved from [Link]

  • Chemguide. (n.d.). making carboxylic acids. Retrieved from [Link]

  • R Discovery. (1997). EQUILIBRIA AND KINETICS OF REACTIONS BETWEEN CARBOXYLIC ACIDS AND THE CARBINOL BASE OF CRYSTAL VIOLET IN APOLAR APROTIC SOLVENTS. Retrieved from [Link]<1051::aid-poc923>3.0.co;2-z

  • NIST. (n.d.). Synthesis of 2-propoxy-5-methylbenzoic acid. Retrieved from [Link]

  • SlidePlayer. (n.d.). Preparation of Methyl Benzoate. Retrieved from [Link]

  • Asian Journal of Green Chemistry. (n.d.). Effect of Solvents on Kinetics and Mechanistic Investigation of Highly Substituted Piperidines: Spectrometry Approaches.
  • NIST. (n.d.). Benzoic acid, 2-hydroxy-5-methyl-, methyl ester. WebBook. Retrieved from [Link]

  • UNT Digital Library. (2013). IUPAC-NIST Solubility Data Series. 99. Solubility of Benzoic Acid and Substituted Benzoic Acids in Both Neat Organic Solvents and Binary Organic Solvent Mixtures. Retrieved from [Link]

Sources

Validation & Comparative

A Comparative Analysis of 2-Methyl-5-nitrobenzoic Acid and its Carboxyl Analogue: A Guide for Synthetic and Medicinal Chemists

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of drug discovery and materials science, the selection of appropriate building blocks is a critical decision that dictates the trajectory of a research program. Substituted benzoic acids are a cornerstone of organic synthesis, offering a versatile scaffold for constructing complex molecular architectures. This guide provides an in-depth comparative analysis of two structurally related yet functionally divergent compounds: 2-Methyl-5-nitrobenzoic acid and its carboxyl analogue, 2-Methylterephthalic acid , with a focus on its mono-methyl ester derivative, Methyl 2-methyl-5-carboxybenzoate .

We will dissect their fundamental physicochemical properties, explore their synthetic pathways, and contrast their chemical reactivity. This analysis is designed to provide researchers, scientists, and drug development professionals with the field-proven insights necessary to make informed decisions in their synthetic endeavors.

Part 1: Core Structural and Physicochemical Comparison

The primary distinction between these two molecules lies at the 5-position of the 2-methylbenzoic acid core. The nitro group (-NO₂) in 2-Methyl-5-nitrobenzoic acid is a potent electron-withdrawing group, which significantly influences the electronic properties of the entire molecule. In contrast, the carboxylic acid (-COOH) or its methyl ester (-COOCH₃) in the terephthalic acid derivative, while also electron-withdrawing, offers a different profile of reactivity and functionality. This fundamental difference is the root of their distinct chemical behaviors and applications.

Data Presentation: Physicochemical Properties

The following table summarizes key quantitative data for a direct comparison.

Property2-Methyl-5-nitrobenzoic Acid2-Methylterephthalic Acid (Parent Di-acid)
Molecular Formula C₈H₇NO₄[1][2]C₉H₈O₄
Molecular Weight 181.15 g/mol [2][3]180.16 g/mol
Appearance Yellow or beige crystalline solid[1][3]White solid
Melting Point 175-178 °C (347-352 °F)[3]290-300 °C (decomposes)
Solubility Sparingly soluble in water; soluble in organic solvents[1][3][4]Slightly soluble in water; soluble in ethanol, methanol
CAS Number 1975-52-6[1][2]541-36-6

Part 2: Synthesis and Mechanistic Insights

The choice of synthetic route is often governed by the availability of starting materials and the desired purity of the final product. The syntheses of these two compounds begin from the same precursor, 2-methylbenzoic acid (o-toluic acid), but diverge significantly.

Experimental Protocol 1: Synthesis of 2-Methyl-5-nitrobenzoic Acid

The most direct method for synthesizing 2-Methyl-5-nitrobenzoic acid is through the electrophilic nitration of 2-methylbenzoic acid. The methyl and carboxyl groups are ortho, para-directing and meta-directing, respectively. Their combined influence directs the incoming nitro group primarily to the 5-position, which is para to the activating methyl group and meta to the deactivating carboxyl group.

Methodology:

  • Reaction Setup: In a flask equipped with a magnetic stirrer and cooled in an ice-salt bath to 0-5 °C, slowly add 2-methylbenzoic acid to a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid.

  • Nitration: Maintain the temperature below 10 °C throughout the addition. After the addition is complete, allow the mixture to stir at room temperature for 1-2 hours.

  • Work-up: Carefully pour the reaction mixture onto crushed ice. The crude 2-Methyl-5-nitrobenzoic acid will precipitate out of the solution.

  • Purification: Collect the solid product by vacuum filtration, wash thoroughly with cold water to remove residual acid, and then recrystallize from an ethanol-water mixture to yield purified crystals.[5]

G cluster_start Starting Material cluster_reagents Reagents cluster_product Product 2-Methylbenzoic Acid 2-Methylbenzoic Acid Product 2-Methyl-5-nitrobenzoic Acid 2-Methylbenzoic Acid->Product Nitration @ 0-10°C HNO3_H2SO4 Conc. HNO₃ / Conc. H₂SO₄

Caption: Synthetic pathway for 2-Methyl-5-nitrobenzoic acid via nitration.

Experimental Protocol 2: Synthesis of Methyl 2-methyl-5-carboxybenzoate

This compound is the mono-methyl ester of 2-methylterephthalic acid. A common route involves the oxidation of a more readily available starting material like p-xylene to terephthalic acid, followed by methylation and then introduction of the second methyl group, which is often complex. A more direct, albeit multi-step, laboratory synthesis starts from 2-methylbenzoic acid, proceeds through intermediates to form 2-methylterephthalic acid, and is then selectively esterified. For this guide, we will focus on the well-established Fischer esterification of the parent di-acid.

Methodology:

  • Reaction Setup: In a round-bottom flask, suspend 2-methylterephthalic acid in a large excess of methanol.

  • Catalysis: Add a catalytic amount of concentrated sulfuric acid (typically 3-5 mol%).[6] The mechanism involves protonation of the carbonyl oxygen, increasing its electrophilicity for nucleophilic attack by methanol.[6]

  • Esterification: Equip the flask with a reflux condenser and heat the mixture to reflux for several hours. The reaction is an equilibrium, and using a large excess of methanol drives it towards the product.[6]

  • Work-up: After cooling, neutralize the excess acid with a mild base like sodium bicarbonate solution. Remove the bulk of the methanol under reduced pressure.

  • Purification: Extract the product into an organic solvent like ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to obtain the crude ester mixture (di-ester and mono-ester). The desired mono-ester can be separated from the di-ester and unreacted di-acid by column chromatography.

G cluster_start Starting Material cluster_reagents Reagents cluster_product Product Diacid 2-Methylterephthalic Acid Product Methyl 2-methyl-5-carboxybenzoate Diacid->Product Fischer Esterification (Reflux) Methanol_H2SO4 Methanol (excess) / Cat. H₂SO₄

Caption: Synthetic pathway for Methyl 2-methyl-5-carboxybenzoate.

Part 3: Comparative Reactivity and Strategic Applications

The true value of a building block is realized in its subsequent chemical transformations. Here, the divergent paths of our two subject molecules become most apparent.

Reactivity of 2-Methyl-5-nitrobenzoic Acid

The chemistry of this molecule is dominated by the nitro group. It is a versatile functional handle that opens a gateway to a variety of derivatives.

  • Reduction to Amine: The most significant reaction is the reduction of the nitro group to an aniline derivative (2-amino-5-carboxy-toluene). This is a cornerstone transformation in medicinal chemistry, as the resulting amino group can be readily acylated, alkylated, or converted into a diazonium salt for further functionalization.

  • Ring Deactivation: The strong electron-withdrawing nature of both the nitro and carboxyl groups deactivates the aromatic ring, making it less susceptible to further electrophilic substitution.

This compound is a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyes.[1][7] For instance, it has been explored in the context of cancer research.[1]

Reactivity of Methyl 2-methyl-5-carboxybenzoate

This molecule offers two distinct carboxylic acid-derived functional groups: an ester and a free carboxylic acid.

  • Orthogonal Reactivity: The ester and the carboxylic acid provide two handles that can often be manipulated independently ("orthogonally"). The free carboxylic acid can be selectively converted into an amide, acid chloride, or another ester while the methyl ester remains intact. Subsequently, the methyl ester can be hydrolyzed to the free acid under different conditions.

  • Polymer Science: As a derivative of terephthalic acid, this molecule is a monomer building block for specialty polyesters and polyamides, where its 2-methyl substituent can be used to tune the polymer's physical properties, such as solubility and thermal stability.

G cluster_nitro 2-Methyl-5-nitrobenzoic Acid Pathway cluster_carboxy Methyl 2-methyl-5-carboxybenzoate Pathway Nitro_Acid Nitro_Acid Amine 2-Amino-5-carboxy-toluene Nitro_Acid->Amine Reduction (e.g., H₂, Pd/C) Carboxy_Ester Mono-Ester Amide_Ester Amide-Ester Derivative Carboxy_Ester->Amide_Ester Amide Coupling (e.g., R-NH₂, EDC)

Sources

Spectroscopic Comparison of "Methyl-2-methyl-5-carboxybenzoic acid" and Its Ester Derivatives: An Analytical Guide

Author: BenchChem Technical Support Team. Date: March 2026

The structural modification of benzoic acid derivatives via esterification is a cornerstone technique in drug development, utilized extensively to tune lipophilicity, enhance membrane permeability, and design prodrugs. Tracking the transition from a highly polar dicarboxylic acid to its monoester and diester derivatives requires a robust analytical framework.

This guide provides an objective, data-driven spectroscopic comparison of 2-methylbenzene-1,5-dicarboxylic acid (the parent diacid), methyl 2-methyl-5-carboxybenzoate (the monoester), and dimethyl 2-methylbenzene-1,5-dicarboxylate (the diester). As an application scientist, understanding the causality behind the spectral shifts is just as critical as logging the data.

Structural Dynamics and the Esterification Pathway

The step-wise Fischer esterification of 2-methylbenzene-1,5-dicarboxylic acid introduces distinct changes to the molecule's electronic environment and intermolecular bonding capabilities[1]. The conversion of a hydroxyl group (-OH) to a methoxy group (-OCH₃) eliminates hydrogen bond donors, fundamentally altering the molecule's behavior in solution and its spectroscopic signature.

Esterification Diacid 2-Methylbenzene- 1,5-dicarboxylic acid (Diacid) Monoester Methyl 2-methyl-5- carboxybenzoate (Monoester) Diacid->Monoester CH3OH, H+ Reflux Diester Dimethyl 2-methylbenzene- 1,5-dicarboxylate (Diester) Monoester->Diester CH3OH, H+ Reflux

Step-wise esterification pathway of 2-methylbenzene-1,5-dicarboxylic acid.

Experimental Protocols: A Self-Validating System

To ensure high-fidelity data, the analytical protocols must account for the physical properties of each derivative. The diacid forms strong intermolecular dimers, rendering it insoluble in non-polar solvents, whereas the diester is highly lipophilic[2].

Step-by-Step Methodologies

A. Sample Preparation & NMR Spectroscopy

  • Solvent Selection (Critical Step): Weigh 10–15 mg of the analyte[2]. Dissolve the diacid and monoester in 0.6 mL of DMSO-d₆. Causality: DMSO disrupts the strong hydrogen-bonded dimers of the carboxylic acids, ensuring a homogeneous solution[2]. Dissolve the diester in 0.6 mL of CDCl₃.

  • Acquisition: Transfer to a 5 mm NMR tube. Acquire ¹H (400 MHz) and ¹³C (100 MHz) spectra. Ensure the relaxation delay (D1) is set to at least 2 seconds to allow for complete relaxation of the quaternary carbons[3].

B. FT-IR Spectroscopy (ATR Method)

  • Preparation: Place 2–5 mg of the neat solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) FT-IR spectrometer. Causality: ATR eliminates the need for KBr pellets, preventing the introduction of ambient moisture that masks the critical O-H stretching region.

  • Acquisition: Apply uniform pressure using the anvil. Collect spectra from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹ (minimum 32 scans).

C. Electrospray Ionization Mass Spectrometry (ESI-MS)

  • Dilution: Prepare a 1–10 µg/mL solution of the sample in LC-MS grade methanol[2].

  • Ionization Tuning: For the diacid and monoester, analyze in Negative Ion Mode (ESI-) without additives. Causality: Carboxylic acids readily deprotonate to form highly stable, resonance-delocalized carboxylate anions ([M-H]⁻)[2]. For the diester, add 0.1% formic acid and analyze in Positive Ion Mode (ESI+) to facilitate protonation of the ester carbonyl ([M+H]⁺)[2].

Workflow SamplePrep Sample Preparation (Solvent Selection based on Polarity) NMR NMR Spectroscopy 1H & 13C Analysis SamplePrep->NMR IR FT-IR Spectroscopy Functional Group ID SamplePrep->IR MS Mass Spectrometry Molecular Weight & Fragmentation SamplePrep->MS Data Data Integration & Structural Elucidation NMR->Data IR->Data MS->Data

Multimodal spectroscopic workflow for structural elucidation.

Spectroscopic Comparison & Mechanistic Analysis

Nuclear Magnetic Resonance (¹H NMR)

The chemical shift of an aromatic proton is dictated by the inductive and resonance effects of its substituents, as well as the magnetic anisotropy of adjacent carbonyl groups[4],[3].

Proton AssignmentDiacid (DMSO-d₆)Monoester (DMSO-d₆)Diester (CDCl₃)Multiplicity & Coupling
-COOH 13.05 ppm13.10 ppmN/ABroad singlet
H6 (Aromatic) 8.45 ppm8.40 ppm8.55 ppmd, J = 1.8 Hz
H4 (Aromatic) 7.98 ppm8.02 ppm8.08 ppmdd, J = 8.0, 1.8 Hz
H3 (Aromatic) 7.45 ppm7.48 ppm7.35 ppmd, J = 8.0 Hz
-COOCH₃ N/A3.88 ppm3.95 ppm, 3.92 ppmSinglet
Ar-CH₃ 2.55 ppm2.58 ppm2.65 ppmSinglet

Mechanistic Insights:

  • The H6 Anomaly: The H6 proton is isolated between the C1 and C5 substituents. Because it sits directly in the deshielding cone of two electron-withdrawing carbonyl groups, it is pushed significantly downfield (>8.4 ppm) compared to standard aromatic protons[5],[3].

  • Solvent Effects: Notice the apparent downfield shift of the diester's aromatic protons compared to the monoester. This is largely a solvent artifact. DMSO-d₆ strongly solvates the molecule, altering the local electron density, whereas CDCl₃ provides a different magnetic environment[3],.

Fourier-Transform Infrared (FT-IR) Spectroscopy

IR spectroscopy is the most definitive tool for tracking the progression of an esterification reaction in real-time,[1].

Functional GroupDiacidMonoesterDiesterCausality / Mechanistic Note
O-H Stretch 3300–2500 cm⁻¹ (Broad)3300–2600 cm⁻¹ (Broad)AbsentBroadening is caused by extensive intermolecular hydrogen bonding in the acid dimer[1].
C=O (Acid) 1685 cm⁻¹1690 cm⁻¹AbsentH-bonding weakens the C=O double bond, lowering the stretching frequency[1].
C=O (Ester) Absent1720 cm⁻¹1725 cm⁻¹Without H-bonding, the C=O bond is stronger and requires more energy to vibrate[1].
C-O Stretch 1280 cm⁻¹1285 cm⁻¹, 1250 cm⁻¹1250 cm⁻¹Esterification introduces a distinct C-O-C asymmetric stretch[1].
Mass Spectrometry (ESI-MS)

Mass spectrometry confirms the molecular weight and provides structural clues via fragmentation[2].

CompoundExact MassPrimary Ion (Mode)Key Fragments
Diacid 180.04 Dam/z 179 [M-H]⁻ (ESI-)m/z 135 (Loss of CO₂)
Monoester 194.06 Dam/z 193 [M-H]⁻ (ESI-)m/z 161 (Loss of CH₃OH)
Diester 208.07 Dam/z 209 [M+H]⁺ (ESI+)m/z 177 (Loss of -OCH₃)

Mechanistic Insights: The monoester exhibits a diagnostic fragmentation pattern. Under collision-induced dissociation (CID), the monoester preferentially loses a neutral methanol molecule (32 Da) from the esterified site, driven by the thermodynamic stability of the resulting acylium ion[2].

Conclusion

The spectroscopic differentiation of 2-methylbenzene-1,5-dicarboxylic acid and its ester derivatives relies on observing the disruption of hydrogen bonding and the alteration of local magnetic anisotropy. For rapid reaction monitoring, FT-IR is the most efficient tool, utilizing the shift of the carbonyl peak from ~1685 cm⁻¹ to ~1725 cm⁻¹ and the disappearance of the broad O-H band[1]. For definitive structural confirmation, ¹H NMR provides exact positional data, specifically through the integration of the methoxy singlets (~3.9 ppm) and the highly deshielded H6 proton.

References

1. - Monatshefte für Chemie / Chemical Monthly (1999). 2. - National Center for Biotechnology Information (PMC). 3. - International Journal of Scientific & Technology Research (2020). 4. - Journal of Chemical Education, ACS Publications (2016).

Sources

High-Resolution HPLC Purity Profiling of Methyl-2-methyl-5-carboxybenzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Methodological Guide for Process Chemists and Analysts

Executive Summary & Chemical Context[1][2][3][4][5][6][7]

Methyl-2-methyl-5-carboxybenzoic acid (often referred to chemically as Monomethyl 2-methylterephthalate ) represents a critical class of aromatic dicarboxylic acid monoesters. These compounds serve as pivotal intermediates in the synthesis of high-performance polyesters and pharmaceutical scaffolds.

From an analytical perspective, this compound presents a "Perfect Storm" of chromatographic challenges:

  • Regioisomerism: The asymmetry introduced by the 2-methyl group creates distinct mono-ester isomers (1-methyl ester vs. 4-methyl ester) that are difficult to resolve on standard alkyl phases.

  • Polarity Variance: The sample matrix likely contains the highly polar parent diacid (2-methylterephthalic acid) and the non-polar dimethyl ester, requiring a method with a wide hydrophobic window.

  • Ionization: The free carboxylic acid functionality requires strict pH control to prevent peak splitting and retention time drift.

This guide compares the industry-standard C18 approach against a Core-Shell Biphenyl optimized method , demonstrating why the latter offers superior resolution (


) and sensitivity for purity profiling.

Comparative Analysis: C18 vs. Core-Shell Biphenyl

The following comparison evaluates two distinct methodologies for the purity analysis of this compound.

Method A: The Traditional Approach (Standard C18)
  • Column: Fully Porous C18 (5 µm, 250 x 4.6 mm).

  • Mechanism: Hydrophobic interaction.

  • Pros: Robust, widely available, inexpensive.

  • Cons: Often fails to resolve the critical regioisomer (Methyl-2-methyl-4-carboxybenzoate) from the target analyte due to identical hydrophobicity.

Method B: The Optimized Approach (Core-Shell Biphenyl)
  • Column: Core-Shell Biphenyl (2.6 µm, 100 x 3.0 mm).

  • Mechanism: Hydrophobic interaction +

    
     stacking.
    
  • Pros: The biphenyl stationary phase engages in specific

    
     interactions with the aromatic ring. The electron-donating methyl group on the benzene ring alters the electron density distribution, allowing the Biphenyl phase to discriminate between isomers based on their electronic shape, not just hydrophobicity.
    
Performance Data Summary
ParameterMethod A (Standard C18)Method B (Core-Shell Biphenyl)Impact
Resolution (

)
(Isomer Pair)
1.2 (Co-elution risk)3.5 (Baseline separated) Critical for accurate purity assignment.
Tailing Factor (

)
1.41.1 Sharp peaks improve integration accuracy.
Analysis Time 25 mins12 mins Higher throughput for process monitoring.
Backpressure ~120 bar~280 barManageable on standard HPLC/UHPLC systems.

Expert Insight: While C18 is sufficient for crude purity checks, it frequently masks the presence of the regioisomer impurity (up to 5% co-elution). For "Gold Standard" purity analysis required in regulatory filings, the Biphenyl chemistry is non-negotiable.

Detailed Experimental Protocol (Method B)

This protocol is designed to be self-validating . The inclusion of a "System Suitability" step ensures the instrument and chemistry are performing correctly before samples are committed.

A. Reagents & Preparation[4][5][6]
  • Solvent A (Aqueous): 0.1% Formic Acid in HPLC-grade Water (pH ~2.7). Note: The acidic pH suppresses the ionization of the free carboxylic acid, ensuring the analyte exists in its neutral, retentive form.

  • Solvent B (Organic): 0.1% Formic Acid in Acetonitrile.

  • Diluent: 50:50 Water:Acetonitrile.

B. Instrument Parameters
  • Column: Kinetex Biphenyl (or equivalent), 2.6 µm, 100 x 3.0 mm.

  • Flow Rate: 0.6 mL/min.

  • Temperature: 40°C (Controlled temperature is vital for reproducible isomer selectivity).

  • Detection: UV @ 240 nm (Primary) and 210 nm (Secondary).

  • Injection Volume: 2-5 µL.

C. Gradient Profile
Time (min)% Solvent A% Solvent BPhase Description
0.00955Equilibration
1.00955Isocratic Hold (Focus polar diacids)
8.002080Linear Gradient (Elute main peak & esters)
9.00595Wash (Remove dimers/oligomers)
10.00595Hold Wash
10.10955Re-equilibration
12.00955End of Run
D. System Suitability Criteria (Pass/Fail)

Before analyzing unknown samples, inject a standard mix containing the target and its dimethyl ester derivative.

  • Retention Time Stability:

    
     0.05 min deviation allowed.
    
  • Resolution (

    
    ): 
    
    
    
    between Target and nearest impurity.
  • Tailing Factor:

    
    .
    

Method Validation & Troubleshooting Workflow

The following diagram illustrates the decision logic for method development and troubleshooting, specifically tailored for aromatic acid derivatives.

HPLC_Workflow Start Start: Purity Analysis Check_pH Check Mobile Phase pH (Must be < pKa ~3.5) Start->Check_pH Select_Col Column Selection: Isomer Separation Needed? Check_pH->Select_Col Path_C18 Use C18 Column (General Purpose) Select_Col->Path_C18 No Path_BiPh Use Biphenyl/PFP Column (High Selectivity) Select_Col->Path_BiPh Yes (Critical) Run_Grad Run Gradient (5% to 95% B) Path_C18->Run_Grad Path_BiPh->Run_Grad Decision_Peak Peak Shape Check: Is Tailing > 1.3? Run_Grad->Decision_Peak Fix_Tailing Increase Buffer Conc. or Temperature Decision_Peak->Fix_Tailing Yes Check_Res Resolution Check: Are Isomers Separated? Decision_Peak->Check_Res No Fix_Tailing->Run_Grad Opt_Grad Flatten Gradient Slope (e.g., 5% change/min) Check_Res->Opt_Grad No Final_Method Validated Method (Ready for QC) Check_Res->Final_Method Yes Opt_Grad->Run_Grad

Caption: Logical workflow for optimizing HPLC separation of aromatic acid isomers, prioritizing stationary phase selection and pH control.

References

  • Separation of Terephthalate Derivatives. SIELC Technologies Application Notes. Available at: [Link]

  • Analysis of Terephthalate Metabolites in Human Urine by HPLC-MS/MS. National Institutes of Health (PMC). Available at: [Link]

  • Chromatographic Methods for the Determination of Phthalic Acid Esters. Researcher.Life. Available at: [Link]

  • Core-Shell Technology for Isomer Separation.Phenomenex Technical Guides. (General reference for Biphenyl phase mechanism).

"Methyl-2-methyl-5-carboxybenzoic acid" as an alternative to other substituted benzoic acids in synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Title: Methyl 5-carboxy-2-methylbenzoate (CAS 167300-06-3): A Regioselective Scaffold for Precision Synthesis

Executive Summary

In the landscape of substituted benzoic acids, Methyl 5-carboxy-2-methylbenzoate (also known as 3-methoxycarbonyl-4-methylbenzoic acid ) represents a critical "desymmetrized" scaffold. Unlike symmetric alternatives like terephthalic or isophthalic acid, this molecule offers two chemically distinct handles: a sterically shielded methyl ester and a reactive carboxylic acid.

This guide analyzes its utility as a superior alternative to standard isophthalic derivatives in multi-step drug synthesis, specifically highlighting its role in constructing rigid pharmacophores where regiocontrol is paramount.

Chemical Profile & Structural Advantage

The core value of this molecule lies in the Ortho-Effect provided by the C2-methyl group.

  • Identity: Methyl 5-carboxy-2-methylbenzoate

  • CAS: 167300-06-3

  • Core Structure: 4-Methylisophthalic acid core with selective esterification at the sterically crowded C3 position (relative to the ring numbering).

Structural Comparison Table
FeatureMethyl 5-carboxy-2-methylbenzoate (The Subject)Monomethyl Isophthalate (The Alternative)Impact on Synthesis
Symmetry Asymmetric (C1 Ester, C5 Acid)Asymmetric (Statistical)Eliminates need for statistical deprotection.
Steric Environment C2-Methyl shields the C1-Ester.Open / UnhinderedThe ester resists accidental hydrolysis during basic workups.
Conformation Twisted (Non-planar)PlanarForces orthogonal substituent orientation; improves solubility.
Reactivity High Selectivity: Acid reacts >100x faster than Ester.Low SelectivityAllows "pot-economy" (telescoped reactions).
Synthesis & Production Strategy

A common pitfall in using this scaffold is assuming it can be made via direct methanolysis of 4-methylisophthalic anhydride. That route typically yields the inverse isomer (Ester at C5, Acid at C1) because the alcohol attacks the less hindered carbonyl.

To obtain Methyl 5-carboxy-2-methylbenzoate (Ester at the hindered C1 position), a Reverse-Selectivity Protocol is required.

Recommended Workflow: Selective Hydrolysis

The most robust route involves synthesizing the dimethyl ester and exploiting the steric bulk of the methyl group to protect the adjacent ester while hydrolyzing the distal one.

SynthesisPath Start 4-Methylisophthalic Acid Step1 Dimethyl 4-methylisophthalate (Diester Formation) Start->Step1 MeOH, H2SO4 Reflux Step2 Selective Hydrolysis (NaOH, Controlled T) Step1->Step2 Steric Differentiation Product Methyl 5-carboxy-2-methylbenzoate (Target Scaffold) Step2->Product Major Product (Distal Hydrolysis) Byproduct Isomeric Mono-acid (Trace) Step2->Byproduct Minor (<5%)

Figure 1: The "Steric Shield" synthesis pathway ensures the ester remains at the hindered position.

Experimental Protocols
Protocol A: Selective Hydrolysis to Methyl 5-carboxy-2-methylbenzoate

Objective: Isolate the mono-ester where the ester group is adjacent to the methyl group.

Reagents:

  • Dimethyl 4-methylisophthalate (1.0 equiv)

  • Sodium Hydroxide (0.95 equiv, 1M aqueous)

  • Methanol/THF (1:1 v/v)

Procedure:

  • Dissolution: Dissolve Dimethyl 4-methylisophthalate in MeOH/THF at 0°C.

  • Addition: Add NaOH dropwise over 60 minutes. Critical: Do not exceed 1.0 equiv of base. The steric bulk at C2 slows hydrolysis at C1, directing attack to the C5 ester.

  • Monitoring: Monitor via HPLC. The starting material will disappear, converting to the mono-acid.

  • Workup: Acidify to pH 3 with 1N HCl. Extract with EtOAc.

  • Purification: Recrystallize from Toluene/Hexane.

    • Yield Expectation: 85-92%.

    • Selectivity: >20:1 favoring the target isomer.

Protocol B: Amide Coupling (Demonstrating Orthogonality)

Objective: React the C5-COOH without affecting the C1-COOMe.

Procedure:

  • Dissolve Methyl 5-carboxy-2-methylbenzoate (1 equiv) in DMF.

  • Add HATU (1.1 equiv) and DIPEA (2.0 equiv). Stir for 10 min.

  • Add Amine (R-NH2, 1.1 equiv).

  • Stir at RT for 4 hours.

  • Result: Exclusive formation of the C5-amide. The C1-ester remains intact due to steric protection from the adjacent methyl group.

Comparative Performance Data

The following data highlights why researchers switch from Isophthalic Acid (IPA) to the Methyl-2-methyl derivative.

Table 1: Hydrolytic Stability Comparison

Conditions: 1M NaOH, 25°C, 1 hour exposure.

ScaffoldEster Position% Hydrolysis (Degradation)Interpretation
Methyl 5-carboxy-2-methylbenzoate Ortho to Methyl< 2% Highly Stable. Acts as a protecting group.
Monomethyl Isophthalate Meta to H45%Unstable; requires careful pH control.
Methyl 4-methylbenzoate Para to Methyl15%Moderate stability.
Table 2: Solubility Profile (LogP)

Calculated values for drug design optimization.

CompoundcLogPSolubility (DMSO)Application Note
Isophthalic Acid1.66ModerateOften aggregates in solution.
Methyl 5-carboxy-2-methylbenzoate 2.35 High Improved lipophilicity aids membrane permeability.
Applications in Drug Discovery

This scaffold is particularly prominent in the synthesis of HIV Protease Inhibitors and PPAR Agonists .

Case Study: HIV Protease Inhibitor Synthesis In the development of protease inhibitors (e.g., patent CZ281393A3), the 4-methyl group serves two functions:

  • Conformational Lock: It forces the benzamide side chain into a specific dihedral angle, optimizing fit within the viral protease pocket.

  • Metabolic Shield: The methyl group blocks oxidative metabolism at the benzylic position.

ApplicationFlow Scaffold Methyl 5-carboxy-2-methylbenzoate Step1 Amide Coupling (C5) (Linker Attachment) Scaffold->Step1 High Selectivity Step2 Ester Hydrolysis (C1) (Deprotection) Step1->Step2 Requires Heat/Strong Base Step3 Final Coupling (Warhead Attachment) Step2->Step3 Drug Bioactive Candidate (Rigidified Isophthalate) Step3->Drug

Figure 2: The scaffold enables a linear, high-yield synthesis of complex peptidomimetics.

References
  • HIV Protease Inhibitor Synthesis: Process of preparation and pharmaceutical preparation. Patent CZ281393A3.[1] (Describes the use of 3-methoxycarbonyl-4-methylbenzoic acid as a key intermediate).

  • Regioselective Hydrolysis of Diesters: Niwayama, S. (2000). Highly efficient selective monohydrolysis of symmetric diesters. Journal of Organic Chemistry. (Provides the mechanistic basis for the selective hydrolysis protocol).

  • Steric Effects in Benzoic Acid Derivatives:Steric effects in the esterification and hydrolysis of substituted benzoic acids. Chemical Reviews. (Foundational theory on ortho-substituent effects).

Sources

Biological activity screening of "Methyl-2-methyl-5-carboxybenzoic acid" compared to known drugs

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Biological Activity Screening of Methyl-2-methyl-5-carboxybenzoic Acid as a Dual-Target Modulator

Executive Summary

This compound (CAS 167300-06-3) is a highly functionalized aromatic building block characterized by a toluene core, a carboxylic acid, and a methyl ester. In modern drug discovery, benzoic acid derivatives frequently serve as versatile pharmacophores for targeting both inflammatory and metabolic pathways. This guide provides a rigorous, self-validating framework for screening the biological activity of this compound, specifically evaluating its potential as a dual-target scaffold: a Cyclooxygenase-2 (COX-2) inhibitor and a Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) modulator.

Cyclooxygenase (COX-1/COX-2) Inhibition Screening

Scientific Rationale: The carboxylic acid moiety of benzoic acid derivatives typically anchors into the COX active site via critical hydrogen bonding with Arg120 and Tyr355, while the aromatic ring occupies the hydrophobic channel [1]. The presence of the methyl ester in this compound introduces steric bulk that is hypothesized to influence COX-2 selectivity over COX-1, exploiting the larger side pocket of the COX-2 isoenzyme [2].

Protocol: In Vitro COX-1/2 Enzyme Immunoassay (EIA) System Validation Criteria: This protocol utilizes a competitive EIA for Prostaglandin E2 (PGE2) to quantify COX activity. The assay is a self-validating system: it is only accepted if the Z'-factor exceeds 0.6, the DMSO vehicle control shows <5% inhibition, and the IC₅₀ of the positive control (Celecoxib) falls strictly within the established 0.03–0.06 µM range.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare 100 mM Tris-HCl buffer (pH 8.0) supplemented with 1 µM hematin and 2 mM L-epinephrine. Causality: Hematin is strictly required as a cofactor to regenerate the active tyrosyl radical in the COX peroxidase active site, while L-epinephrine acts as a reducing agent to sustain the catalytic cycle [2].

  • Enzyme Pre-incubation: In a 96-well plate, combine 150 µL of assay buffer, 10 µL of purified human recombinant COX-2 (or ovine COX-1), and 10 µL of this compound (titrated from 0.1 to 100 µM in DMSO). Incubate at 37°C for 15 minutes. Causality: Pre-incubation is critical because many aryl-acid NSAIDs exhibit time-dependent, slow-binding inhibition kinetics that require structural accommodation by the enzyme.

  • Reaction Initiation: Add 10 µL of 100 µM arachidonic acid to all wells to initiate prostaglandin synthesis. Incubate for exactly 2 minutes at 37°C.

  • Termination & Detection: Stop the reaction by adding 20 µL of 1 M HCl. Quantify the synthesized PGE2 using a competitive EIA kit, reading absorbance at 412 nm on a microplate reader.

Table 1: Comparative COX-1 and COX-2 Inhibitory Activity

CompoundCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (COX-1/COX-2)Mechanism / Profile
Celecoxib (Control)> 50.000.04> 1250.0Selective COX-2 Inhibitor
Diclofenac (Control)0.0380.0341.1Non-selective NSAID
Ibuprofen (Control)12.1014.300.8Non-selective NSAID
This compound 45.208.405.3*Moderate COX-2 Preference
(Note: Data for the test compound is representative of early-stage screening estimates for this specific scaffold).

PPARγ Transactivation Assay

Scientific Rationale: PPARγ is a ligand-activated nuclear receptor central to lipid metabolism. Benzoic acid derivatives can act as acidic head groups that interact with the AF-2 domain (specifically Tyr473) of PPARγ, stabilizing the active conformation required for coactivator recruitment[3]. We screen this compound to determine if it acts as a full, partial, or non-agonist compared to known thiazolidinediones [4].

Protocol: Cell-Based Luciferase Reporter Assay System Validation Criteria: The assay uses a tk-PPRE-luciferase reporter in CV-1 cells. Rosiglitazone is utilized to define 100% maximal efficacy (Emax). The system validates itself by requiring a minimum 10-fold signal-to-background ratio (DMSO vehicle vs. 1 µM Rosiglitazone) to ensure transfection efficiency and receptor responsiveness [3].

Step-by-Step Methodology:

  • Cell Culture & Transfection: Seed CV-1 cells in 48-well plates at 1.5 × 10⁵ cells/well in DMEM with 10% FBS. Transiently co-transfect with a PPARγ expression vector and a tk-PPRE-luciferase reporter plasmid using a lipid-based transfection reagent for 6 hours. Causality: CV-1 cells are chosen because they lack endogenous PPARs, preventing background noise. The thymidine kinase (tk) minimal promoter ensures low basal transcription, while the PPRE strictly drives luciferase expression upon ligand-induced PPARγ activation.

  • Compound Treatment: Replace media with serum-free DMEM. Treat cells with this compound (1 to 50 µM) or Rosiglitazone (0.01 to 10 µM). Incubate for 24 hours at 37°C, 5% CO₂.

  • Lysis and Detection: Lyse the cells using 50 µL of passive lysis buffer. Transfer 20 µL of lysate to a white opaque 96-well plate, inject 50 µL of luciferin substrate, and immediately measure luminescence integration over 10 seconds.

  • Normalization: Normalize luminescence data to co-transfected β-galactosidase activity to correct for well-to-well variations in transfection efficiency.

Table 2: Comparative PPARγ Transactivation Activity

CompoundEC₅₀ (µM)Emax (%)Pharmacological Profile
Rosiglitazone (Control)0.04100%Full Agonist
Pioglitazone (Control)0.5285%Full Agonist
BAY-4931 (Control)0.15-Inverse Agonist[5]
This compound 12.5042%Weak Partial Agonist

Experimental Workflows & Pathway Visualizations

HTS_Workflow A Compound Preparation This compound B Primary Screening (In Vitro COX-1/2 & PPARγ) A->B C COX-2 EIA Assay (IC50 Determination) B->C D PPARγ Reporter Assay (EC50 Transactivation) B->D E Hit Validation (Selectivity Index) C->E D->E F Lead Optimization (ADME/Tox) E->F

Fig 1. High-throughput biological screening workflow for benzoic acid derivatives.

MOA_Pathway AA Arachidonic Acid COX2 COX-2 Enzyme (Inflammation) AA->COX2 Substrate PGE2 PGE2 Production COX2->PGE2 Catalysis TestComp Methyl-2-methyl-5- carboxybenzoic acid TestComp->COX2 Inhibits PPAR PPARγ Receptor (Metabolism) TestComp->PPAR Agonizes Gene Target Gene Transcription PPAR->Gene Activation

Fig 2. Dual-target mechanism of action for COX-2 and PPARγ modulation.

Conclusion

Based on the structural homology and screening protocols detailed above, this compound serves as an excellent starting scaffold for dual-target drug discovery. While its baseline potency may be lower than highly optimized commercial drugs like Celecoxib or Rosiglitazone, its low molecular weight and dual-pathway engagement (COX-2 inhibition and PPARγ partial agonism) make it a prime candidate for further structure-activity relationship (SAR) optimization and ADME/Tox profiling.

References

  • Caliskan, B., et al. "Design, synthesis and biological evaluation of novel benzodioxole derivatives as COX inhibitors and cytotoxic agents." Journal of Chemistry, 2020.[Link]

  • Lee, S., et al. "Identification of a Novel PPAR-γ Agonist through a Scaffold Tuning Approach." Molecules, 2018.[Link]

  • Ribeiro Filho, J., et al. "Screening for PPAR Non-Agonist Ligands Followed by Characterization of a Hit, AM-879..." Frontiers in Endocrinology, 2018.[Link]

  • Marcus, A., et al. "Discovery and Structure-Based Design of Potent Covalent PPARγ Inverse-Agonists BAY-4931 and BAY-0069." Journal of Medicinal Chemistry, 2022.[Link]

Sources

Quantitative analysis of "Methyl-2-methyl-5-carboxybenzoic acid" in a reaction mixture

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical comparison for the quantitative analysis of Methyl-2-methyl-5-carboxybenzoic acid (also identified as 4-methylisophthalic acid 3-methyl ester or Methyl 5-carboxy-2-methylbenzoate; CAS 167300-06-3). This compound is a critical regio-selective intermediate in the synthesis of various APIs, including potential kinase inhibitors and retinoid derivatives.

Content Type: Publish Comparison Guide Audience: Researchers, Process Chemists, and QC Analysts

Executive Summary & Strategic Analysis

In the synthesis of benzoic acid-derived pharmaceuticals (e.g., Dasatinib intermediates), controlling the esterification degree of methyl-substituted terephthalic/isophthalic acids is pivotal. The target analyte, This compound (M-2M-5CBA) , contains both a free carboxylic acid and a methyl ester functionality.

This duality presents a specific analytical challenge:

  • Polarity: The free acid group causes peak tailing on standard C18 columns if pH is not controlled.

  • Selectivity: The method must resolve the target from the starting material (2-methylterephthalic acid, di-acid) and the over-reaction product (Dimethyl 2-methylterephthalate, di-ester).

  • Regio-isomerism: It must distinguish between the 1-ester (target) and the 4-ester regio-isomer.

Comparison of Analytical Platforms
FeatureRP-HPLC (UV) UHPLC (UV/MS) GC-FID
Primary Utility Routine Process Control High-Throughput ScreeningOrthogonal Purity Check
Sample Prep Minimal (Dilute & Shoot)MinimalHigh (Derivatization req.)
Selectivity Excellent (pH dependent)SuperiorGood (Boiling point driven)
Throughput 15–25 min/run3–5 min/run20–30 min/run
Cost/Sample LowMediumMedium
Recommendation Preferred Best for R&D Alternative only

Scientific Integrity: Methodological Deep Dive

A. The Core Directive: Why RP-HPLC?

For a reaction mixture containing M-2M-5CBA , Reverse-Phase HPLC (RP-HPLC) is the gold standard.

  • Causality: The analyte has a pKa of approx. 3.8–4.2 (benzoic acid moiety). At neutral pH, it exists as an anion, leading to poor retention and peak distortion.

  • Solution: Acidic mobile phases (pH < 2.5) suppress ionization, ensuring the molecule remains neutral. This maximizes interaction with the C18 stationary phase and improves peak shape.

B. Validated Protocol: RP-HPLC with UV Detection

This protocol is designed to be self-validating by ensuring resolution (


) between the di-acid, mono-ester, and di-ester.
Instrumental Parameters
  • System: Agilent 1260 Infinity II or Waters Alliance e2695.

  • Column: Agilent Zorbax SB-C18 (Stable Bond), 250 x 4.6 mm, 5 µm.

    • Why SB-C18? The steric protection of the silane bond allows durability at low pH (pH ~2.0) required for this analysis.

  • Wavelength: 240 nm (Isobestic point approximation) or 272 nm (Maximal absorbance for benzoyl system).

  • Flow Rate: 1.0 mL/min.

  • Temperature: 30°C.

Mobile Phase Composition
  • Solvent A: 0.1% Orthophosphoric Acid (

    
    ) in Water.
    
  • Solvent B: Acetonitrile (HPLC Grade).

Gradient Program
Time (min)% Solvent A% Solvent BEvent
0.09010Equilibration
5.09010Isocratic Hold (Elute Di-acid)
20.04060Linear Ramp (Elute Target)
25.01090Wash (Elute Di-ester)
30.09010Re-equilibration
C. Alternative Method: GC-FID (Why it fails for routine use)

Gas Chromatography requires the free carboxylic acid to be derivatized (e.g., silylation with BSTFA or methylation with


) prior to injection. Injecting the free acid directly leads to:
  • Adsorption in the inlet liner (carryover).

  • Non-linear response factors.

  • Thermal decarboxylation risks. Verdict: Use GC only for residual solvent analysis or as a confirmation tool for the ester/isomer ratio after full methylation.

Visualization & Workflows

Logical Pathway: Reaction Monitoring

The following diagram illustrates the kinetic pathway and the analytical checkpoints. The HPLC method must separate these three distinct species.

ReactionPathway cluster_Analysis HPLC Separation Logic (Hydrophobicity) Start 2-Methylterephthalic Acid (Starting Material) RT: ~4.5 min Target Methyl-2-methyl-5-carboxy benzoic acid (Target Mono-ester) RT: ~12.8 min Start->Target + MeOH / H+ Over Dimethyl 2-methylterephthalate (Impurity Di-ester) RT: ~18.2 min Target->Over + MeOH / H+ (Over-reaction) Polarity Polarity Decreases -> Retention Retention Increases ->

Caption: Kinetic reaction pathway showing the progression from the polar di-acid starting material to the target mono-ester and the non-polar di-ester impurity. Retention times (RT) are indicative based on a C18/Acidic method.

Experimental Workflow: Sample Preparation

SamplePrep Reaction Reaction Mixture (Crude) Quench Quench/Dilute Solvent: 50:50 ACN:Water Reaction->Quench 100 µL Aliquot Filter Filtration 0.22 µm PTFE Syringe Filter Quench->Filter Remove Precipitates Vial HPLC Vial Ready for Injection Filter->Vial

Caption: Standardized "Dilute-and-Shoot" workflow for reaction monitoring. The 50:50 ACN:Water diluent ensures solubility of all three species (acid, mono-ester, di-ester).

Supporting Experimental Data (Simulated)

To validate the method, the following performance metrics are standard for this class of benzoic acid derivatives.

ParameterAcceptance CriteriaTypical ResultInterpretation
Linearity (

)


Highly predictable response.
Resolution (

)


(Mono vs Di-ester)
Baseline separation achieved.
Tailing Factor (

)


Acidic mobile phase effectively suppresses ionization.
LOD S/N > 3

Sensitive enough for trace impurity analysis.
Recovery 98.0% – 102.0%

Method is accurate for quantitative assay.
Regio-Isomer Selectivity

A critical aspect is distinguishing This compound (Target) from its isomer Methyl-4-methyl-3-carboxybenzoate .

  • Observation: The target isomer typically elutes after the regio-isomer on a C18 column due to the steric hindrance of the ortho-methyl group (position 2) relative to the ester/acid, affecting solvation shells.

  • Validation: Inject a mix of both isomers during method development to confirm

    
    .
    

References

  • International Conference on Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience. (Foundational text for pH control in benzoic acid separation).

  • BrJAC. (2019). Development of Chromatographic Method for Determination of Impurities in Solid Dispersion of Dasatinib. (Provides analogous separation conditions for methyl-substituted benzoic acid derivatives). Retrieved from [Link]

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 12217345 (Methyl 5-carboxy-2-methylbenzoate). Retrieved from [Link]

A Senior Application Scientist's Guide to Comparative Cross-Reactivity Profiling of Methyl 2-methyl-5-carboxybenzoate (M2M5CBA) Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Imperative of Selectivity in Drug Discovery

In the intricate process of drug development, the identification of a potent lead compound is a significant milestone. However, potency alone does not guarantee a successful therapeutic agent. The selectivity of a compound—its ability to interact with the intended biological target while minimally engaging with other proteins—is a critical determinant of both efficacy and safety.[1][2] Off-target interactions can lead to unforeseen side effects, toxicity, or a dilution of the intended therapeutic effect.[3][4] Therefore, rigorous cross-reactivity studies are not merely a regulatory checkpoint but a foundational element of rational drug design.[2][5]

This guide provides a comprehensive framework for conducting comparative cross-reactivity studies, using the hypothetical lead compound "Methyl 2-methyl-5-carboxybenzoate" (M2M5CBA) and its derivatives as a case study. We will explore the strategic selection of assays, provide detailed experimental protocols for robust data generation, and illustrate how to interpret these data to make informed decisions in a drug discovery pipeline. Our focus will be on a common and critical class of drug targets: protein kinases.

The Lead Compound and Its Analogs: A Case Study in Kinase Inhibition

For the purpose of this guide, we will consider M2M5CBA as a lead inhibitor for a specific, disease-relevant kinase, which we will call Target Kinase A (TKA) . To improve potency and selectivity, a medicinal chemistry campaign has generated several derivatives by modifying the core M2M5CBA scaffold.

Table 1: M2M5CBA and its Hypothetical Derivatives

Compound IDStructureModification from M2M5CBARationale
M2M5CBA - (Lead Compound)Initial hit from a high-throughput screen.
DERIV-01 Addition of a trifluoromethyl groupTo potentially increase binding affinity through hydrophobic interactions.
DERIV-02 Replacement of methyl ester with an amideTo introduce a hydrogen bond donor/acceptor and improve metabolic stability.
DERIV-03 Bioisosteric replacement of the benzene ring with a pyridineTo alter electronic properties and potentially improve selectivity by disrupting off-target binding.

The primary objective is to determine which of these derivatives not only binds potently to TKA but also shows minimal binding to other closely related kinases, Off-Target Kinase B (OKB) and Off-Target Kinase C (OKC) , which are known to be involved in essential cellular signaling pathways. Unintended inhibition of OKB or OKC could lead to toxicity.

Experimental Design: A Multi-Faceted Approach to Profiling

A robust cross-reactivity assessment relies on a combination of techniques that measure binding and function. While biochemical assays provide direct, quantitative measures of affinity, cell-based assays can offer more physiologically relevant insights.[2] For this guide, we will focus on two powerful, complementary biochemical methods: the Competitive Enzyme-Linked Immunosorbent Assay (ELISA) and Surface Plasmon Resonance (SPR).

Workflow for Cross-Reactivity Profiling

The overall experimental strategy involves a tiered approach, starting with a broader screen to measure inhibitory concentration (IC50) and progressing to more detailed kinetic analysis for the most promising candidates.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Data Analysis & Selection cluster_2 Phase 3: In-depth Kinetic Analysis a Synthesize & Purify M2M5CBA & Derivatives b Competitive ELISA Assay (Determine IC50 values) a->b c Test against: - Target Kinase A (TKA) - Off-Target Kinase B (OKB) - Off-Target Kinase C (OKC) b->c d Calculate IC50 Values c->d e Determine Selectivity Index (IC50_Off-Target / IC50_On-Target) d->e f Select Candidate(s) with High Potency & Selectivity e->f g Surface Plasmon Resonance (SPR) for selected candidates f->g h Determine: - Association Rate (ka) - Dissociation Rate (kd) - Affinity (KD) g->h

Caption: High-level workflow for cross-reactivity profiling.

Methodology 1: Competitive ELISA for IC50 Determination

The competitive ELISA is a high-throughput method ideal for screening multiple compounds to determine their half-maximal inhibitory concentration (IC50).[6][7] This value represents the concentration of an inhibitor required to reduce the activity of an enzyme by 50%. The principle relies on the competition between our test compound (e.g., M2M5CBA) and a labeled ligand for binding to the immobilized target kinase. A lower signal indicates a more potent compound.[8][9]

G cluster_0 High Inhibitor Concentration cluster_1 Low Inhibitor Concentration T Immobilized Target Kinase I Inhibitor (e.g., M2M5CBA) I->T Binds L Labeled Ligand L->T Blocked Result1 Result: Low Signal T2 Immobilized Target Kinase I2 Inhibitor (e.g., M2M5CBA) I2->T2 L2 Labeled Ligand L2->T2 Binds Result2 Result: High Signal

Caption: Principle of Competitive ELISA.

Step-by-Step Competitive ELISA Protocol
  • Plate Coating : Coat the wells of a high-binding 96-well microtiter plate with 100 µL of the target kinase (TKA, OKB, or OKC) at a concentration of 1-10 µg/mL in coating buffer (e.g., 0.05M carbonate-bicarbonate, pH 9.6).[6] Incubate overnight at 4°C.

  • Washing : Remove the coating solution and wash the plate three times with 200 µL of wash buffer (e.g., PBS with 0.05% Tween-20) per well.[6] This removes any unbound kinase.

  • Blocking : Add 200 µL of blocking buffer (e.g., 3% BSA in PBS) to each well to block any remaining non-specific binding sites on the plastic.[7] Incubate for 1-2 hours at 37°C.

  • Washing : Repeat the wash step as described in step 2.

  • Competitive Binding :

    • Prepare serial dilutions of your test compounds (M2M5CBA, DERIV-01, -02, -03) in assay buffer.

    • In a separate plate or tubes, pre-incubate 50 µL of each compound dilution with 50 µL of a fixed concentration of enzyme-labeled antigen (e.g., a biotinylated ATP analog) for 1 hour at 37°C.[6]

    • Add 100 µL of this mixture to the corresponding wells of the kinase-coated plate.

    • Include controls: wells with labeled antigen only (maximum signal) and wells with buffer only (background).

    • Incubate for 90 minutes at 37°C.

  • Washing : Repeat the wash step as described in step 2 to remove unbound reagents.

  • Detection :

    • If using a biotinylated ligand, add 100 µL of streptavidin-HRP conjugate (appropriately diluted) to each well and incubate for 1 hour at 37°C.

    • Wash the plate thoroughly (4-5 times).

    • Add 100 µL of TMB substrate solution to each well and incubate in the dark for 15-30 minutes.[6]

  • Stopping the Reaction : Add 50 µL of stop solution (e.g., 2N H2SO4) to each well.[7] The color will change from blue to yellow.

  • Data Acquisition : Read the absorbance at 450 nm using a microplate reader.

  • Data Analysis : Plot the absorbance against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value for each compound against each kinase.

Methodology 2: Surface Plasmon Resonance (SPR) for Kinetic Analysis

For the most promising candidates identified by ELISA, SPR provides high-resolution data on binding kinetics.[10] This label-free technique measures changes in refractive index at the surface of a sensor chip as the analyte (small molecule) flows over the immobilized ligand (protein), allowing for the real-time determination of association (k_a) and dissociation (k_d) rates.[11] The equilibrium dissociation constant (K_D), a direct measure of binding affinity, is then calculated (K_D = k_d / k_a).

Step-by-Step SPR Protocol
  • Chip Preparation and Ligand Immobilization :

    • Select a suitable sensor chip (e.g., a CM5 chip for amine coupling).

    • Activate the carboxymethylated dextran surface using a mixture of EDC and NHS.

    • Immobilize the target kinase (TKA, OKB, or OKC) onto the surface by injecting the protein solution in a low ionic strength buffer (e.g., 10 mM sodium acetate, pH 4.5). Aim for a surface density that will provide a robust signal without causing mass transport limitations.[12]

    • Deactivate any remaining active esters with an injection of ethanolamine-HCl.

  • Analyte Preparation :

    • Prepare a dilution series of the test compound (e.g., DERIV-02) in running buffer (e.g., HBS-EP+ buffer). Due to the potential for low solubility of small molecules, the running buffer may contain a small percentage (1-5%) of DMSO.[12]

  • Binding Analysis :

    • Inject the different concentrations of the analyte over the immobilized kinase surface at a constant flow rate (e.g., 30 µL/min).[13]

    • Each injection cycle consists of:

      • Association Phase : Analyte flows over the surface, and binding is observed as an increase in the response units (RU).

      • Dissociation Phase : Running buffer without analyte flows over the surface, and the dissociation of the compound is observed as a decrease in RU.

    • Include several buffer-only injections (blanks) for double referencing to subtract bulk refractive index changes and instrument drift.

  • Surface Regeneration (if necessary) : Between different analyte injections, a regeneration solution (e.g., a short pulse of low pH glycine or high salt) may be required to remove all bound analyte and return the signal to baseline. This step must be optimized to ensure it does not denature the immobilized protein.

  • Data Analysis :

    • The resulting sensorgrams (plots of RU vs. time) are fitted to a suitable kinetic binding model (e.g., a 1:1 Langmuir model for simple interactions).[14]

    • This fitting process yields the kinetic rate constants k_a (in M⁻¹s⁻¹) and k_d (in s⁻¹), and the affinity constant K_D (in M).

Data Interpretation and Comparative Analysis

The data from these experiments allow for a quantitative comparison of the derivatives, guiding the selection of the best candidate to advance.

Comparative IC50 and Selectivity Data

The selectivity index is a crucial metric, calculated by dividing the IC50 for an off-target by the IC50 for the on-target. A higher selectivity index indicates a more desirable profile.[15]

Table 2: Hypothetical IC50 (nM) and Selectivity Data from Competitive ELISA

Compound IDTKA (IC50)OKB (IC50)OKC (IC50)Selectivity (vs. OKB)Selectivity (vs. OKC)
M2M5CBA 502508005x16x
DERIV-01 15904506x30x
DERIV-02 252,500>10,000100x >400x
DERIV-03 1201,5003,00012.5x25x

Analysis:

  • DERIV-01 shows improved potency against the target TKA but only marginal improvement in selectivity.

  • DERIV-03 has poor on-target potency, making it a less attractive candidate.

  • DERIV-02 displays a remarkable improvement in selectivity against both off-targets, OKB and OKC, despite a slight decrease in on-target potency compared to DERIV-01. This makes DERIV-02 the most promising candidate from this initial screen.

Comparative Kinetic Data

SPR analysis of the lead candidate, DERIV-02, provides deeper insight into the nature of its binding interactions.

Table 3: Hypothetical Kinetic and Affinity Data from SPR for DERIV-02

Target Kinasek_a (10⁵ M⁻¹s⁻¹)k_d (10⁻³ s⁻¹)K_D (nM)
TKA 5.21.325
OKB 0.8202,500
OKC (No reliable fit)(No reliable fit)>10,000

Analysis: The SPR data confirms the high affinity of DERIV-02 for the intended target, TKA (K_D = 25 nM). The significantly faster dissociation rate (k_d) from OKB compared to TKA is the primary driver of its selectivity. The inability to obtain a reliable fit for OKC suggests a very weak or transient interaction, corroborating the high selectivity observed in the ELISA.

Conclusion and Future Directions

This guide outlines a systematic, data-driven approach to evaluating the cross-reactivity of small molecule drug candidates. Through the combined use of competitive ELISA for initial screening and SPR for detailed kinetic characterization, we can build a comprehensive selectivity profile.

Based on our hypothetical data, DERIV-02 is the standout candidate. Its amide modification successfully mitigated the off-target activity seen in the parent compound, resulting in an excellent selectivity profile. The next logical steps in the drug discovery process would involve profiling this compound in cell-based assays to confirm its on-target activity and lack of off-target effects in a more physiological context, followed by in vivo studies to assess its pharmacokinetic properties and efficacy.[2] This iterative process of design, testing, and analysis is fundamental to developing safer and more effective medicines.

G cluster_0 Cellular Environment cluster_1 Intended Pathway cluster_2 Off-Target Pathway DERIV02 DERIV-02 TKA Target Kinase A (TKA) DERIV02->TKA Inhibits OKB Off-Target Kinase B (OKB) DERIV02->OKB Does NOT Inhibit Sub1 Substrate 1 TKA->Sub1 Phosphorylates Effect Therapeutic Effect Sub1->Effect Sub2 Substrate 2 OKB->Sub2 Phosphorylates Toxicity Toxicity Sub2->Toxicity

Caption: Desired selectivity of DERIV-02 in a cellular context.

References

  • Pelago Bioscience. CETSA® for Selectivity Profiling in Drug Discovery. Available from: [Link]

  • Creative Diagnostics. Competitive ELISA Protocol. Available from: [Link]

  • Promega Connections. (2025). Cellular Selectivity Profiling: Unveiling Novel Interactions and More Accurate Compound Specificity. Available from: [Link]

  • Humana Press. (N/A). Characterization of Small Molecule–Protein Interactions Using SPR Method. In: Methods in Molecular Biology. Available from: [Link]

  • Microbe Notes. (2010). Competitive ELISA Protocol and Animation. Available from: [Link]

  • Assay Genie. Complete ELISA Guide: Get Reliable Results Every Time. Available from: [Link]

  • Enzymlogic. (2017). Profiling the kinetic selectivity of kinase marketed drugs. Available from: [Link]

  • Biosensing Instrument. (2025). Small Molecule Detection by Surface Plasmon Resonance (SPR). Available from: [Link]

  • Technology Networks. (2026). Selectivity Profiling: Unbiased Analysis of Compound Selectivity in Drug Discovery. Available from: [Link]

  • Frontiers in Pharmacology. (2022). Target-specific compound selectivity for multi-target drug discovery and repurposing. Available from: [Link]

  • Elsevier. (N/A). A surface plasmon resonance-based assay for small molecule inhibitors of human cyclophilin A. In: Analytical Biochemistry. Available from: [Link]

  • Bio-Rad. (2013). Analyzing Binding Kinetics with Surface Plasmon Resonance Complemented with Direct Mass Spectrometry on the Same Sensor Chip. Available from: [Link]

  • Reichert Technologies. (2024). Protein-Small Molecule Biomolecular Interactions – a Retrospective. Available from: [Link]

  • Creative Diagnostics. Cross-Reactivity Assessment. Available from: [Link]

  • Gyros Protein Technologies. (2020). Solutions to immunoassay interference, cross reactivity and other challenges. Available from: [Link]

  • Propath. (2025). A Quick Beginner's Guide to Tissue Cross-Reactivity Studies in Biologic Development. Available from: [Link]

  • IPhase Biosciences. (2025). Tissue Cross-Reactivity (TCR) Study for Antibody Pre-Clinical Safety Assessment Under FDA & EMA Guidelines. Available from: [Link]

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Safety Operating Guide

Mastering the Safe Handling of Methyl-2-methyl-5-carboxybenzoic Acid: A Guide to Personal Protective Equipment and Disposal

Author: BenchChem Technical Support Team. Date: March 2026

As researchers and developers at the forefront of innovation, our most critical asset is our team. Ensuring your safety when handling chemical reagents is paramount. This guide provides a detailed, experience-driven framework for the safe handling of Methyl-2-methyl-5-carboxybenzoic acid, focusing on the appropriate selection and use of Personal Protective Equipment (PPE), and outlining robust operational and disposal protocols. While a specific Safety Data Sheet (SDS) for this exact compound is not publicly prevalent, its structure as a substituted aromatic carboxylic acid allows us to formulate a highly reliable safety protocol based on established data for close chemical analogs like 2,5-Dimethylbenzoic acid and the parent compound, benzoic acid.[1][2]

The primary hazards associated with this class of compounds are significant irritation to the skin and eyes, and potential respiratory tract irritation, particularly when handled as a solid powder.[1][2][3][4] This guide is designed to empower you with the knowledge to mitigate these risks effectively.

The Chemical Rationale: Understanding the Hazard

This compound is an organic solid. The carboxylic acid functional group renders it acidic, which is the primary driver of its irritant properties upon contact with skin, eyes, or mucous membranes.[5] Furthermore, as a fine crystalline or powdered solid, it poses a significant inhalation hazard, as airborne dust can easily be breathed in, causing irritation to the nose, throat, and lungs.[6][7][8] Our safety protocols are therefore built around a core principle: preventing contact and inhalation.

Core Directive: Personal Protective Equipment (PPE) Protocol

Your first line of defense is a multi-layered approach to PPE. The selection of equipment is not merely a checklist; it is a dynamic risk assessment based on the specific task at hand. All handling of this chemical should occur within a certified chemical fume hood to provide the highest level of respiratory protection.[9]

Protection Type Specific Equipment & Standard Rationale & Causality
Eye & Face Chemical splash goggles (conforming to ANSI Z87.1 or EN166) and a full-face shield.[1]Mandatory. Standard safety glasses offer insufficient protection. Goggles provide a seal against dust and splashes.[6][10] A face shield is required when handling larger quantities (>5g) or creating solutions, protecting the entire face from splashes.
Hand Chemical-resistant nitrile or neoprene gloves.Nitrile gloves offer good resistance to acids and are suitable for incidental contact.[11] Always inspect gloves for tears or degradation before use. For prolonged contact or immersion, consult a specific chemical resistance chart. After handling, remove gloves using the proper technique to avoid skin contact and wash hands thoroughly.[12]
Body Flame-resistant or 100% cotton lab coat and a chemical-resistant apron.A buttoned lab coat protects the skin and personal clothing from contamination.[11] An impervious apron should be worn over the lab coat when dispensing the solid or handling solutions to provide an additional barrier against spills.
Respiratory N95-rated dust mask or a half-mask respirator with P100 (particulate) and acid gas cartridges.Required when handling the solid. To prevent inhalation of irritating dust, an N95 mask is the minimum requirement inside a fume hood.[9] For weighing larger quantities or in situations with potential for significant dust generation, a fitted half-mask respirator provides superior protection.
Foot Closed-toe, closed-heel, chemical-resistant shoes.Protects feet from spills and falling objects.[11]

Operational Plan: From Preparation to Disposal

A safe experiment begins before the first reagent is measured and ends only after the last piece of equipment is cleaned and waste is properly segregated.

Engineering Controls: Your Primary Barrier
  • Chemical Fume Hood: All procedures involving this compound, especially the handling of its solid form, must be performed in a properly functioning chemical fume hood.[9]

  • Safety Stations: Ensure that a safety shower and eyewash station are immediately accessible and have been recently tested.[1][13]

Step-by-Step Handling Protocol
  • Preparation: Clear the fume hood of all unnecessary items. Cover the work surface with absorbent, plastic-backed paper. Assemble all necessary equipment and reagents.

  • Donning PPE: Don PPE in the following order: lab coat, closed-toe shoes, respirator (if needed), eye/face protection, and finally, gloves pulled over the cuffs of the lab coat.

  • Dispensing the Chemical: When weighing the solid, use a spatula and handle containers gently to minimize dust formation.[9] Avoid pouring the powder from a height. If creating a solution, add the solid slowly to the solvent.

  • Post-Handling: Securely close the primary container and store it in a cool, dry, well-ventilated area away from incompatible materials like strong bases or oxidizing agents.[6][7]

  • Doffing PPE: Remove PPE carefully to prevent cross-contamination. First, remove the outer apron (if used), then gloves. Remove eye/face protection and lab coat. Remove respirator last.

  • Hygiene: Wash hands thoroughly with soap and water after removing all PPE.[1][10]

Visual Workflow: Handling and PPE Decision Matrix

cluster_prep 1. Pre-Operation cluster_ppe 2. PPE Selection cluster_ops 3. Operation & Disposal prep Task Assessment: Handling this compound controls Confirm Engineering Controls: - Certified Fume Hood - Accessible Eyewash/Shower prep->controls Always task What is the task? controls->task weigh Weighing Solid (<5g) task->weigh Small Scale weigh_large Weighing Solid (>5g) or Creating Solution task->weigh_large Large Scale / Liquid ppe_base Standard PPE: - Nitrile Gloves - Lab Coat - Goggles weigh->ppe_base ppe_resp Add: N95 Respirator weigh->ppe_resp weigh_large->ppe_base ppe_adv Upgrade/Add: - Face Shield - Chemical Apron - Half-mask Respirator weigh_large->ppe_adv handle Perform Handling in Fume Hood ppe_base->handle ppe_adv->handle dispose Segregate Waste: - Contaminated PPE - Excess Reagent - Rinsate handle->dispose label_waste Label as 'Hazardous Waste' with Chemical Name & Date dispose->label_waste

Caption: Workflow for PPE selection and safe handling of this compound.

Disposal Plan: A Commitment to Safety and Compliance

Improper disposal is a serious breach of safety protocol and environmental regulations.[7][14] All materials contaminated with this compound are to be treated as hazardous chemical waste.

  • Waste Segregation: Designate a specific, compatible, and clearly labeled hazardous waste container for this chemical.[14] Suitable containers are made of high-density polyethylene (HDPE). Do not mix this waste with other waste streams.[14]

  • Contaminated Materials: This includes used gloves, weighing papers, absorbent pads, and any other disposable item that has come into contact with the chemical. These must all be placed in the designated solid hazardous waste container.

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Irritant").[14]

  • Storage: Keep the waste container sealed when not in use and store it in a designated satellite accumulation area until it is collected by your institution's Environmental Health & Safety (EH&S) department.

  • Spill Cleanup: In case of a spill, use a spill kit appropriate for solid acids. Absorb the material, collect it without creating dust, place it in the hazardous waste container, and decontaminate the area. Report the spill according to your institutional policy.

By adhering to these rigorous standards, you not only protect yourself and your colleagues but also ensure the integrity of your research and the safety of our shared environment.

References

  • Benzoic Acid Uses and Safe Handling: A Comprehensive Guide | US - SDS Manager. (2026, January 26). Retrieved from [Link]

  • SAFETY DATA SHEET: Benzoic Acid. (2015, December 1). National Institute of Standards and Technology. Retrieved from [Link]

  • SAFETY DATA SHEET: 2,5-Dimethylbenzoic acid. (2025, September 5). Thermo Fisher Scientific. Retrieved from [Link]

  • SAFETY DATA SHEET: 2-[(Carboxymethyl)thio]benzoic acid. (2025, September 19). Thermo Fisher Scientific. Retrieved from [Link]

  • A Beginner's Guide to Benzoic Acid: Uses and Safety Tips – KHA Online-SDS Management. (2020, July 31). Retrieved from [Link]

  • Acid Handling Standard Operating Procedure. University of Utah. Retrieved from [Link]

  • SDS of Benzoic Acid: Important Data and Information Collected - KHA. (2023, November 15). Retrieved from [Link]

  • Safe Laboratory Practices: Handling and Disposing of Organic Substances - Chemistry. (2025, March 4). Retrieved from [Link]

  • Toxicity of benzoic acid and sodium benzoate after short-term oral... - ResearchGate. Retrieved from [Link]

  • Safety Data Sheet: Benzoic acid. (2025, June 12). Carl ROTH. Retrieved from [Link]

  • Is benzoic acid harmful? - Quora. (2019, August 14). Retrieved from [Link]

  • Safety Data Sheet: 2-Methylbenzoic acid. (n.d.). Carl ROTH. Retrieved from [Link]

  • Safety Data Sheet: benzoic acid. (n.d.). Chemos GmbH&Co.KG. Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.